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Foundational

Synthesis pathways for 1-[(1-Cyclopropylethyl)amino]propan-2-ol

An In-depth Technical Guide to the Synthesis of 1-[(1-Cyclopropylethyl)amino]propan-2-ol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of viable synthetic pat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the novel amino alcohol, 1-[(1-Cyclopropylethyl)amino]propan-2-ol. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical logic, experimental considerations, and practical methodologies required for the synthesis of this target molecule. We will explore several convergent strategies, each beginning with the synthesis of key precursors, and culminating in detailed protocols for the final coupling reactions. The guide emphasizes the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system grounded in established chemical principles.

Introduction and Retrosynthetic Analysis

The molecule 1-[(1-Cyclopropylethyl)amino]propan-2-ol is a chiral secondary amino alcohol. Its structure, incorporating a cyclopropyl moiety, is of significant interest in medicinal chemistry. The cyclopropyl group is a "bioisostere" of a phenyl group or a double bond, often used to improve metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2] This guide will detail robust and scalable methods for its synthesis.

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, suggesting several strategic approaches for its construction. The most logical disconnections are at the C-N bonds, leading back to two key intermediates: 1-cyclopropylethanamine and a three-carbon electrophilic building block.

G TM 1-[(1-Cyclopropylethyl)amino]propan-2-ol Intermediate1 1-Cyclopropylethanamine TM->Intermediate1 C-N Disconnection Intermediate2 C3 Electrophile (e.g., Propylene Oxide) TM->Intermediate2 C-N Disconnection

Caption: Retrosynthetic analysis of the target molecule.

This analysis forms the basis of our synthetic strategy. We will first detail the preparation of the key amine intermediate and then explore its coupling with suitable three-carbon synthons.

Synthesis of Key Precursor: 1-Cyclopropylethanamine

The synthesis of 1-cyclopropylethanamine is a critical first stage. A highly efficient route begins with the readily available cyclopropyl methyl ketone.

Preparation of Cyclopropyl Methyl Ketone

Cyclopropyl methyl ketone is a crucial starting material, and its synthesis is well-documented.[3][4] One of the most reliable methods involves the intramolecular cyclization of 5-chloro-2-pentanone under basic conditions.[5][6]

The overall transformation is as follows: α-acetyl-γ-butyrolactone → 5-chloro-2-pentanone → Cyclopropyl methyl ketone

A patent also describes a simple and smooth process starting from 2-methylfuran, which undergoes hydrogenation and hydrolysis, followed by chlorination and ring-closing.[7]

Experimental Protocol: Synthesis of Cyclopropyl Methyl Ketone from 5-Chloro-2-pentanone

This protocol is adapted from the procedure described in Organic Syntheses.[5]

  • Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water.

  • Addition: To the stirred sodium hydroxide solution, add 361.5 g (approx. 3 moles) of crude 5-chloro-2-pentanone over 15-20 minutes. The reaction is exothermic, and the mixture may begin to boil.

  • Reflux: After the addition is complete, heat the mixture to maintain a gentle reflux for 1 hour.

  • Distillation: Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is no longer present in the reaction flask.

  • Work-up: Saturate the aqueous layer of the distillate with potassium carbonate. Separate the upper layer of cyclopropyl methyl ketone.

  • Extraction: Extract the aqueous layer with two 150 ml portions of diethyl ether.

  • Drying and Purification: Combine the ether extracts with the ketone layer and dry over anhydrous calcium chloride. Remove the ether by distillation. The residual ketone can be further purified by fractional distillation.

Reductive Amination of Cyclopropyl Methyl Ketone

With cyclopropyl methyl ketone in hand, the next step is its conversion to 1-cyclopropylethanamine. Catalytic reductive amination is a powerful and widely used method for this transformation.[8][9] A scalable process has been developed for the synthesis of optically active 1-cyclopropylethyl-1-amine using a chiral amine and subsequent hydrogenolysis.[10]

G cluster_precursor Precursor Synthesis: 1-Cyclopropylethanamine Start Cyclopropyl Methyl Ketone Step1 Reaction with Ammonia (or ammonia source) Start->Step1 Step2 Formation of Imine Intermediate Step1->Step2 Step3 Catalytic Hydrogenation (e.g., H₂, Pd/C or NaBH₃CN) Step2->Step3 Product 1-Cyclopropylethanamine Step3->Product

Caption: Workflow for reductive amination.

Experimental Protocol: Reductive Amination
  • Imine Formation: In a pressure vessel, dissolve cyclopropyl methyl ketone in a suitable solvent such as methanol or ethanol. Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. For a laboratory scale, a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used in a non-pressurized vessel.[11]

  • Hydrogenation: If using catalytic hydrogenation, seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

  • Work-up: Filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure.

  • Purification: The resulting amine can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.

Convergent Synthesis of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

With a reliable synthesis of 1-cyclopropylethanamine established, we now turn to the final coupling step. We will detail two highly effective and industrially scalable pathways.

Pathway A: Nucleophilic Ring-Opening of Propylene Oxide

The reaction of amines with epoxides is a direct and atom-economical method for the synthesis of amino alcohols.[12][13] This reaction proceeds via an SN2 mechanism. Under neutral or basic conditions, the amine will preferentially attack the less sterically hindered carbon of the epoxide.[14][15]

G cluster_pathwayA Pathway A: Epoxide Ring-Opening Amine 1-Cyclopropylethanamine Reaction Nucleophilic Attack (Solvent: MeOH or EtOH, heat) Amine->Reaction Epoxide Propylene Oxide Epoxide->Reaction Product 1-[(1-Cyclopropylethyl)amino]propan-2-ol Reaction->Product

Caption: Diagram of the epoxide ring-opening pathway.

Experimental Protocol: Epoxide Ring-Opening
  • Reaction Setup: In a sealed tube or a pressure-rated reactor, combine 1-cyclopropylethanamine (1.0 eq) and propylene oxide (1.1 eq) in a protic solvent such as methanol or isopropanol.

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure 1-[(1-Cyclopropylethyl)amino]propan-2-ol.

Pathway B: Alkylation of 1-aminopropan-2-ol

An alternative strategy involves the alkylation of a pre-formed amino alcohol, 1-aminopropan-2-ol, with a suitable 1-cyclopropylethyl electrophile. While direct alkylation of amines with alkyl halides can lead to overalkylation[16], this can be controlled under specific conditions. A more elegant approach is to use reductive amination.

This pathway involves the reaction of commercially available 1-aminopropan-2-ol with cyclopropyl methyl ketone under reductive amination conditions.

G cluster_pathwayB Pathway B: Reductive Amination AminoAlcohol 1-Aminopropan-2-ol Reaction Imine Formation followed by Reduction (e.g., NaBH(OAc)₃ or H₂/Pd-C) AminoAlcohol->Reaction Ketone Cyclopropyl Methyl Ketone Ketone->Reaction Product 1-[(1-Cyclopropylethyl)amino]propan-2-ol Reaction->Product

Caption: Diagram of the reductive amination pathway.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 1-aminopropan-2-ol (1.0 eq) and cyclopropyl methyl ketone (1.05 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Summary and Pathway Comparison

ParameterPathway A: Epoxide Ring-OpeningPathway B: Reductive Amination
Key Reagents 1-Cyclopropylethanamine, Propylene Oxide1-Aminopropan-2-ol, Cyclopropyl Methyl Ketone
Atom Economy High (addition reaction)Moderate (byproducts from reducing agent)
Number of Steps 2 (Ketone → Amine → Product)2 (Ketone + Amino Alcohol → Product)
Control of Selectivity Regioselectivity is generally high for less substituted carbon.Chemoselectivity is high with mild reducing agents.
Potential Issues Requires pressure vessel; potential for dialkylation if amine is in excess.Stoichiometric waste from the reducing agent.
Scalability ExcellentExcellent

Conclusion

This guide has outlined two robust and scientifically sound synthetic pathways for the preparation of 1-[(1-Cyclopropylethyl)amino]propan-2-ol. Both the epoxide ring-opening and the reductive amination strategies offer high efficiency and scalability, starting from readily accessible precursors. The choice between these pathways may depend on the specific equipment availability, cost of starting materials, and desired scale of production. The epoxide ring-opening pathway offers superior atom economy, while the reductive amination pathway may provide more flexibility in terms of reaction conditions for a laboratory setting. Further optimization of reaction parameters for either route could lead to even higher yields and purity of the final product.

References

  • Organic Syntheses Procedure. methyl cyclopropyl ketone.
  • Benchchem. The Synthesis and Utility of Cyclopropyl Methyl Ketone: A Technical Guide.
  • LookChem.
  • Google Patents. CN110862310A - Synthesis method of cyclopropyl methyl ketone.
  • ChemicalBook.
  • ResearchGate. Synthesis of (1RS, 2SR)-(±)
  • Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Guidechem. 1-CYCLOPROPYL-ETHYLAMINE 1621-24-5 wiki.
  • RSC Publishing.
  • ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • ChemicalBook. (1R)-1-cyclopropylethanamine.
  • ResearchGate. Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl).
  • ACS Publications.
  • University of Windsor. Synthetic Methods towards 1-Substituted Cyclopropylamines.
  • Beilstein Journals. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • ChemicalBook. (S)-(+)-1-Amino-2-propanol synthesis.
  • Google Patents. US3988464A - Cyclopropylamines as pharmaceuticals.
  • Google Patents. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)
  • Benchchem.
  • Echemi. Ring-Opening Reactions of Epoxides: A Comprehensive Guide.
  • Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions.
  • NC State University Libraries. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry.
  • Master Organic Chemistry. Epoxide Ring Opening With Base.
  • ResearchGate. Epoxide ring-opening reaction of cyclohexene oxide with various amines....
  • ResearchGate. Some Aspects of Reductive Amination in the Presence of Carbon Monoxide: Cyclopropyl Ketones as Bifunctional Electrophiles.
  • ACS Publications. Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I.
  • Wikipedia.
  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • PubMed. An expedient and practical method for the synthesis of a diverse series of cyclopropane alpha-amino acids and amines.
  • PubMed.
  • ACS Publications. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis.
  • ACS Publications.
  • Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Google Patents.
  • Master Organic Chemistry.
  • Wiley Online Library.
  • UNL Digital Commons.
  • MDPI.

Sources

Exploratory

1-[(1-Cyclopropylethyl)amino]propan-2-ol mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-[(1-Cyclopropylethyl)amino]propan-2-ol Abstract This document provides a comprehensive technical guide on the prospective mechanism of action for the n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

Abstract

This document provides a comprehensive technical guide on the prospective mechanism of action for the novel chemical entity, 1-[(1-Cyclopropylethyl)amino]propan-2-ol. As a compound of emerging interest in medicinal chemistry and drug development, a full elucidation of its biological activity is not yet publicly available. Therefore, this guide synthesizes information from structurally analogous compounds and foundational pharmacological principles to propose a putative mechanism of action. We will delve into the molecular characteristics of this compound, identify a probable biological target, and outline a rigorous, multi-faceted experimental plan to validate this hypothesis. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the systematic investigation of this and similar novel molecules.

Introduction: Deconstructing 1-[(1-Cyclopropylethyl)amino]propan-2-ol

The molecular structure of 1-[(1-Cyclopropylethyl)amino]propan-2-ol presents several key features that inform its potential pharmacological activity. The molecule can be deconstructed into three primary components:

  • The Propan-2-ol Backbone: This structural motif is a cornerstone of many beta-adrenergic receptor antagonists (beta-blockers). The hydroxyl group and the specific stereochemistry at the C-2 position are often critical for binding to the receptor.

  • The Secondary Amine: The nitrogen atom serves as a key interaction point, likely forming a salt bridge with an acidic residue within the binding pocket of its target receptor. The nature of the substituent on the amine is a major determinant of receptor subtype selectivity and overall potency.

  • The 1-Cyclopropylethyl Substituent: This bulky and lipophilic group is a significant feature. The cyclopropyl moiety is a well-established bioisostere for a phenyl group or a carbon-carbon double bond, known to enhance metabolic stability and, in some cases, potency.[1] Its presence suggests a potential for strong hydrophobic interactions within the target's binding site. Compounds containing cyclopropane rings have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, and antidepressant effects.[1]

Given these structural characteristics, a primary hypothesis is that 1-[(1-Cyclopropylethyl)amino]propan-2-ol functions as a modulator of adrenergic receptors.

Proposed Mechanism of Action: Beta-Adrenergic Receptor Antagonism

We hypothesize that 1-[(1-Cyclopropylethyl)amino]propan-2-ol acts as an antagonist at beta-adrenergic receptors (β-ARs). The aminopropan-2-ol core is a classic pharmacophore for this class of drugs. The large, lipophilic 1-cyclopropylethyl group likely confers high affinity and potentially selectivity for a specific β-AR subtype (β1, β2, or β3).

Signaling Pathway

The proposed mechanism involves the inhibition of the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by endogenous catecholamines like epinephrine and norepinephrine.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonist BAR β-Adrenergic Receptor G_protein G Protein (Gs) BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, bronchodilation) PKA->Cellular_Response Phosphorylates targets Antagonist 1-[(1-Cyclopropylethyl)amino]propan-2-ol Antagonist->BAR Blocks Catecholamine Binding

Caption: Proposed mechanism of β-adrenergic receptor antagonism.

In this pathway, the binding of an agonist (e.g., epinephrine) to the β-AR activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which then activates Protein Kinase A (PKA), leading to a physiological response. We propose that 1-[(1-Cyclopropylethyl)amino]propan-2-ol competitively binds to the β-AR, preventing agonist binding and thereby inhibiting this signaling cascade.

Experimental Validation Framework

To rigorously test this hypothesis, a multi-stage experimental approach is necessary. This framework is designed to be a self-validating system, where the results of each stage inform the next.

Stage 1: In Vitro Receptor Binding Assays

The initial step is to determine if the compound binds to adrenergic receptors and to quantify its affinity and selectivity.

Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membrane fractions from cell lines overexpressing human β1, β2, and α-adrenergic receptors.

  • Incubation: Incubate the membrane preparations with a known radiolabeled antagonist (e.g., [³H]dihydroalprenolol for β-ARs) and varying concentrations of 1-[(1-Cyclopropylethyl)amino]propan-2-ol.

  • Separation: Separate bound from unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) from the IC50 values to determine the affinity of the compound for each receptor subtype.

Expected Outcome & Causality: This assay will provide quantitative data on the binding affinity of the compound to different adrenergic receptor subtypes. A high affinity for β-ARs would support the primary hypothesis. The selectivity profile (β1 vs. β2) will guide further functional studies and potential therapeutic applications.

Parameter Description Metric
Binding Affinity The strength of the interaction between the compound and the receptor.Ki (nM)
Selectivity The ratio of binding affinity for one receptor subtype over another.Ki (β2) / Ki (β1)
Stage 2: In Vitro Functional Assays

Once binding is confirmed, the next step is to determine the functional consequence of this binding – i.e., is the compound an agonist or an antagonist?

Protocol: cAMP Accumulation Assay

  • Cell Culture: Use a cell line expressing a specific β-AR subtype (e.g., CHO-β2).

  • Pre-treatment: Treat the cells with varying concentrations of 1-[(1-Cyclopropylethyl)amino]propan-2-ol.

  • Stimulation: Stimulate the cells with a known β-AR agonist (e.g., isoproterenol) at its EC50 concentration.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the concentration of the test compound to determine its IC50 for inhibiting the agonist response.

Expected Outcome & Causality: If the compound is an antagonist, it will inhibit the isoproterenol-induced increase in cAMP in a dose-dependent manner. This directly tests the hypothesized mechanism of blocking the Gs-adenylyl cyclase pathway.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo Validation cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Affinity & Selectivity) Functional_Assay cAMP Accumulation Assay (Agonist vs. Antagonist) Binding_Assay->Functional_Assay Informs Tissue_Bath Isolated Tissue Bath Assay (Physiological Response) Functional_Assay->Tissue_Bath Confirms Animal_Model Animal Model of Tachycardia (Pharmacodynamic Effect) Tissue_Bath->Animal_Model Predicts

Sources

Foundational

Structural Informatics and Synthetic Methodologies for 1-[(1-Cyclopropylethyl)amino]propan-2-ol: A Technical Guide

Executive Summary In modern drug discovery and cheminformatics, the precise identification and reproducible synthesis of secondary amines are foundational to developing novel active pharmaceutical ingredients (APIs). Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and cheminformatics, the precise identification and reproducible synthesis of secondary amines are foundational to developing novel active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of 1-[(1-Cyclopropylethyl)amino]propan-2-ol , a sterically hindered secondary amine. As a Senior Application Scientist, I have structured this guide to bridge computational structural informatics—specifically the decoding of its unique InChIKey—with a field-proven, self-validating synthetic methodology.

Chemical Identification & Structural Anatomy

Before synthesizing a compound, we must establish a rigorous structural definition. 1-[(1-Cyclopropylethyl)amino]propan-2-ol consists of a propan-2-ol backbone substituted at the terminal carbon with a 1-cyclopropylethylamine moiety.

Table 1: Physicochemical and Informatic Properties

PropertyValue / Identifier
IUPAC Name 1-[(1-cyclopropylethyl)amino]propan-2-ol
CAS Registry Number 1155066-72-0
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
SMILES String CC(O)CNC(C)C1CC1
Standard InChIKey JQBMEBUMNOGPCY-UHFFFAOYSA-N

The SMILES string CC(O)CNC(C)C1CC1 logically deconstructs the molecule: CC(O)C represents the secondary alcohol core, N is the secondary amine linkage, and C(C)C1CC1 defines the ethyl bridge connected to the three-membered cyclopropyl ring.

The InChIKey Framework: Decoding JQBMEBUMNOGPCY-UHFFFAOYSA-N

While SMILES strings are highly useful, they are not strictly unique (multiple valid SMILES can exist for one molecule). To solve this, the IUPAC International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, were developed to ensure database interoperability[1][2].

The InChIKey is a 27-character string generated via the SHA-256 hashing algorithm[1]. For 1-[(1-Cyclopropylethyl)amino]propan-2-ol, the key JQBMEBUMNOGPCY-UHFFFAOYSA-N is broken down as follows:

  • Block 1 (JQBMEBUMNOGPCY) : The first 14 characters represent the core molecular skeleton. It encodes the basic connectivity, chemical formula, and hydrogen positions[2].

  • Block 2 (UHFFFAOYSA) : The next 10 characters encode stereochemistry and isotopic substitution. The sequence UHFFFAOYSA is the standard IUPAC designation indicating that no absolute stereochemistry is defined for the chiral centers in this specific database entry[1]. The 'U' stands for a Standard InChI, and 'A' denotes version 1.

  • Block 3 (N) : The final character indicates the protonation state. 'N' stands for Neutral (uncharged)[1].

InChIKey_Generation SMILES Chemical Structure CC(O)CNC(C)C1CC1 InChI Standard InChI String Generation SMILES->InChI Normalization Hash SHA-256 Hashing Algorithm InChI->Hash Serialization InChIKey InChIKey JQBMEBUMNOGPCY-UHFFFAOYSA-N Hash->InChIKey Truncation

Figure 1: Algorithmic workflow for generating the standard InChIKey from a chemical structure.

Synthetic Methodology: Reductive Amination

The most robust method for synthesizing sterically hindered secondary amines like 1-[(1-Cyclopropylethyl)amino]propan-2-ol is via reductive amination [3]. Direct alkylation of primary amines with alkyl halides is notoriously difficult to control and often leads to over-alkylation (tertiary amines)[3].

Mechanistic Rationale

We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Why? Unlike Sodium borohydride (NaBH₄), which is a hard, aggressive hydride donor that will prematurely reduce the starting ketone to an alcohol, the three electron-withdrawing acetoxy groups in NaBH(OAc)₃ significantly dampen its nucleophilicity[4]. This allows the reagent to ignore the starting ketone and selectively attack the highly electrophilic, transient iminium ion intermediate[3][4]. Furthermore, it avoids the highly toxic hydrogen cyanide byproducts associated with Sodium cyanoborohydride (NaBH₃CN)[3].

Reductive_Amination Ketone 1-Cyclopropylethan-1-one Iminium Iminium Ion Intermediate Ketone->Iminium H+ (cat) - H2O Amine 1-Aminopropan-2-ol Amine->Iminium Product 1-[(1-Cyclopropylethyl)amino]propan-2-ol Iminium->Product NaBH(OAc)3 DCE, RT

Figure 2: Reductive amination pathway utilizing sodium triacetoxyborohydride.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to subsequent steps until the validation criteria are met.

Step 1: Iminium Formation (The Pre-Check)

  • In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 1-cyclopropylethan-1-one (1.0 eq) and 1-aminopropan-2-ol (1.1 eq) in anhydrous 1,2-dichloroethane (DCE)[4].

  • Add a catalytic amount of glacial acetic acid to adjust the pH to ~4-5, facilitating imine/iminium formation.

  • Self-Validation Check: Stir at room temperature for 2 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine spot and the formation of a new stainable intermediate confirms quantitative iminium formation. Do not add the reducing agent until the starting amine is consumed.

Step 2: Hydride Reduction (The Core Transformation)

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Portion-wise, add NaBH(OAc)₃ (1.5 eq) to the reaction mixture[4]. The stepwise addition controls the exothermic release of hydrogen gas.

  • Self-Validation Check: Remove the ice bath and stir for 12 hours at room temperature. Quench a 50 µL aliquot in saturated NaHCO₃, extract with ethyl acetate, and analyze via LC-MS. The presence of a dominant peak at m/z 144.2 [M+H]⁺ validates successful reduction.

Step 3: Quench and Isolation

  • Quench the bulk reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and hydrolyze any boron-amine complexes.

  • Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (using a gradient of DCM/MeOH with 1% Et₃N to prevent amine streaking).

Analytical Validation (QC)

A successful synthesis is only as good as its analytical proof. To confirm the structural integrity of 1-[(1-Cyclopropylethyl)amino]propan-2-ol, perform ¹H NMR (Nuclear Magnetic Resonance) spectroscopy.

  • Critical Validation Node : Look for a distinct multiplet in the highly shielded region (0.2–0.8 ppm ). This confirms that the cyclopropyl ring remains intact and did not undergo a ring-opening side reaction during the reduction process.

  • The presence of two distinct methyl doublets (one from the ethyl bridge, one from the propan-2-ol tail) will confirm the retention of both aliphatic branches.

References[1] Title: 1-[(1-cyclopropylethyl)amino]propan-2-ol | 1155066-72-0

Sources

Exploratory

Biological activity of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

An In-depth Technical Guide to the Predicted Biological Activity of 1-[(1-Cyclopropylethyl)amino]propan-2-ol Abstract This technical guide provides a comprehensive analysis of the potential biological activity of the nov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Biological Activity of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of the novel chemical entity, 1-[(1-Cyclopropylethyl)amino]propan-2-ol. In the absence of direct empirical data for this specific molecule, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to construct a predictive pharmacological profile. By deconstructing the molecule into its core pharmacophores—the 1-amino-propan-2-ol scaffold and the N-(1-cyclopropylethyl) substituent—we hypothesize its primary biological target and mechanism of action. This guide serves as a foundational resource for researchers, scientists, and drug development professionals, offering a reasoned, scientifically-grounded framework for initiating the investigation of this compound. We present a plausible synthetic route, predict its likely interaction with adrenergic receptors, and provide detailed, actionable experimental protocols for the validation of these hypotheses.

Introduction: Navigating the Unknown

The molecule 1-[(1-Cyclopropylethyl)amino]propan-2-ol represents a novel chemical space with no currently published biological activity data. Its structure, however, is a composite of well-characterized pharmacophores known to impart specific biological functions. This guide, therefore, adopts a predictive and deductive approach, grounded in decades of pharmacological research on analogous structures. We will dissect the molecule's constituent parts to forecast its biological behavior, potential therapeutic applications, and metabolic fate. This document is structured not as a review of existing data, but as a prospective roadmap for discovery, providing the scientific rationale and experimental designs necessary to elucidate the compound's true pharmacological character.

Structural Deconstruction and Predicted Pharmacological Target

The chemical architecture of 1-[(1-Cyclopropylethyl)amino]propan-2-ol offers significant clues to its potential biological role. The molecule can be bifurcated into two key components:

  • The 1-Amino-propan-2-ol Backbone: This scaffold is the quintessential structural feature of the aryloxypropanolamine class of beta-adrenergic receptor antagonists (beta-blockers).[1][2] The secondary amine and the beta-hydroxyl group are critical for binding to adrenergic receptors.[3]

  • The N-(1-Cyclopropylethyl) Substituent: The nature of the substituent on the amine nitrogen is a primary determinant of a ligand's affinity and selectivity for adrenergic receptor subtypes.[4] The presence of a bulky, rigid cyclopropyl group adjacent to an ethyl bridge is unique and suggests a novel interaction within the receptor's binding pocket.

Based on this analysis, the primary hypothesis of this guide is that 1-[(1-Cyclopropylethyl)amino]propan-2-ol is a modulator of adrenergic receptors. Its specific activity—whether as an agonist or antagonist, and its selectivity for α vs. β, and β1 vs. β2 subtypes—will be determined by the precise fit and interaction of its unique N-substituent with the receptor.

The Pharmacological Significance of Key Structural Moieties

The 1-Amino-propan-2-ol Scaffold: A Gateway to Adrenergic Modulation

The 1-amino-propan-2-ol moiety is a privileged structure in medicinal chemistry, most famously associated with beta-blockers like propranolol.[1] For optimal interaction with beta-adrenergic receptors, several structural rules have been established:

  • Secondary Amine: The nitrogen atom must be a secondary amine for high-affinity binding.[1]

  • Bulky N-Substituent: Bulky groups on the nitrogen, such as isopropyl or tert-butyl, are characteristic of beta-antagonists.[3] The 1-cyclopropylethyl group in our target molecule fits this description.

  • Stereochemistry: The hydroxyl-bearing carbon creates a chiral center. For beta-blockers, the (S)-enantiomer is typically 100-fold more potent than the (R)-enantiomer, highlighting the stereospecific nature of the receptor interaction.[1]

The Cyclopropyl Group: A Versatile Tool in Drug Design

The incorporation of a cyclopropyl ring into a drug candidate is a common strategy in medicinal chemistry to confer desirable pharmacokinetic and pharmacodynamic properties.[5]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] This can increase the drug's half-life.

  • Enhanced Potency & Reduced Off-Target Effects: The rigid, three-dimensional structure of the cyclopropyl group can lock the molecule into a conformation that is optimal for binding to its target receptor, thereby enhancing potency and reducing interactions with other proteins.[7][8][9]

  • Potential Metabolic Liability: It is crucial to note that while often stabilizing, cyclopropylamines can be a metabolic liability. They can undergo CYP-mediated oxidation to form reactive, ring-opened intermediates that may covalently bind to proteins, a mechanism associated with the hepatotoxicity of some drugs.[6]

Table 1: Predicted Impact of Structural Features on Biological Activity

Structural FeatureComponentPredicted Contribution to Biological Activity
Backbone 1-Amino-propan-2-olConfers affinity for adrenergic receptors. The secondary amine and β-hydroxyl group are key binding motifs.
Chiral Center C2-Hydroxyl CarbonStereochemistry is critical for potency. The (S)-enantiomer is predicted to be significantly more active.
N-Substituent 1-Cyclopropylethyl GroupThe bulk and rigidity likely contribute to high-affinity binding and may confer selectivity for specific adrenergic receptor subtypes.
Substituent Moiety Cyclopropyl RingLikely enhances metabolic stability against CYP oxidation but introduces a potential risk of bioactivation. May improve potency by providing conformational constraint.[6][7]

Proposed Synthesis and Stereochemical Control

To properly evaluate the biological activity, it is imperative to synthesize the compound in its enantiomerically pure (S)-form. A plausible and efficient synthetic route would involve the regioselective opening of a chiral epoxide precursor.

Proposed Synthetic Protocol
  • Starting Material: Commercially available (R)-propylene oxide. The (R)-epoxide will yield the desired (S)-alcohol upon ring-opening.

  • Nucleophilic Ring-Opening: React (R)-propylene oxide with 1-cyclopropylethylamine. This reaction involves the nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide.

  • Reaction Conditions: The reaction can be carried out in a protic solvent such as ethanol or isopropanol at elevated temperatures (e.g., 80-100 °C) in a sealed vessel to prevent the evaporation of the volatile epoxide.

  • Purification: The resulting product, (S)-1-[(1-Cyclopropylethyl)amino]propan-2-ol, can be purified from any unreacted starting materials and byproducts using standard column chromatography on silica gel.

  • Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess should be determined using chiral HPLC.

Synthetic_Workflow cluster_reactants Reactants cluster_process Process cluster_product Final Product A (R)-Propylene Oxide C Nucleophilic Ring-Opening A->C B 1-Cyclopropylethylamine B->C D Purification (Column Chromatography) C->D Crude Product E (S)-1-[(1-Cyclopropylethyl)amino]propan-2-ol D->E Pure Product F Characterization (NMR, MS, Chiral HPLC) E->F

Caption: Proposed synthetic workflow for enantiomerically pure (S)-1-[(1-Cyclopropylethyl)amino]propan-2-ol.

A Step-by-Step Experimental Workflow for Pharmacological Characterization

To validate the hypothesis that 1-[(1-Cyclopropylethyl)amino]propan-2-ol is an adrenergic receptor modulator, a tiered experimental approach is recommended. This workflow is designed to first establish binding, then determine functional activity, and finally assess metabolic stability.

Experimental_Workflow cluster_tier1 Tier 1: Primary Screening (Binding Affinity) cluster_tier2 Tier 2: Secondary Screening (Functional Activity) cluster_tier3 Tier 3: Tertiary Screening (Metabolic Stability) T1_A Radioligand Binding Assays T1_B Target: Membranes from cells expressing α1, α2, β1, β2 adrenergic receptor subtypes T1_A->T1_B T1_C Method: Competitive displacement of radiolabeled ligands (e.g., ³H-prazosin for α1, ³H-rauwolscine for α2, ³H-dihydroalprenolol for β). [3] T1_B->T1_C T1_D Output: Ki (inhibition constant) values for each receptor subtype. T1_C->T1_D T2_A Functional Assays T1_D->T2_A Proceed with high-affinity hits T2_B Target: Whole cells expressing receptor subtypes with highest binding affinity (from Tier 1). T2_A->T2_B T2_C Method 1 (Agonist Mode): Measure downstream signaling (e.g., cAMP accumulation for β-receptors, calcium flux for α1-receptors). [11, 20] T2_B->T2_C T2_D Method 2 (Antagonist Mode): Measure inhibition of response induced by a known agonist (e.g., isoproterenol for β-receptors). T2_B->T2_D T2_E Output: EC50 (potency) and Emax (efficacy) for agonists, or IC50/Kb for antagonists. T2_C->T2_E T2_D->T2_E T3_A In Vitro Metabolism T2_E->T3_A Proceed with functionally active compound T3_B System: Human Liver Microsomes (HLM) or Hepatocytes. T3_A->T3_B T3_C Method: Incubate compound with system in the presence of NADPH. Monitor compound depletion over time via LC-MS/MS. Identify metabolites formed. [2] T3_B->T3_C T3_D Output: In vitro half-life (t½), intrinsic clearance (CLint), and metabolic profile (identification of potential reactive metabolites). T3_C->T3_D

Caption: A tiered experimental workflow for characterizing the biological activity of novel compounds.

Tier 1: Primary Screening - Receptor Binding Assays

Objective: To determine if the compound binds to adrenergic receptors and to quantify its affinity for various subtypes.

Protocol:

  • Prepare Membranes: Culture cell lines (e.g., HEK293 or CHO) stably expressing individual human adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3). Harvest cells and prepare crude membrane fractions.

  • Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a subtype-selective radioligand (e.g., [³H]dihydroalprenolol for beta-receptors) and varying concentrations of the test compound (1-[(1-Cyclopropylethyl)amino]propan-2-ol).[10]

  • Incubation & Separation: Allow the reaction to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Tier 2: Secondary Screening - Functional Assays

Objective: To determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Protocol (Example for β-receptors):

  • Cell Culture: Plate cells expressing the target β-receptor subtype in a 96-well plate.

  • Agonist Mode:

    • Add varying concentrations of the test compound to the cells. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate for a set period (e.g., 30 minutes).

    • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).[11]

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed, sub-maximal concentration (e.g., EC80) of a known agonist like isoproterenol.

    • Incubate and measure the resulting cAMP levels.

  • Data Analysis:

    • Agonist: Plot cAMP concentration vs. log[test compound] to determine EC50 and Emax.

    • Antagonist: Plot the inhibition of the agonist response vs. log[test compound] to determine the IC50.

Tier 3: Tertiary Screening - Metabolic Stability Assays

Objective: To assess the compound's susceptibility to metabolism, particularly the stability of the cyclopropylamine moiety.

Protocol:

  • Reaction Setup: Incubate the test compound (e.g., at 1 µM) with human liver microsomes (HLM) and an NADPH-regenerating system.

  • Time Course: Remove aliquots from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance.

Conclusion and Future Directions

This guide posits that 1-[(1-Cyclopropylethyl)amino]propan-2-ol is a promising candidate for investigation as a novel modulator of adrenergic receptors. Its unique N-(1-cyclopropylethyl) substituent offers the potential for a distinct pharmacological profile compared to existing drugs targeting this receptor family. The structural features suggest a likelihood of beta-adrenergic activity, while the cyclopropyl group may confer favorable properties such as enhanced metabolic stability and potency.[7][9] However, the potential for metabolic bioactivation of the cyclopropylamine moiety warrants careful investigation.[6]

The proposed synthetic and experimental workflows provide a clear and robust path for elucidating the compound's true biological activity, mechanism of action, and preliminary safety profile. Successful validation of these hypotheses could establish this molecule as a valuable new chemical probe for studying adrenergic signaling or as a lead compound for the development of next-generation therapeutics.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • In vitro determination of the ability of drugs to bind to adrenergic receptors. PubMed. Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate. Available at: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

  • α-Adrenoceptor assays. PubMed. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

  • Further studies regarding the structure activity relationships of beta-adrenoceptor antagonists. PubMed. Available at: [Link]

  • Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. Available at: [Link]

  • Adrenergic Receptors In Disease and Drug Discovery. INDIGO Biosciences. Available at: [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. Available at: [Link]

  • Structure Activity Relationship - Adrenergic Blockers. Pharmacy 180. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. Available at: [Link]

  • Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]

  • General beta-blocker structure (aryloxypropanolamines). ResearchGate. Available at: [Link]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. Available at: [Link]

  • SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Pharmaguideline. Available at: [Link]

  • In vivo and in vitro assessment of cardiac β-adrenergic receptors in larval zebrafish (Danio rerio). The Company of Biologists. Available at: [Link]

  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
  • (A−C) Chiral 1,2-amino alcohol derivatives and synthesis by catalytic... ResearchGate. Available at: [Link]

  • Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches. MDPI. Available at: [Link]

  • [9 min read] Structure-Activity Relationship - How beta blockers became what they are! Reddit. Available at: [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. Available at: [Link]

  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PMC. Available at: [Link]

  • Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. Available at: [Link]

  • beta-Adrenergic receptor isolation and characterization with immobilized drugs and monoclonal antibodies. PubMed. Available at: [Link]

  • Molecular cloning and characterization of a novel beta-adrenergic receptor. PubMed. Available at: [Link]

  • Time-resolved structures of β2-adrenergic receptor modulation by a photoswitchable beta-blocker. bioRxiv. Available at: [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link]

  • Propan 2 ol – Knowledge and References. Taylor & Francis. Available at: [Link]

  • synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. ResearchGate. Available at: [Link]

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Foundational

Technical Whitepaper: Synthesis, Characterization, and Application of 1-[(1-Cyclopropylethyl)amino]propan-2-ol (CAS 1155066-72-0)

Executive Summary In modern drug discovery and development, β-amino alcohols serve as privileged pharmacophores, frequently acting as critical structural motifs in kinase inhibitors, β-adrenergic receptor modulators, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and development, β-amino alcohols serve as privileged pharmacophores, frequently acting as critical structural motifs in kinase inhibitors, β-adrenergic receptor modulators, and central nervous system (CNS) therapeutics. 1-[(1-Cyclopropylethyl)amino]propan-2-ol is a highly versatile, sterically nuanced secondary amine building block. The incorporation of a cyclopropyl group provides a unique balance of enhanced lipophilicity and metabolic stability while restricting the conformational flexibility of the ethylamine backbone. This in-depth guide provides researchers and process chemists with authoritative methodologies for the synthesis, stereochemical control, and analytical validation of this compound.

Physicochemical Profiling & Nomenclature

To ensure accurate procurement and data tracking across chemical databases, the quantitative and structural identifiers of the compound are summarized below[1].

PropertyValue
Chemical Name 1-[(1-Cyclopropylethyl)amino]propan-2-ol
CAS Registry Number 1155066-72-0
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
MDL Number MFCD12184232
Common Synonyms 1-[(1-cyclopropylethyl)amino]-2-propanol; α -methyl-N-(2-hydroxypropyl)cyclopropanemethanamine
Structural Class Secondary β -amino alcohol

Mechanistic Pathway & Synthetic Strategy

The most atom-economical and scalable route to synthesize 1-[(1-cyclopropylethyl)amino]propan-2-ol is the regioselective nucleophilic ring-opening of propylene oxide by 1-cyclopropylethylamine[2].

Causality Behind Experimental Choices
  • Regioselectivity: The secondary amine acts as a nucleophile, attacking the less sterically hindered terminal carbon (C1) of propylene oxide via an Sₙ2 mechanism. This prevents the formation of the isomeric 2-amino-1-propanol derivative.

  • Solvent Selection: The reaction is optimally performed in a polar protic solvent (e.g., anhydrous ethanol). The hydrogen-bond donating capability of ethanol activates the epoxide oxygen, significantly lowering the activation energy barrier for the nucleophilic attack without requiring harsh Lewis acid catalysts.

  • Temperature Control: Propylene oxide is highly volatile (bp ~34 °C). Initiating the reaction at 0 °C prevents evaporative loss and suppresses exothermic polyalkylation (where the newly formed secondary amine attacks another epoxide molecule).

SynthesisWorkflow A 1-Cyclopropylethylamine (Nucleophile) C SN2 Ring Opening (Regioselective) A->C Lone pair attack B Propylene Oxide (Electrophile) B->C Epoxide activation D 1-[(1-Cyclopropylethyl)amino]propan-2-ol (Target) C->D Proton transfer

Fig 1. Regioselective SN2 ring-opening synthesis of 1-[(1-cyclopropylethyl)amino]propan-2-ol.

Stereochemical Complexity & Pharmacological Relevance

A critical consideration for drug development professionals is the stereochemical complexity of this scaffold. The molecule possesses two chiral centers :

  • The carbon on the ethyl group (attached to the cyclopropyl ring and the amine).

  • The carbon on the propanol group (attached to the hydroxyl group).

This results in four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). In modern medicinal chemistry, utilizing enantiopure starting materials—such as (R)-1-cyclopropylethylamine[3] and (S)-propylene oxide—is mandatory to avoid complex diastereomeric mixtures that complicate downstream purification and biological assay interpretation. The cyclopropyl moiety is specifically chosen in rational drug design to lower the logD profile compared to an isobutyl group, while simultaneously protecting the adjacent methine proton from cytochrome P450-mediated oxidation.

Experimental Protocols: Synthesis & Characterization

As a self-validating system, the following protocol incorporates In-Process Controls (IPCs) to ensure the researcher can definitively track reaction progress and structural integrity.

Step-by-Step Synthesis Methodology
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-cyclopropylethylamine (10.0 mmol, 1.0 equiv) in 20 mL of anhydrous ethanol (0.5 M).

  • Epoxide Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add propylene oxide (12.0 mmol, 1.2 equiv) dropwise over 10 minutes.

  • Thermal Activation: Remove the ice bath and allow the mixture to warm to ambient temperature over 30 minutes. Subsequently, heat the reaction to 60 °C for 12 hours.

  • In-Process Control (IPC): Withdraw a 10 μ L aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the primary amine mass peak is fully consumed.

  • Workup & Purification: Concentrate the mixture under reduced pressure (rotary evaporation at 30 °C to avoid degrading the product) to remove ethanol and excess propylene oxide. Purify the crude oil via flash column chromatography (Dichloromethane:Methanol, 95:5 with 1% Triethylamine to prevent amine streaking on silica).

Analytical Validation Protocol

To establish trustworthiness, the isolated compound must be subjected to a multi-modal analytical workflow.

  • LC-MS (ESI+): Confirm the exact mass. The spectrum must show a dominant pseudo-molecular ion peak at m/z 144.1 [M+H]⁺ .

  • ¹H NMR (400 MHz, CDCl₃): The self-validating marker for success is the complete disappearance of the epoxide ring protons (typically multiplets at 2.4–2.7 ppm) and the emergence of a new carbinol methine proton (-CH -OH) shifted downfield to approximately 3.7–3.9 ppm. The cyclopropyl protons will appear as a distinct, complex multiplet highly upfield (0.1–0.8 ppm).

  • Chiral HPLC: If synthesized as a single stereoisomer, run the sample on a chiral stationary phase (e.g., Chiralpak AD-H) to confirm a diastereomeric excess (d.e.) of >98%.

AnalyticalWorkflow Prep Crude Reaction Mixture (In-Process Control) LCMS LC-MS Analysis (m/z 144.1 [M+H]+) Prep->LCMS Mass confirmation NMR 1H & 13C NMR (Structural Elucidation) Prep->NMR Regiochemistry HPLC Chiral HPLC (Stereochemical Purity) Prep->HPLC Diastereomeric excess Valid Validated Compound Profile LCMS->Valid NMR->Valid HPLC->Valid

Fig 2. Multi-modal analytical workflow for structural and stereochemical validation.

References[3] ChemSrc. "5-Chloro-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-3-carbonitrile and Related Compounds". URL: https://www.chemsrc.com/amp/cas/2742016-40-4_2759582.html[1] Sigma-Aldrich. "1-[(1-cyclopropylethyl)amino]propan-2-ol | 1155066-72-0". URL: https://www.sigmaaldrich.com/[4] Ashford's Dictionary of Industrial Chemicals. "Propylene oxide and 1-cyclopropylethylamine derivatives". URL: https://www.industrialchemistry.org/[5] ChemicalBook. "(R)-1-Cyclopropylethylamine ChiPros(R)". URL: https://www.chemicalbook.com/[2] Sigma-Aldrich. "1-[(1-cyclopropylethyl)amino]propan-2-ol | MDL number: MFCD12184232". URL: https://www.sigmaaldrich.com/

Sources

Exploratory

Discovery and history of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

An In-depth Technical Guide to the Synthesis and Implied History of 1-[(1-Cyclopropylethyl)amino]propan-2-ol This guide provides a comprehensive technical overview of 1-[(1-Cyclopropylethyl)amino]propan-2-ol, a molecule...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Implied History of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

This guide provides a comprehensive technical overview of 1-[(1-Cyclopropylethyl)amino]propan-2-ol, a molecule of significant interest in contemporary medicinal chemistry. While a detailed historical record of its initial "discovery" is not prominent in public literature, its existence is a logical consequence of established synthetic methodologies and the strategic combination of valuable pharmacophoric fragments. This document, therefore, reconstructs the likely scientific rationale and synthetic pathways that would lead to its creation by drug development professionals.

Introduction: A Molecule of Designed Purpose

1-[(1-Cyclopropylethyl)amino]propan-2-ol is a chiral amino alcohol. Its structure is characterized by two key motifs: the 1-aminopropan-2-ol backbone and the N-linked 1-cyclopropylethyl group. The presence of a cyclopropyl ring is a well-established strategy in drug design to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1][2] The aminopropanol portion provides a chiral scaffold with hydrogen bonding capabilities, frequently utilized in the synthesis of beta-blockers and other pharmaceuticals.[3] The combination of these two fragments suggests that 1-[(1-Cyclopropylethyl)amino]propan-2-ol is likely a product of rational drug design, synthesized as an intermediate or a final active pharmaceutical ingredient (API).

Core Structural Components: The Building Blocks of Innovation

The logical synthesis of 1-[(1-Cyclopropylethyl)amino]propan-2-ol relies on the availability and understanding of its constituent parts.

The 1-Aminopropan-2-ol Backbone

1-Aminopropan-2-ol is a versatile bifunctional organic compound, featuring both a primary amine and a secondary hydroxyl group.[3][4] This arrangement makes it a valuable chiral building block in organic synthesis.[3]

  • Chirality: The presence of a stereocenter at the second carbon position means that 1-aminopropan-2-ol exists as (R) and (S) enantiomers. This is of critical importance in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities and metabolic profiles.

  • Synthesis: It is commonly prepared by the addition of aqueous ammonia to propylene oxide.[4]

The 1-Cyclopropylethylamine Moiety

The cyclopropyl group is a highly sought-after feature in modern medicinal chemistry.[1][5] Its unique electronic and conformational properties can impart several advantages to a drug molecule, including:

  • Metabolic Stability: The strained cyclopropane ring is often resistant to metabolic degradation, which can increase the half-life of a drug.

  • Potency and Selectivity: The rigid structure of the cyclopropyl group can lock a molecule into a specific conformation, leading to a more precise fit with its biological target and potentially increasing potency and selectivity.[6]

  • Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity, solubility, and other properties that are important for drug absorption, distribution, metabolism, and excretion (ADME).

The synthesis of chiral 1-cyclopropylethylamine is a key step. A scalable method for producing non-racemic versions of this amine has been developed, making it an accessible building block for pharmaceutical research.[7]

Plausible Synthetic Pathways: The "Discovery" in Practice

The "discovery" of 1-[(1-Cyclopropylethyl)amino]propan-2-ol would have most likely occurred through the application of well-established synthetic reactions to combine the two key building blocks. Below are two of the most probable synthetic routes.

Route A: Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[8][9] This method involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the desired amine.[8]

In the context of our target molecule, this would involve the reaction of cyclopropyl methyl ketone with 1-aminopropan-2-ol.

Experimental Protocol: Reductive Amination Synthesis of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

  • Imine Formation:

    • To a solution of 1-aminopropan-2-ol (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added cyclopropyl methyl ketone (1.1 eq).

    • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by techniques such as TLC or LC-MS.

  • Reduction:

    • Once imine formation is complete, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of water.

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield 1-[(1-Cyclopropylethyl)amino]propan-2-ol.

G cluster_0 Route A: Reductive Amination start 1-Aminopropan-2-ol + Cyclopropyl Methyl Ketone imine Imine Intermediate (in situ) start->imine Condensation reduction Reduction (e.g., NaBH₄, STAB) imine->reduction product 1-[(1-Cyclopropylethyl)amino]propan-2-ol reduction->product

Plausible synthetic workflow via reductive amination.
Route B: Nucleophilic Ring Opening of an Epoxide

Another common and efficient method for synthesizing amino alcohols is the nucleophilic ring opening of an epoxide with an amine.[10] In this case, 1-cyclopropylethylamine would act as the nucleophile, attacking a propylene oxide derivative.

Experimental Protocol: Epoxide Ring-Opening Synthesis of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

  • Reaction Setup:

    • 1-Cyclopropylethylamine (1.0 eq) is dissolved in a suitable solvent, such as methanol or isopropanol.

    • Propylene oxide (1.2 eq) is added dropwise to the solution at room temperature. For less reactive amines, the reaction may require heating in a sealed tube.

  • Reaction Progression:

    • The reaction mixture is stirred at room temperature or the desired elevated temperature for 12-24 hours. The progress is monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting crude oil is purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure 1-[(1-Cyclopropylethyl)amino]propan-2-ol.

G cluster_1 Route B: Nucleophilic Ring Opening start_B 1-Cyclopropylethylamine + Propylene Oxide product_B 1-[(1-Cyclopropylethyl)amino]propan-2-ol start_B->product_B Nucleophilic Attack

Alternative synthetic route via epoxide ring opening.

Physicochemical Properties and Stereochemistry

The final properties of 1-[(1-Cyclopropylethyl)amino]propan-2-ol are a direct result of its molecular structure.

PropertyPredicted Value/CharacteristicSignificance
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Stereoisomers Four possible stereoisomers due to two chiral centers: (R,R), (S,S), (R,S), and (S,R)The specific stereochemistry is crucial for biological activity. Enantiomerically pure starting materials are necessary for stereoselective synthesis.
Solubility Likely soluble in polar organic solvents and moderately soluble in water.Important for formulation and bioavailability.
pKa The amine group is basic, with an estimated pKa around 9-10.Influences the charge state of the molecule at physiological pH, which affects receptor binding and cell permeability.

The stereochemistry of the final product is dependent on the stereochemistry of the starting materials. For instance, using (S)-1-aminopropan-2-ol in the reductive amination with cyclopropyl methyl ketone would result in a mixture of (S,R) and (S,S) diastereomers. Chiral separation techniques would be necessary to isolate the desired stereoisomer.

Potential Applications and Future Directions

Given its structural features, 1-[(1-Cyclopropylethyl)amino]propan-2-ol holds potential in several areas of drug development:

  • As a Scaffold for Beta-Blockers: The aminopropanol structure is a classic pharmacophore for beta-adrenergic receptor antagonists. The addition of the cyclopropyl group could lead to novel beta-blockers with improved pharmacokinetic profiles.

  • As an Intermediate for Complex APIs: This molecule can serve as a versatile intermediate for the synthesis of more complex drug candidates, where the amine or hydroxyl group can be further functionalized.

  • In Agrochemicals: Cyclopropylamine derivatives are also found in various agrochemicals.[2]

Future research will likely focus on the stereoselective synthesis of all four stereoisomers and the evaluation of their biological activities across a range of therapeutic targets.

Conclusion

While the specific "moment of discovery" for 1-[(1-Cyclopropylethyl)amino]propan-2-ol may not be a singular, documented event, its existence is a testament to the power of convergent synthesis in modern drug discovery. By combining well-understood, high-value chemical motifs—the chiral aminopropanol backbone and the metabolically robust cyclopropylethyl group—researchers can efficiently generate novel chemical entities with a high probability of desirable pharmaceutical properties. The synthetic pathways outlined in this guide represent the logical and practical approaches that would be employed in any advanced pharmaceutical research and development setting.

References

  • A mild and eco-friendly method has been developed for the synthesis of a series of 1,3-diaminopropan-2-ols. ResearchGate. Available at: [Link]

  • De Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Glinkerman, C. M. (2016). Synthetic Methods towards 1-Substituted Cyclopropylamines. CUNY Academic Works. Available at: [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • (1R)-1-cyclopropylethanamine. Autech Industry Co.,Limited. Available at: [Link]

  • Charette, A. B., & Pelletier, G. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]

  • 1-Aminopropan-2-ol. Wikipedia. Available at: [Link]

  • US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents.
  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • De Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. Available at: [Link]

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. ACS Publications. Available at: [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. Available at: [Link]

  • CN1821234A - Process for preparing N-cyclopropyl-N'-(1,1-dimethyl ethyl)-6-(methyl-thio)-1,3,5-triazine-2,4-diamine. Google Patents.
  • St. Maurice, M., et al. (2014). Structural and kinetic characterization of (S)-1-amino-2-propanol kinase from the aminoacetone utilization microcompartment of Mycobacterium smegmatis. Journal of Biological Chemistry. Available at: [Link]

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing. Available at: [Link]

  • Application Note – Reductive Amination. Synple Chem. Available at: [Link]

  • A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Charette, A. B., & Pelletier, G. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]

  • Reductive Amination. Chemistry Steps. Available at: [Link]

  • Gao, X., et al. (n.d.). Analysis of thermodynamics, kinetics, and reaction pathways in the amination of secondary alcohols over Ru/SiO2. NSF PAR. Available at: [Link]

Sources

Foundational

Spectroscopic Elucidation of 1-[(1-Cyclopropylethyl)amino]propan-2-ol: A Comprehensive Analytical Guide

Executive Summary 1-[(1-Cyclopropylethyl)amino]propan-2-ol (Chemical Formula: C₈H₁₇NO; MW: 143.23 g/mol ) is a sterically hindered secondary amine featuring both a cyclopropyl moiety and a secondary alcohol. This structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(1-Cyclopropylethyl)amino]propan-2-ol (Chemical Formula: C₈H₁₇NO; MW: 143.23 g/mol ) is a sterically hindered secondary amine featuring both a cyclopropyl moiety and a secondary alcohol. This structural complexity, combined with the presence of two stereocenters, presents unique challenges and distinct signatures in spectroscopic analysis.

This whitepaper provides an in-depth, predictive analytical framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing empirical spectroscopic rules and causality-driven methodologies grounded in authoritative databases like the Spectral Database for Organic Compounds (SDBS) [1] and the NIST Chemistry WebBook [2], this guide equips researchers with the necessary protocols to validate the synthesis and purity of this specific intermediate.

Structural Deconstruction & Stereochemical Implications

Before analyzing the spectroscopic data, it is critical to deconstruct the molecule into its functional domains. The molecule consists of:

  • A 1-cyclopropylethyl group: Imparts significant magnetic shielding due to the diamagnetic anisotropy of the cyclopropyl ring.

  • A secondary amine linkage (-NH-): Acts as the central hinge, susceptible to hydrogen bonding.

  • A propan-2-ol group: Contains a secondary hydroxyl group adjacent to a methylene bridge.

Crucial Expert Insight: The molecule possesses two chiral centers—C1' (on the ethyl group) and C2 (on the propanol group). Unless synthesized via a strictly stereoselective pathway, the compound will exist as a mixture of diastereomers. Consequently, high-resolution NMR will reveal anisochronous signals (doubled peaks) for nearly all nuclei, particularly the methyl groups and the methylene bridge.

StructuralWorkflow M 1-[(1-Cyclopropylethyl)amino]propan-2-ol (C8H17NO) NMR NMR Spectroscopy Diastereomeric Resolution M->NMR IR IR Spectroscopy H-Bonding & Functional Groups M->IR MS Mass Spectrometry Cleavage Kinetics M->MS HNMR 1H & 13C Profiling NMR->HNMR COSY 2D COSY/HSQC NMR->COSY

Analytical workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for confirming the connectivity and stereochemical makeup of 1-[(1-Cyclopropylethyl)amino]propan-2-ol. The data below represents the expected chemical shifts based on empirical additive rules and standard secondary amine profiles [1].

¹H NMR Data & Causality

The ¹H NMR spectrum (typically acquired in CDCl₃) is dominated by the highly shielded cyclopropyl protons and the complex splitting patterns caused by the adjacent chiral centers.

Proton EnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationCausality / Structural Rationale
Cyclopropyl -CH₂- 0.20 – 0.60Multiplet (m)4HHighly shielded by the diamagnetic ring current of the strained C-C bonds.
Cyclopropyl -CH- 0.70 – 0.90Multiplet (m)1HDeshielded relative to the CH₂ groups due to proximity to the electronegative nitrogen pathway.
-CH₃ (Ethyl group) 1.05 – 1.15Doublet (d)3HSplit by the adjacent C1' methine proton. Note: May appear as two overlapping doublets due to diastereomers.
-CH₃ (Propanol) 1.10 – 1.20Doublet (d)3HSplit by the C2 methine proton.
-CH- (Ethyl group) 2.10 – 2.30Doublet of Quartets (dq)1HCoupled to the adjacent methyl group and the cyclopropyl methine.
-CH₂- (Propanol) 2.40 – 2.80Multiplet (ABX)2HDiastereotopic protons due to the adjacent chiral center; further split by the NH (if exchange is slow) and the C2 methine.
-CH- (Propanol) 3.70 – 3.90Multiplet (m)1HStrongly deshielded by the directly attached hydroxyl oxygen.
-NH- / -OH 2.00 – 3.50Broad Singlet (br s)2HHighly concentration- and temperature-dependent. Exchangeable with D₂O.
¹³C NMR Data

Carbon shifts are highly diagnostic for distinguishing the heavily shielded cyclopropyl carbons from the oxygen-bearing methine.

Carbon EnvironmentExpected Shift (δ, ppm)Causality / Structural Rationale
Cyclopropyl -CH₂- 2.5, 3.5Extreme shielding characteristic of three-membered rings. The two carbons are diastereotopic.
Cyclopropyl -CH- 17.0Less shielded than the CH₂ groups but still distinctly upfield.
-CH₃ (Ethyl) 19.5Standard aliphatic methyl shift.
-CH₃ (Propanol) 21.5Slightly more deshielded due to proximity to the oxygen atom.
-CH₂- (Propanol) 54.0Deshielded by the adjacent amine nitrogen.
-CH- (Ethyl) 58.5Deshielded by the adjacent amine nitrogen.
-CH- (Propanol) 66.0Most deshielded carbon due to the direct attachment to the hydroxyl oxygen.

Mass Spectrometry (MS) & Fragmentation Kinetics

Mass spectrometry provides critical validation of the molecular weight and structural connectivity through predictable fragmentation pathways. For this compound, Electrospray Ionization (ESI) and Electron Impact (EI) offer complementary data [2].

  • ESI-MS (Positive Mode): Expected to show a strong pseudo-molecular ion [M+H]⁺ at m/z 144.1 .

  • EI-MS (70 eV): The radical cation undergoes rapid α-cleavage driven by the stability of the resulting iminium ions.

Primary Fragmentation Pathways (EI)
  • Loss of the Cyclopropyl Radical: α-cleavage at the ethyl group yields a stable iminium ion at m/z 103 .

  • Loss of the Hydroxyethyl Radical: Cleavage between the amine and the propanol group results in the loss of •CH(OH)CH₃ (45 Da), yielding a prominent fragment at m/z 98 .

MSFragmentation M Molecular Ion [M+H]+ m/z 144 F1 Iminium Ion A m/z 103 M->F1 - C3H5• (Cyclopropyl) F2 Iminium Ion B m/z 98 M->F2 - C2H5O• (Hydroxyethyl) F3 Dehydrated Ion m/z 126 M->F3 - H2O

Primary mass spectrometric fragmentation pathways of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of the critical functional groups. Because the molecule contains both an amine and an alcohol, careful interpretation of the 3500–3200 cm⁻¹ region is required.

Wavenumber (cm⁻¹)IntensityAssignmentCausality
3200 – 3400 Strong, BroadO-H stretch & N-H stretchThe broad O-H stretch typically obscures the weaker, sharper secondary N-H stretch. Hydrogen bonding broadens this band significantly.
3000 – 3080 WeakC-H stretch (Cyclopropyl)The increased s-character of the strained cyclopropyl C-H bonds pushes the stretching frequency slightly above 3000 cm⁻¹.
2850 – 2960 StrongC-H stretch (Aliphatic)Standard sp³ C-H stretching from the methyl and methine groups.
1450 – 1460 MediumC-H bendingAsymmetric bending of the methyl groups.
1100 – 1150 StrongC-O stretchCharacteristic stretching of a secondary alcohol.

Standardized Experimental Protocols

To ensure reproducibility and self-validation, the following protocols must be strictly adhered to during data acquisition. These methodologies align with industry standards for small-molecule characterization [3].

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved and free of particulate matter to maintain magnetic field homogeneity.

  • Instrument Tuning: Utilize a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe specifically for ¹H and ¹³C nuclei.

  • ¹H Acquisition: Run a standard 1D sequence with a minimum of 16 scans, a relaxation delay (D1) of 2 seconds, and a 30° pulse angle.

  • D₂O Exchange (Self-Validation Step): To unambiguously identify the -OH and -NH protons, add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The broad peaks between 2.0–3.5 ppm will disappear as they exchange with deuterium.

  • ¹³C Acquisition: Run a proton-decoupled ¹³C sequence (CPD) with a minimum of 512 scans and a relaxation delay of 2 seconds to ensure adequate signal-to-noise ratio for the quaternary/chiral carbons.

Protocol B: LC-MS (ESI) Analysis
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Formic acid promotes efficient protonation for positive-mode ESI.

  • Sample Dilution: Dilute the sample to a concentration of 1 μg/mL in a 50:50 mixture of Mobile Phase A/B.

  • Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and scan range from m/z 50 to 500.

  • Validation: Observe the [M+H]⁺ peak at m/z 144.1. Apply collision-induced dissociation (CID) at 15-25 eV to trigger the α-cleavage pathways, validating the structural connectivity via the m/z 98 and m/z 103 fragments.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at:[Link]

Exploratory

Physicochemical Profiling and Pharmaceutical Utility of 1-[(1-Cyclopropylethyl)amino]propan-2-ol: A Technical Whitepaper

Executive Summary In modern drug discovery, the selection of optimal building blocks is critical for navigating the complex multi-parameter optimization of pharmacokinetics, safety, and efficacy. 1-[(1-Cyclopropylethyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of optimal building blocks is critical for navigating the complex multi-parameter optimization of pharmacokinetics, safety, and efficacy. 1-[(1-Cyclopropylethyl)amino]propan-2-ol (CAS: 1155066-72-0) represents a highly versatile amino alcohol fragment. Structurally, it features a secondary amine flanked by a secondary alcohol and a sterically encumbered 1-cyclopropylethyl moiety.

As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a functional module. The secondary amine provides a tunable basic center for target engagement, the alcohol serves as a synthetic handle or hydrogen-bond donor, and the cyclopropyl group acts as a strategic bioisostere to modulate lipophilicity and metabolic stability. This whitepaper provides an in-depth analysis of its physicochemical properties, structural implications, and self-validating analytical protocols required for its integration into drug development pipelines.

Structural & Physicochemical Profiling

Understanding the foundational properties of this compound is essential for predicting its behavior in biological systems. The table below summarizes the core physicochemical parameters of 1-[(1-cyclopropylethyl)amino]propan-2-ol.

Table 1: Core Physicochemical Parameters
PropertyValue / DescriptionCausality & Pharmaceutical Implication
Molecular Formula C8H17NO-
Molecular Weight 143.23 g/mol Low molecular weight ensures that downstream elaboration into a full pharmacophore will not readily exceed Lipinski's Rule of 5 constraints.
Hydrogen Bond Donors 2 (-OH, -NH)Facilitates target binding via directional H-bond networks within protein binding pockets.
Hydrogen Bond Acceptors 2 (-O-, -N-)Enhances aqueous solubility, crucial for oral bioavailability.
Predicted pKa (Amine) ~9.5 - 10.0Highly basic; remains protonated at physiological pH (7.4), ensuring high solubility in the acidic gastric environment and modulating nanoparticle surface charge[1].
Predicted LogP ~0.8 - 1.2Moderate lipophilicity balanced by the polar amino alcohol core, optimizing the balance between permeability and solubility.
Stereocenters 2Exists as a mixture of four stereoisomers (two pairs of diastereomers). Requires chiral resolution (e.g., SFC) to isolate eutomers for specific target binding.

Mechanistic Insight: The incorporation of the cyclopropyl group is a deliberate structural choice. Cyclopropyl rings are widely recognized in drug design as bioisosteres for larger, more flexible aliphatic groups (like isopropyl or tert-butyl). They offer a unique combination of reduced lipophilicity (compared to open-chain analogs) and increased metabolic stability, as2 against rapid enzymatic degradation[2].

Analytical & Experimental Methodologies

To trust the behavior of this compound in biological assays, its physicochemical properties must be empirically validated. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Determination of Apparent pKa via Potentiometric Titration

Rationale: The acid dissociation constant (pKa) dictates the ionization state of the secondary amine, which substantially influences the molecule's membrane permeability, volume of distribution, and potential toxicity[1]. Potentiometric titration is the gold standard for this determination.

Step-by-Step Methodology:

  • Solvent & System Calibration: Calibrate a high-precision pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0). Prepare a background electrolyte solution of 0.15 M KCl to maintain a constant ionic strength mimicking physiological conditions.

  • Sample Preparation: Accurately weigh 15 mg of and dissolve it in 50 mL of the 0.15 M KCl solution within a thermostatted vessel maintained at exactly 25 °C[3].

  • Acidification: Add standardized 0.1 M HCl to lower the solution pH to approximately 2.0. This ensures the secondary amine is fully protonated prior to the titration sweep.

  • Titration Execution: Using an automated titrator, dispense standardized 0.1 M NaOH in precise 0.05 mL increments. Allow the pH reading to stabilize (drift < 0.001 pH/min) before recording the volume and pH. Continue until the pH reaches 11.5.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point[3].

  • Self-Validation Check: Run a blank titration (0.15 M KCl only) and subtract the blank volume from the sample titration to correct for solvent ionization. A successful run must yield a derivative peak with a signal-to-noise ratio > 10.

Workflow A Compound Synthesis (CAS: 1155066-72-0) B Potentiometric Titration (pKa/LogP) A->B C LC-MS/MS Stability Profiling A->C D Chiral SFC Resolution A->D

Fig 1. Physicochemical analytical workflow for amino alcohol characterization.

Pharmacokinetic Implications (ADME)

The structural topology of 1-[(1-cyclopropylethyl)amino]propan-2-ol directly informs its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The secondary alcohol acts as a primary handle for Phase II metabolism, specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation. Conversely, the steric bulk of the 1-cyclopropylethyl group provides critical shielding to the adjacent secondary amine. In unhindered aliphatic amines, Cytochrome P450 (CYP450) enzymes rapidly catalyze N-dealkylation, leading to poor metabolic half-lives. The cyclopropyl ring mitigates this liability, shifting the metabolic burden and extending the compound's intrinsic clearance ( CLint​ ).

Protocol 2: In Vitro Metabolic Stability Profiling (Microsomal Assay)

Rationale: To empirically validate the metabolic shielding effect of the cyclopropyl group against CYP-mediated degradation.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM of the test compound with human liver microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals (0, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately quench each aliquot by transferring it into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4 °C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate CLint​ .

  • Self-Validation Check: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control to ensure microsomal viability.

Metabolism A 1-[(1-Cyclopropylethyl)amino] propan-2-ol B CYP450 N-Dealkylation A->B Minor Pathway C UGT Glucuronidation (at -OH group) A->C Major Pathway D Cyclopropyl Ring (Metabolic Shielding) A->D Steric Hindrance

Fig 2. Primary metabolic pathways and steric shielding effects.

Synthetic Utility & Sourcing

In synthetic chemistry, 1-[(1-cyclopropylethyl)amino]propan-2-ol is a highly prized nucleophile. The secondary amine can be readily engaged in reductive aminations with aldehydes/ketones or in SN​2 displacements with alkyl halides to generate complex tertiary amines. Furthermore, the secondary alcohol can be protected (e.g., as a TBS ether) or activated (e.g., via mesylation) for further structural elaboration.

For research and scale-up purposes, this compound and its close structural analogs are commercially accessible through specialized chemical vendors such as and 4[4], ensuring reliable supply chains for hit-to-lead optimization campaigns.

References

  • Sigma-Aldrich. "1-[(1-cyclopropylethyl)amino]propan-2-ol | 1155066-72-0". Sigma-Aldrich Catalog.

  • BLD Pharm. "1841112-01-3 | (S)-1-((Cyclopropylmethyl)amino)propan-2-ol". BLD Pharm Catalog. 4

  • BenchChem. "Physicochemical Properties of Novel Amino Alcohol Ligands: An In-depth Technical Guide". BenchChem Technical Resources. 3

  • BenchChem. "N-Cyclopropyl-N-methylaminosulfonamide - Conformation and Reactivity Attributes of the Cyclopropyl Group in Drug Design". BenchChem Application Notes. 2

  • University of Missouri-Kansas City (UMKC). "The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA". UMKC Web Pages. 1

Sources

Foundational

Predictive Pharmacological Profiling of 1-[(1-Cyclopropylethyl)amino]propan-2-ol: An Atypical Alkanolamine Scaffold

Executive Summary The compound 1-[(1-Cyclopropylethyl)amino]propan-2-ol is a highly specialized chiral amino alcohol. While it has not yet achieved widespread clinical recognition as a standalone active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(1-Cyclopropylethyl)amino]propan-2-ol is a highly specialized chiral amino alcohol. While it has not yet achieved widespread clinical recognition as a standalone active pharmaceutical ingredient (API), its structural topology—an alkanolamine backbone coupled with a sterically hindered N-alkyl substitution—positions it as a high-value pharmacophore. This whitepaper deconstructs the structural causality of this molecule, predicting its pharmacological classification as an atypical β-adrenergic modulator or a precursor for central nervous system (CNS) therapeutics.

Structural Deconstruction & SAR Predictive Modeling

The pharmacological potential of 1-[(1-Cyclopropylethyl)amino]propan-2-ol is rooted in its three distinct structural domains. By analyzing these domains through the lens of established Structure-Activity Relationship (SAR) models, we can predict its biological targets.

The 1-Amino-2-Propanol Backbone

The 1-amino-2-propanol (isopropanolamine) core is a well-documented bifunctional building block extensively utilized in medicinal chemistry to construct β-blockers and other APIs[1]. The presence of a secondary hydroxyl group on the aliphatic chain is an absolute requirement for β-adrenergic activity, as it acts as a critical hydrogen bond donor/acceptor with the Asn293 residue in the receptor's binding pocket[2].

The N-(1-Cyclopropylethyl) Substitution

The most defining feature of this molecule is its bulky, lipophilic N-alkyl tail. Historical SAR data for β-adrenergic receptor (β-AR) antagonists dictates that branched and bulky N-alkyl functional groups (such as isopropyl or tert-butyl moieties) are essential for driving β-receptor affinity while simultaneously abolishing α-adrenergic activity[3].

  • Causality of the Cyclopropyl Ring: The inclusion of a cyclopropyl ring introduces significant steric bulk and rigidifies the alkyl chain. This conformational restriction entropically favors binding to the hydrophobic pocket adjacent to the orthosteric site of the β2-AR, predicting a high-affinity interaction.

SAR_Logic Compound 1-[(1-Cyclopropylethyl)amino] propan-2-ol Prop Propan-2-ol Backbone (H-bond donor/acceptor) Compound->Prop Amine Secondary Amine (Ionic bond with Asp113) Compound->Amine Alkyl 1-Cyclopropylethyl Group (Hydrophobic pocket binding) Compound->Alkyl BetaAR β-Adrenergic Receptor Prop->BetaAR Affinity Amine->BetaAR Alkyl->BetaAR Selectivity

Structural logic and predicted receptor interactions of the alkanolamine scaffold.

Putative Pharmacological Classifications

Based on the SAR deconstruction, 1-[(1-Cyclopropylethyl)amino]propan-2-ol falls into two primary putative classifications:

Class A: Atypical β-Adrenergic Modulator (Fragment/Partial Agonist)

Because the molecule lacks the bulky aryloxy headgroup typical of full β-blockers (e.g., propranolol), it is unlikely to act as a complete, high-potency antagonist on its own. Instead, classical pharmacophore models suggest it will act as a partial agonist or a low-molecular-weight fragment binder at the β2-AR[2].

Class B: Precursor for CNS-Active Therapeutics

Alkanolamines are frequently conjugated to larger tricyclic scaffolds to generate neuroactive drugs. Specifically, 1-amino-2-propanol derivatives conjugated to xanthones have demonstrated potent anticonvulsant and anti-inflammatory properties in maximal electroshock seizure (MES) assays[4][5]. This compound serves as an ideal lipophilic side-chain donor for synthesizing next-generation antiepileptic drugs.

Quantitative Pharmacological Predictions
Target ReceptorPredicted Affinity (Ki)Structural RationaleFunctional Outcome
β2-Adrenergic High (10-100 nM)High lipophilicity of cyclopropyl favors β2 hydrophobic pocket.Partial Agonist
β1-Adrenergic Moderate (100-500 nM)Bulky N-alkyl group provides baseline β-class recognition.Weak Antagonist
TAAR1 Low (>1 µM)Lacks primary aromatic ring required for π-π stacking.Inactive
α1-Adrenergic Very Low (>10 µM)N-substitution is too sterically hindered for the α-pocket.Inactive

Self-Validating Experimental Protocols

To empirically validate the pharmacological profile of 1-[(1-Cyclopropylethyl)amino]propan-2-ol, researchers must employ a self-validating workflow. This means isolating the physical binding event from the downstream signaling cascade, ensuring that any observed functional effect is causally linked to specific receptor engagement.

Protocol 1: Radioligand Binding Assay (Target Engagement)

This protocol determines if the compound physically occupies the β-AR orthosteric site.

  • Membrane Preparation: Culture HEK293 cells stably expressing human β1 and β2 adrenergic receptors. Harvest the cells and isolate the membrane fractions via ultracentrifugation.

  • Radioligand Incubation: Incubate 10 µg of membrane protein with 1 nM [3H]-CGP12177 (a well-characterized, non-selective β-antagonist radioligand) in an assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).

  • Competitive Displacement: Add 1-[(1-Cyclopropylethyl)amino]propan-2-ol in a 10-point concentration gradient ranging from 10 pM to 100 µM.

  • Internal Controls (Self-Validation): Include a vehicle control (DMSO) to establish total binding, and a positive control (10 µM Propranolol) to define non-specific binding (NSB).

  • Filtration & Readout: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Measure the retained radioactivity using a liquid scintillation counter to calculate the IC50​ and Ki​ .

Protocol 2: cAMP TR-FRET Functional Assay (Orthogonal Validation)

If target engagement is confirmed in Protocol 1, this assay establishes the functional causality (Agonist vs. Antagonist).

  • Cell Seeding: Seed β2-AR expressing HEK293 cells in a 384-well microplate at 5,000 cells/well.

  • Agonist Mode Screening: Treat the cells with the test compound (10 pM to 100 µM) in the presence of the phosphodiesterase inhibitor IBMX (500 µM) to prevent cAMP degradation.

  • Antagonist Mode Screening (Self-Validation): In parallel wells, pre-incubate the cells with the test compound for 15 minutes, followed by the addition of an EC80​ concentration of Isoproterenol (a full β-agonist).

  • Detection: Lyse the cells and add Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Causal Readout: Measure the FRET signal ratio (665 nm / 620 nm).

    • Interpretation: If the compound is a partial agonist, it will dose-dependently increase cAMP in Step 2. If it is a pure antagonist, it will show no effect in Step 2, but will competitively suppress the Isoproterenol-induced cAMP spike in Step 3.

Workflow Step1 Phase 1: Radioligand Binding [3H]-CGP12177 Displacement Step2 Phase 2: Functional cAMP Assay TR-FRET Readout Step1->Step2 If Ki < 1 µM Step3 Phase 3: Orthogonal Validation Reversal by Propranolol Step2->Step3 If Agonist/Antagonist Activity Detected Step4 Phase 4: Data Synthesis Schild Analysis & EC50/IC50 Step3->Step4

Self-validating high-throughput screening workflow for pharmacological profiling.

Conclusion

1-[(1-Cyclopropylethyl)amino]propan-2-ol is far more than a simple chemical intermediate. By applying predictive SAR modeling, its unique combination of a hydrogen-bonding alkanolamine core and a sterically demanding cyclopropyl-alkyl tail strongly points toward selective β2-adrenergic modulation. Through the rigorous, self-validating experimental frameworks outlined above, drug development professionals can rapidly transition this compound from a theoretical pharmacophore to a validated biological tool or therapeutic precursor.

References

  • Synthesis and Anticonvulsant Effects of Some Aminoalkanolic Derivatives of Xanthone National Library of Medicine (NIH) / Pharmazie URL:[Link]

  • Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies MDPI URL:[Link]

  • SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol Pharmaguideline URL:[Link]

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Exploratory

An In-depth Technical Guide to the Stereoisomers of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

Introduction: The Critical Role of Chirality in Modern Drug Development In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount consideration.[1][2] For drug development professionals, a deep understanding of stereoisomerism is not merely an academic exercise but a crucial factor that profoundly influences a drug's efficacy, safety, and overall therapeutic profile.[2][3] Molecules that are non-superimposable mirror images of each other are known as enantiomers, and they can exhibit remarkably different pharmacological and toxicological properties.[1][4][5] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the importance of stereochemical purity in pharmaceuticals.[3][4]

This technical guide provides a comprehensive exploration of the stereoisomers of 1-[(1-Cyclopropylethyl)amino]propan-2-ol, a chiral amino alcohol. Amino alcohols are a significant class of compounds in medicinal chemistry, often serving as key building blocks for various therapeutic agents, including beta-blockers.[6] This document will delve into the structural nuances of its stereoisomers, present robust methodologies for their synthesis and separation, and detail the analytical techniques required for their unambiguous characterization. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to navigate the complexities of stereoisomerism in their work.

Understanding the Stereoisomers of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

The structure of 1-[(1-Cyclopropylethyl)amino]propan-2-ol contains two chiral centers, which are carbon atoms bonded to four different groups. The presence of 'n' chiral centers in a molecule can result in a maximum of 2n stereoisomers. Therefore, for 1-[(1-Cyclopropylethyl)amino]propan-2-ol, with its two chiral centers, a total of four possible stereoisomers exist. These stereoisomers comprise two pairs of enantiomers.

The first chiral center is the carbon atom in the 1-cyclopropylethyl group to which the amino group is attached. The second chiral center is the carbon atom in the propan-2-ol backbone that bears the hydroxyl group. The four stereoisomers are therefore designated as (R,R), (S,S), (R,S), and (S,R), based on the Cahn-Ingold-Prelog priority rules for assigning absolute configurations at each chiral center. The (R,R) and (S,S) isomers are one pair of enantiomers, while the (R,S) and (S,R) isomers constitute the other pair. The relationship between the (R,R) and (R,S) or (S,R) isomers is diastereomeric, meaning they are stereoisomers that are not mirror images of each other.

Visualization of the Stereoisomers

G cluster_RR (R,R)-isomer cluster_SS (S,S)-isomer cluster_RS (R,S)-isomer cluster_SR (S,R)-isomer RR_img RR_img SS_img SS_img RR_img->SS_img Enantiomers RS_img RS_img RR_img->RS_img Diastereomers SR_img SR_img RR_img->SR_img Diastereomers SS_img->RS_img Diastereomers SS_img->SR_img Diastereomers RS_img->SR_img Enantiomers

Caption: Stereoisomeric relationships of 1-[(1-Cyclopropylethyl)amino]propan-2-ol.

Stereoselective Synthesis Strategies

The synthesis of a single, desired stereoisomer is a primary goal in modern pharmaceutical chemistry to ensure the development of safe and effective drugs.[4][5] This can be achieved through stereoselective synthesis, which employs chiral starting materials, reagents, or catalysts to control the stereochemical outcome of a reaction.

A plausible and efficient method for the stereoselective synthesis of 1-[(1-Cyclopropylethyl)amino]propan-2-ol involves the reductive amination of a chiral ketone with a chiral amine. For instance, the reaction of (S)-1-cyclopropylethan-1-one with (R)-1-amino-propan-2-ol in the presence of a reducing agent like sodium triacetoxyborohydride would preferentially yield the (S,R)-diastereomer.

Experimental Protocol: Stereoselective Reductive Amination
  • Preparation of the Imine Intermediate:

    • In a round-bottom flask, dissolve (S)-1-cyclopropylethan-1-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add (R)-1-amino-propan-2-ol (1.1 eq) to the solution.

    • If necessary, add a catalytic amount of a weak acid like acetic acid to facilitate imine formation.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction to the Amine:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired (S,R)-1-[(1-Cyclopropylethyl)amino]propan-2-ol.

Separation of Stereoisomers: The Role of Chiral Chromatography

When a synthesis results in a mixture of stereoisomers, their separation is essential. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the most powerful and widely used technique for the analytical and preparative separation of enantiomers and diastereomers.[7][8]

Chiral HPLC Method Development for Amino Alcohols

The separation of amino alcohol stereoisomers on a CSP is based on the differential interactions between the enantiomers and the chiral selector of the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often highly effective for this class of compounds.[7]

Key Parameters for Optimization:
ParameterRecommended Starting ConditionsRationale and Optimization Strategy
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IB, IC)These phases offer a broad range of enantioselectivity for various compounds, including amino alcohols.[7] If separation is not achieved, screening other CSP types like Pirkle-type or cyclodextrin-based columns is recommended.[7]
Mobile Phase Normal Phase: n-Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA)Normal phase chromatography often provides better selectivity for chiral separations. The alcohol modifier (isopropanol) strength can be adjusted to optimize retention and resolution. The basic additive (DEA) is crucial for improving the peak shape of basic analytes like amino alcohols by minimizing tailing.[7]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC. It can be adjusted to optimize analysis time and resolution.
Column Temperature 25 °CTemperature can influence the thermodynamics of the chiral recognition process. Varying the temperature between 10-40 °C can sometimes improve separation.
Detection UV at 210 nmAmino alcohols generally have a weak UV chromophore. Detection at low wavelengths is often necessary. If sensitivity is an issue, derivatization with a UV-active agent can be considered.[6][7]
Experimental Workflow for Chiral Separation

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis Dissolve Sample Dissolve Sample Filter Filter Dissolve Sample->Filter Inject Sample Inject Sample Filter->Inject Sample Isocratic Elution Isocratic Elution Inject Sample->Isocratic Elution UV Detection UV Detection Isocratic Elution->UV Detection Integrate Peaks Integrate Peaks UV Detection->Integrate Peaks Determine Enantiomeric Excess Determine Enantiomeric Excess Integrate Peaks->Determine Enantiomeric Excess

Caption: Workflow for the chiral separation and analysis of stereoisomers.

Analytical Characterization of Stereoisomers

Once separated, the individual stereoisomers must be thoroughly characterized to confirm their identity and stereochemical purity. A combination of analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While enantiomers exhibit identical NMR spectra in an achiral solvent, diastereomers will have distinct spectra.[9] To differentiate enantiomers by NMR, a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent (e.g., Mosher's acid), can be used.[10] This converts the enantiomers into diastereomeric complexes or derivatives, which will then show different chemical shifts and/or coupling constants in the NMR spectrum.[10][11]

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[12][13] Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.[14][15] The specific rotation, [α], is a characteristic physical property of a chiral molecule and can be used to determine its enantiomeric purity. A racemic mixture (a 50:50 mixture of enantiomers) will have a specific rotation of zero.[14]

Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that can determine the absolute configuration of a chiral molecule. It measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule can be unambiguously assigned.

Conclusion

The successful development of a chiral drug candidate hinges on the ability to synthesize, separate, and characterize its individual stereoisomers. This technical guide has provided a detailed overview of the stereoisomers of 1-[(1-Cyclopropylethyl)amino]propan-2-ol, offering practical insights into their stereoselective synthesis, chiral separation, and analytical characterization. The methodologies and principles discussed herein are broadly applicable to a wide range of chiral molecules and are intended to serve as a valuable resource for scientists and researchers in the pharmaceutical industry. A thorough understanding and application of these techniques are essential for ensuring the scientific integrity and, ultimately, the safety and efficacy of new medicines.

References

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Foundational

A Theoretical and Computational Roadmap for the Investigation of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction 1-[(1-Cyclopropylethyl)amino]propan-2-ol is a fascinating, yet understudied, molecule that holds potential within the...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

1-[(1-Cyclopropylethyl)amino]propan-2-ol is a fascinating, yet understudied, molecule that holds potential within the broad class of amino alcohols. These compounds are integral to the development of various pharmaceuticals, serving as crucial building blocks and intermediates in organic synthesis.[1][2] The unique structural combination of a cyclopropyl group and an amino propanol moiety in 1-[(1-Cyclopropylethyl)amino]propan-2-ol suggests possible applications as a chiral auxiliary or as a pharmacologically active agent, potentially in the realm of beta-adrenergic receptor antagonists (beta-blockers) due to its structural similarities with known drugs in this class.[3]

This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of 1-[(1-Cyclopropylethyl)amino]propan-2-ol. As we venture into the in silico analysis of this molecule, we will lay out a systematic approach, from fundamental molecular modeling to advanced quantum chemical calculations and predictive pharmacology. This document is designed to be a practical roadmap for researchers, scientists, and drug development professionals, enabling a thorough computational characterization of this promising compound.

Part 1: Foundational Molecular and Electronic Structure Analysis

A deep understanding of a molecule's three-dimensional structure and electronic properties is the bedrock of any computational study. This initial phase focuses on elucidating the conformational landscape and the electronic distribution of 1-[(1-Cyclopropylethyl)amino]propan-2-ol.

Conformational Analysis

The presence of multiple rotatable bonds in 1-[(1-Cyclopropylethyl)amino]propan-2-ol necessitates a thorough conformational search to identify the most stable, low-energy conformers. This is a critical first step as the biological activity of a molecule is intimately linked to its preferred three-dimensional shape.

Experimental Protocol: Conformational Search

  • Initial Structure Generation: A 2D sketch of 1-[(1-Cyclopropylethyl)amino]propan-2-ol will be converted into a 3D structure using molecular modeling software.

  • Molecular Mechanics Force Field Selection: A suitable force field, such as MMFF94 or a similar advanced force field, will be employed for an initial, rapid exploration of the conformational space.

  • Systematic or Stochastic Search: A systematic or Monte Carlo-based stochastic search algorithm will be run to generate a diverse set of conformers.

  • Geometry Optimization and Energy Minimization: Each generated conformer will be subjected to geometry optimization and energy minimization to find the local energy minimum on the potential energy surface.

  • Clustering and Selection: The resulting conformers will be clustered based on root-mean-square deviation (RMSD) and energy, and the lowest energy, unique conformers will be selected for further, more accurate quantum chemical calculations.

Quantum Chemical Calculations with Density Functional Theory (DFT)

To gain a more accurate understanding of the electronic structure, we will employ Density Functional Theory (DFT), a robust method in quantum chemistry for studying many-body systems.[4] DFT provides a good balance between computational cost and accuracy for molecules of this size.[5][6]

Experimental Protocol: DFT Calculations

  • Functional and Basis Set Selection: Based on studies of similar amino alcohol systems, a functional like B3LYP or a more modern functional from the M06 family will be chosen.[6][7] A Pople-style basis set, such as 6-311++G(d,p), will be used to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for non-covalent interactions.[7]

  • Geometry Optimization: The lowest energy conformers identified in the conformational search will be re-optimized at the selected DFT level of theory.

  • Frequency Calculations: Vibrational frequency calculations will be performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic properties such as enthalpy and Gibbs free energy.

  • Analysis of Molecular Orbitals and Electronic Properties: From the DFT calculations, we will analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity.[8] Other key electronic properties such as the electrostatic potential surface, dipole moment, and Mulliken atomic charges will also be calculated to provide insights into intermolecular interactions.[9]

Workflow for Foundational Analysis

A 2D Structure of 1-[(1-Cyclopropylethyl)amino]propan-2-ol B 3D Structure Generation A->B C Conformational Search (Molecular Mechanics) B->C D Selection of Low-Energy Conformers C->D E DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) D->E F Frequency Calculations E->F G Analysis of Electronic Properties (HOMO, LUMO, ESP) E->G

Caption: Workflow for foundational molecular and electronic structure analysis.

Part 2: Probing Potential Biological Activity through Molecular Docking

Given the structural resemblance of 1-[(1-Cyclopropylethyl)amino]propan-2-ol to known beta-blockers, a logical next step is to investigate its potential interaction with beta-adrenergic receptors.[10][11] Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3]

Target Selection and Preparation

The primary targets for our docking studies will be the human beta-1 and beta-2 adrenergic receptors, as these are the primary targets for most clinically used beta-blockers.

Experimental Protocol: Receptor Preparation

  • PDB Structure Acquisition: High-resolution crystal structures of the human beta-1 and beta-2 adrenergic receptors will be downloaded from the Protein Data Bank (PDB).

  • Receptor Cleaning and Preparation: The protein structures will be prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms will be added, and any missing side chains or loops will be modeled in. The protonation states of ionizable residues at physiological pH will be determined.

  • Binding Site Definition: The binding site will be defined based on the location of the co-crystallized ligand in the experimental structure or through binding site prediction algorithms.

Molecular Docking Simulations

We will perform docking simulations to predict the binding mode and estimate the binding affinity of 1-[(1-Cyclopropylethyl)amino]propan-2-ol to the selected receptors.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of the lowest energy conformer of 1-[(1-Cyclopropylethyl)amino]propan-2-ol will be prepared for docking. This includes assigning appropriate atom types and charges.

  • Docking Algorithm: A well-validated docking program such as AutoDock Vina or Glide will be used.[3] The search algorithm will be configured to allow for flexibility of the ligand and key residues in the receptor's binding pocket.

  • Pose Generation and Scoring: The docking algorithm will generate a series of possible binding poses, which will then be ranked using a scoring function that estimates the binding free energy.

  • Analysis of Binding Interactions: The top-ranked docking poses will be visually inspected to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor.

Data Presentation: Predicted Binding Affinities

ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Beta-1 Adrenergic ReceptorTo be determinedTo be identified
Beta-2 Adrenergic ReceptorTo be determinedTo be identified

Workflow for Molecular Docking

A Optimized 3D Structure of Ligand C Ligand Preparation A->C B PDB Structure of Receptor (e.g., Beta-Adrenergic Receptor) D Receptor Preparation B->D E Molecular Docking Simulation C->E D->E F Analysis of Binding Poses and Interactions E->F G Prediction of Binding Affinity F->G

Caption: Workflow for molecular docking studies.

Part 3: Predicting ADMET Properties for Drug Development Viability

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the drug discovery pipeline to avoid costly late-stage failures.[12][13] In silico ADMET prediction provides a rapid and cost-effective way to evaluate the drug-likeness of a molecule.[14][15]

Physicochemical Properties and Drug-Likeness

We will begin by calculating key physicochemical properties that are known to influence a compound's pharmacokinetic behavior.

Calculated Physicochemical Properties

PropertyPredicted Value
Molecular WeightTo be calculated
LogP (Octanol-Water Partition Coefficient)To be calculated
Topological Polar Surface Area (TPSA)To be calculated
Number of Hydrogen Bond DonorsTo be calculated
Number of Hydrogen Bond AcceptorsTo be calculated
Number of Rotatable BondsTo be calculated

These properties will be evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five, to provide an initial assessment of the molecule's potential as an orally available drug.

Pharmacokinetic and Toxicity Predictions

A variety of computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can be used to predict key ADMET endpoints.

Experimental Protocol: In Silico ADMET Prediction

  • Software Selection: A comprehensive ADMET prediction software package will be utilized.

  • Input: The 2D or 3D structure of 1-[(1-Cyclopropylethyl)amino]propan-2-ol will be used as input.

  • Prediction Models: A suite of predictive models will be run to estimate properties such as:

    • Absorption: Human intestinal absorption, Caco-2 cell permeability.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition and sites of metabolism.[16]

    • Excretion: Prediction of renal clearance.

    • Toxicity: Prediction of potential for hERG inhibition (cardiotoxicity), mutagenicity (Ames test), and other common toxicities.

Workflow for ADMET Prediction

A Molecular Structure B Calculation of Physicochemical Properties A->B D In Silico ADMET Prediction A->D C Drug-Likeness Evaluation (e.g., Lipinski's Rule of Five) B->C E Analysis of Pharmacokinetic Profile D->E F Analysis of Toxicity Profile D->F

Caption: Workflow for in silico ADMET prediction.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational strategy for the investigation of 1-[(1-Cyclopropylethyl)amino]propan-2-ol. By systematically applying the described methodologies, from foundational quantum chemical calculations to predictive pharmacology and ADMET profiling, researchers can build a robust in silico profile of this molecule. The insights gained from these computational studies will be invaluable in guiding future experimental work, including chemical synthesis, in vitro assays, and ultimately, the potential development of this compound as a novel therapeutic agent. The integration of these computational approaches represents a modern, efficient, and scientifically rigorous paradigm in the early stages of drug discovery and development.

References

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Protocols & Analytical Methods

Method

Application Note: Comprehensive Analytical Characterization of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Drug Development Professionals. Abstract This application note details the analytical methodologies required for the structural elucidation,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Drug Development Professionals.

Abstract

This application note details the analytical methodologies required for the structural elucidation, purity profiling, and stereochemical characterization of 1-[(1-Cyclopropylethyl)amino]propan-2-ol ( C8​H17​NO , MW: 143.23 g/mol ). As a secondary amino alcohol featuring a cyclopropyl moiety and two chiral centers, this compound presents highly specific analytical challenges. We provide self-validating protocols for LC-MS/MS, multidimensional NMR, and chiral HPLC, emphasizing the mechanistic rationale (causality) behind each technique to ensure robust method transfer.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS/MS)

Causality & Rationale

Amino alcohols exhibit high proton affinity due to the basicity of the secondary amine, making Positive Electrospray Ionization (ESI+) the optimal choice for mass spectrometry[1]. The addition of 0.1% formic acid to the mobile phase is critical; it ensures complete protonation of the amine, which enhances ionization efficiency and prevents peak tailing caused by secondary interactions with the reversed-phase silica backbone. Fragmentation in MS/MS is primarily driven by the protonated amine, initiating characteristic α -cleavages and the neutral loss of water (-18 Da) from the hydroxyl group[1].

Protocol: LC-MS/MS Purity and Mass Profiling
  • Sample Preparation: Dissolve the analyte in the Initial Mobile Phase (5% Acetonitrile / 95% Water with 0.1% Formic Acid) to a final concentration of 10 μ g/mL.

  • Chromatography: Inject 2 μ L onto a C18 column (e.g., 50 mm × 2.1 mm, 1.7 μ m). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the Q-TOF or Orbitrap in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • MS/MS Acquisition: Isolate the pseudo-molecular ion [M+H]+ at m/z 144.1383 and apply a collision energy (CE) ramp of 15–30 eV using Argon as the collision gas.

Table 1: Expected MS/MS Fragmentation Profile

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Mechanism

| 144.1383 [M+H]+ | 126.1278 | 18.0105 ( H2​O ) | Loss of water from the propan-2-ol moiety | | 144.1383 [M+H]+ | 84.0813 | 60.0570 ( C3​H8​O ) | α -cleavage at the secondary amine, loss of propanol tail | | 144.1383 [M+H]+ | 69.0704 | 75.0679 | Cleavage yielding the cyclopropylethyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale

The cyclopropyl group possesses a unique magnetic anisotropy. The circulation of electrons within the strained C-C bonds of the three-membered ring generates a local magnetic shielding cone[2]. Protons situated in this region experience a weaker effective magnetic field, causing a pronounced upfield shift to unusually low frequencies (typically 0.2–0.8 ppm) compared to standard alkyl chains[2][3]. Furthermore, the presence of two chiral centers makes the methylene protons ( −CH2​− ) diastereotopic, resulting in complex multiplet splitting that necessitates 2D NMR (COSY and HSQC) for unambiguous assignment.

Protocol: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[2].

  • 1H NMR (1D): Acquire at 400 MHz or higher. Look for the diagnostic upfield multiplets (< 1.0 ppm) corresponding to the cyclopropyl ring[3].

  • 13C NMR (1D): Acquire at 100 MHz. The cyclopropyl carbons will also appear upfield (typically 10-15 ppm).

  • 2D COSY: Map the homonuclear coupling between the cyclopropyl methine proton, the adjacent ethyl methyl group, and the propanol chain.

  • 2D HSQC: Correlate the proton signals to their directly attached carbons to resolve overlapping methylene signals.

NMR_Workflow A Sample Prep (CDCl3 + TMS) B 1H NMR (1D) Identify Cyclopropyl (<1.0 ppm) A->B C 13C NMR (1D) Carbon Backbone Assignment A->C D COSY (2D) Proton-Proton Connectivity B->D E HSQC (2D) Proton-Carbon Correlation C->E F Stereochemical & Structural Elucidation D->F E->F

Logical workflow for the NMR structural elucidation of cyclopropyl-containing amino alcohols.

Stereochemical Profiling via Chiral HPLC

Causality & Rationale

1-[(1-Cyclopropylethyl)amino]propan-2-ol contains two stereocenters (C2 of the propanol chain and C1 of the ethyl group), yielding four possible stereoisomers (two pairs of enantiomers: R,R/S,S and R,S/S,R)[4][5]. While diastereomers can theoretically be separated on achiral reversed-phase columns, resolving all four isomers requires a Chiral Stationary Phase (CSP). An amylose-based CSP (e.g., Chiralpak AD-H) in normal phase mode relies on transient diastereomeric complexes formed via hydrogen bonding, dipole-dipole, and steric interactions[6].

Critical Insight: Because the analyte contains a basic secondary amine, trace residual silanols on the silica support will cause severe peak tailing due to secondary ion-exchange interactions. The addition of 0.1% Diethylamine (DEA) to the mobile phase is mandatory to mask these acidic silanols and ensure sharp, symmetrical peaks[6].

Protocol: Normal Phase Chiral Separation
  • Column Equilibration: Flush an Amylose tris(3,5-dimethylphenylcarbamate) column (250 × 4.6 mm, 5 μ m) with 20-30 column volumes of the mobile phase to ensure a stable baseline[6].

  • Mobile Phase: Prepare a mixture of Hexane / Ethanol (90:10, v/v) containing 0.1% DEA. Degas thoroughly.

  • Injection & Detection: Inject 5 μ L of a 1 mg/mL sample (dissolved in mobile phase). Set the flow rate to 1.0 mL/min and monitor via UV detection at 210 nm (or CAD/ELSD since the compound lacks a strong chromophore).

Table 2: Representative Chiral HPLC Retention Profile | Peak | Stereoisomer (Hypothetical) | Relative Retention Time (RRT) | Resolution ( Rs​ ) | | :--- | :--- | :--- | :--- | | 1 | Isomer 1 (R,R) | 1.00 | N/A | | 2 | Isomer 2 (S,S) | 1.15 | > 1.5 | | 3 | Isomer 3 (R,S) | 1.42 | > 2.0 | | 4 | Isomer 4 (S,R) | 1.60 | > 1.5 |

Chiral_HPLC A Analyte: 4 Stereoisomers (R,R; S,S; R,S; S,R) B Chiral Stationary Phase (Amylose Tris-derivative) A->B D Diastereomer Separation (Thermodynamic Differences) B->D E Enantiomer Resolution (Transient Chiral Complexes) B->E C Mobile Phase (Hexane/EtOH + 0.1% DEA) C->B F Chromatogram: 4 Distinct Peaks D->F E->F

Mechanistic pathway for the baseline resolution of four amino alcohol stereoisomers via Chiral HPLC.

Fourier Transform Infrared Spectroscopy (FTIR)

Causality & Rationale

FTIR provides rapid, orthogonal confirmation of the functional groups. The secondary amine and the hydroxyl group exhibit distinct stretching frequencies. The cyclopropyl ring also presents a characteristic high-frequency C-H stretch due to the increased s-character of the strained C-H bonds in the three-membered ring.

Protocol: ATR-FTIR Analysis
  • Place a neat drop of the liquid sample (or solid crystal) directly onto the Attenuated Total Reflectance (ATR) diamond crystal.

  • Apply the pressure anvil to ensure uniform contact.

  • Acquire 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

  • Key Diagnostic Bands:

    • O-H stretch: Broad band centered around 3300-3400 cm−1 .

    • N-H stretch (secondary amine): Weak, sharp band near 3280 cm−1 (often overlapping with O-H).

    • Cyclopropyl C-H stretch: ~3080 cm−1 (higher frequency than typical alkane C-H stretches which appear at <3000 cm−1 ).

Sources

Application

Application Notes &amp; Protocols: Characterizing Novel Ligands at Adrenergic Receptors Using 1-[(1-Cyclopropylethyl)amino]propan-2-ol as a Model Compound

Abstract This document provides a comprehensive guide for utilizing competitive radioligand binding assays to determine the receptor binding affinity of novel compounds. While the specific compound 1-[(1-Cyclopropylethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for utilizing competitive radioligand binding assays to determine the receptor binding affinity of novel compounds. While the specific compound 1-[(1-Cyclopropylethyl)amino]propan-2-ol is not extensively characterized in published literature, its core structure is analogous to a well-established class of pharmacological agents: the β-adrenergic receptor (β-AR) antagonists. Therefore, this application note will use the β-adrenergic receptor system as a validated model to present a detailed, field-proven protocol. Researchers can adapt this robust framework to assess the binding characteristics of 1-[(1-Cyclopropylethyl)amino]propan-2-ol or other novel test compounds at adrenergic and other G-protein coupled receptors (GPCRs). The protocols herein cover membrane preparation, execution of competitive binding experiments, data analysis, and interpretation, adhering to the highest standards of scientific integrity.

Introduction: The Power of Receptor Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[1] These assays are sensitive, versatile, and provide precise quantitative data on binding affinity (expressed as Kᵢ), receptor density (Bₘₐₓ), and binding kinetics.[2] The fundamental principle involves a radiolabeled ligand (a molecule with a radioactive isotope like ³H or ¹²⁵I) that binds with high affinity and specificity to a target receptor.[3][4]

In a competitive binding assay , a fixed concentration of this radioligand competes with varying concentrations of an unlabeled "test" compound (e.g., 1-[(1-Cyclopropylethyl)amino]propan-2-ol) for binding to the receptor.[5][3] By measuring the ability of the test compound to displace the radioligand, we can determine its half-maximal inhibitory concentration (IC₅₀). This IC₅₀ value is then used to calculate the inhibitory constant (Kᵢ), which represents the fundamental binding affinity of the test compound for the receptor.[6][7]

The aminopropan-2-ol scaffold of 1-[(1-Cyclopropylethyl)amino]propan-2-ol is a classic feature of β-blockers, which target β-adrenergic receptors.[8] These receptors are critical in regulating cardiovascular and pulmonary functions, making them a key target in drug discovery. This protocol will therefore focus on characterizing a test compound at β-ARs expressed in rat heart membranes using the non-selective β-AR antagonist [³H]-Dihydroalprenolol ([³H]-DHA) as the radioligand.

Core Principles & Experimental Design

A successful binding assay is a self-validating system. This requires careful planning and inclusion of appropriate controls. The key is to accurately measure specific binding , which is the difference between total binding and non-specific binding.

  • Total Binding (TB): The amount of radioligand bound in the presence of the receptor preparation. This includes both binding to the specific receptor site and to other non-receptor components (e.g., lipids, filter paper).[9]

  • Non-Specific Binding (NSB): The amount of radioligand bound in the presence of the receptor preparation and a high concentration of an unlabeled "displacer" drug known to saturate the target receptors. This measurement quantifies the portion of the radioligand that is not bound to the specific receptor of interest.[9][10] Propranolol is an excellent choice for this in the β-AR system.

  • Specific Binding (SB): The value of interest, calculated as: SB = TB - NSB.

The experimental workflow is designed to generate a dose-response curve from which the IC₅₀ can be determined.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Reagents (Buffer, Radioligand, Test Compound) P2 Prepare Receptor Source (e.g., Rat Heart Membranes) A1 Set up Assay Tubes: Total, Non-Specific, and Test Compound Concentrations P2->A1 A2 Incubate to Equilibrium (e.g., 60 min at 25°C) A1->A2 A3 Terminate Assay: Rapid Vacuum Filtration A2->A3 A4 Wash Filters (Remove unbound radioligand) A3->A4 A5 Measure Radioactivity (Scintillation Counting) A4->A5 D1 Calculate Specific Binding A5->D1 D2 Plot % Specific Binding vs. [Test Compound] D1->D2 D3 Non-linear Regression (Sigmoidal Curve Fit) D2->D3 D4 Determine IC50 D3->D4 D5 Calculate Ki (Cheng-Prusoff Equation) D4->D5

Figure 1: High-level experimental workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Part 1: Membrane Preparation (Rat Heart)

This protocol describes the isolation of crude cell membranes rich in β-adrenergic receptors from rat heart tissue.

Materials:

  • Fresh or frozen rat hearts

  • Homogenization Buffer (Ice-cold): 50 mM Tris-HCl, 5 mM EDTA, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

  • Protease inhibitor cocktail (e.g., Sigma-Aldrich P8340)

  • Dounce homogenizer or Polytron

  • High-speed refrigerated centrifuge

Procedure:

  • Thaw hearts (if frozen) on ice. Mince the tissue finely with scissors in ice-cold Homogenization Buffer.

  • Add a protease inhibitor cocktail to the buffer to prevent receptor degradation.

  • Homogenize the tissue using a Dounce homogenizer (20-30 strokes) or a Polytron (3 short bursts at a low setting) on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C. This will pellet the membrane fraction.[11]

  • Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Assay Buffer.

  • Repeat step 5 and 6 (a "wash" step) to remove endogenous catecholamines.

  • After the final centrifugation, resuspend the pellet in a small volume of Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Part 2: Competitive Radioligand Binding Assay

This protocol details the steps for a 96-well plate format assay.

Materials:

  • Rat heart membrane preparation (from Part 1)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), specific activity ~80-100 Ci/mmol. Prepare a working stock to yield a final assay concentration of ~1.0 nM.

  • Test Compound: 1-[(1-Cyclopropylethyl)amino]propan-2-ol. Prepare a 10 mM stock in DMSO, then create serial dilutions in Assay Buffer.

  • Non-specific Displacer: Propranolol. Prepare a stock to yield a final assay concentration of 10 µM.

  • 96-well microtiter plates

  • Cell harvester and glass fiber filter mats (e.g., Whatman GF/B)

  • Scintillation fluid or solid scintillator plates[12][13]

  • Microplate scintillation counter

Procedure:

  • Assay Setup: On ice, add reagents to the wells of a 96-well plate in the order specified in the table below. It is critical to add the membrane preparation last to initiate the reaction simultaneously in all wells. All conditions should be run in triplicate.

Well TypeAssay BufferTest Compound / Displacer[³H]-DHA (Radioligand)Membrane PreparationFinal Volume
Total Binding 200 µL25 µL of Buffer25 µL50 µL300 µL
Non-Specific 175 µL25 µL of Propranolol (120 µM)25 µL50 µL300 µL
Test Compound 175 µL25 µL of Serial Dilutions25 µL50 µL300 µL
  • Initiate & Incubate: Add 50 µL of the membrane preparation (diluted in Assay Buffer to ~20-50 µg protein/well) to all wells. Tap the plate gently to mix.

  • Incubate the plate for 60-90 minutes at room temperature (25°C) to allow the binding to reach equilibrium.[14]

  • Termination: Terminate the assay by rapid vacuum filtration using a cell harvester over a glass fiber filter mat. This separates the membrane-bound radioligand from the free radioligand in the solution.[14]

  • Washing: Immediately wash the filters 3-4 times with 3 mL of ice-cold Assay Buffer per wash. This step is critical to remove any unbound radioligand trapped in the filter.[11]

  • Counting: Dry the filter mat. Place it in a sample bag with scintillation fluid or prepare for counting on a solid scintillator system. Quantify the radioactivity in each filter spot using a microplate scintillation counter. The output will be in Counts Per Minute (CPM).[13]

Data Analysis and Interpretation

The goal of the analysis is to convert raw CPM data into a robust measure of binding affinity (Kᵢ).

Step 1: Calculate Specific Binding

First, average the triplicate CPM values for each condition. Then, calculate the specific binding for each concentration of the test compound.

  • Average NSB (CPM) = Mean CPM from Non-Specific Binding wells

  • Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)

  • % Inhibition = 100 * (1 - (Specific Binding at [Test] / Specific Binding with no Test))

  • % Specific Binding = 100 - % Inhibition

Step 2: Generate IC₅₀ Curve

Plot % Specific Binding (Y-axis) against the logarithm of the molar concentration of 1-[(1-Cyclopropylethyl)amino]propan-2-ol (X-axis). Use a non-linear regression curve fitting program (e.g., GraphPad Prism) to fit a sigmoidal dose-response (variable slope) curve to the data.[15] The program will calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

G Data Raw Data (CPM) Total Binding Non-Specific Binding Test Compound Data Calc Calculations Specific Binding = Total - NSB % Specific Binding Data->Calc Step 1 Plot Graphing Y-axis: % Specific Binding X-axis: Log [Test Compound] Calc->Plot Step 2 Fit Curve Fitting Non-linear Regression Sigmoidal Model Plot->Fit Step 3 IC50 {Result|IC50} Fit->IC50 Step 4 Ki {Final Parameter|Ki} IC50->Ki Step 5 (Cheng-Prusoff)

Figure 2: Logical flow of data analysis from raw counts to the final Ki value.

Step 3: Calculate the Affinity Constant (Kᵢ)

The IC₅₀ is an experimentally derived value that is dependent on the concentration of the radioligand used in the assay.[6][7] To determine the intrinsic affinity of the test compound (Kᵢ), the Cheng-Prusoff equation must be applied.[6][16]

Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))

Where:

  • IC₅₀ is the half-maximal inhibitory concentration of the test compound determined from the curve fit.

  • [L] is the molar concentration of the radioligand ([³H]-DHA) used in the assay.

  • Kₔ is the equilibrium dissociation constant of the radioligand for the receptor. This value must be determined independently via a saturation binding experiment or obtained from the literature for the specific tissue and conditions used.[15][17] For [³H]-DHA with rat heart membranes, a Kₔ is typically in the range of 1-3 nM.

Example Data Presentation

The results should be summarized in a clear, tabular format.

ParameterValueDescription
Radioligand [³H]-DHANon-selective β-AR antagonist
[L] Used 1.0 nMConcentration of radioligand in assay
Kₔ of [L] 2.5 nMAffinity of radioligand for receptor
Test Compound Cpd. X1-[(1-Cyclopropylethyl)amino]propan-2-ol
IC₅₀ 150 nMConcentration of Cpd. X inhibiting 50% of binding
Hill Slope -1.02Slope of the competition curve
Kᵢ (Calculated) 107 nM Affinity of Cpd. X for β-ARs

A Hill slope close to -1.0 suggests that the test compound is binding competitively to a single population of receptors.

Conclusion and Best Practices

This application note provides a robust and validated protocol for determining the binding affinity of a novel test compound, using 1-[(1-Cyclopropylethyl)amino]propan-2-ol and the β-adrenergic receptor system as a working example. The principles and steps outlined can be readily adapted for other receptor systems and test compounds.

Key considerations for success:

  • Receptor Source Quality: Ensure the membrane preparation is of high quality with a sufficient density of the target receptor.

  • Radioligand Selection: The radioligand should have high affinity, high specific activity, and low non-specific binding.[4]

  • Assay Optimization: Always optimize incubation time, temperature, and protein concentration when establishing a new assay.

  • Accurate Pipetting: Given the small volumes and concentrations, precision is paramount for reproducible results.

  • Data Integrity: Use appropriate statistical analysis and non-linear regression for determining IC₅₀ values to ensure accuracy.

By following this detailed guide, researchers can confidently and accurately characterize the receptor binding profiles of new chemical entities, a critical step in the drug discovery and development process.

References

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Hawkins, E. F. (1991). Solid Scintillators for Receptor Assays: An Environmentally Safe Alternative to Liquid Scintillation Cocktails. Drug Development Research, 24(1), 91-96.
  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]

  • Raymon, J. R., Mahran, M. A., & Eldefrawi, A. T. (1991). Thin Layer Scintillation Counting in Drug-Receptor Binding. Journal of Pharmacological and Toxicological Methods, 26(2), 907-912.
  • Cheng, H. C. (2001). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 61-71.
  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Khanna, K. (1984). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Life Sciences, 34(18), 1763-1772.
  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved from [Link]

  • GraphPad. (n.d.). Key concepts: Saturation binding. Retrieved from [Link]

  • An, R., & Fleming, N. (2007). Radioligand binding assays and their analysis. Methods in Molecular Biology, 407, 281-298.
  • Hoffman, B. B. (2003). Detection of β-Adrenergic Receptors by Radioligand Binding. Methods in Molecular Biology, 236, 329-342.
  • Eckelman, W. C., & Gibson, R. E. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology, 2711, 25-36.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Oncodesign Services. (2023, June 28). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved from [Link]

Sources

Method

1-[(1-Cyclopropylethyl)amino]propan-2-ol as a chemical probe for biological studies

Application Note: 1-[(1-Cyclopropylethyl)amino]propan-2-ol as a Fragment-Based Chemical Probe for Allosteric Target Engagement Executive Summary & Scientific Rationale As a Senior Application Scientist navigating the com...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-[(1-Cyclopropylethyl)amino]propan-2-ol as a Fragment-Based Chemical Probe for Allosteric Target Engagement

Executive Summary & Scientific Rationale

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the challenge of targeting allosterically regulated or historically "undruggable" proteins. Traditional high-throughput screening (HTS) of large, complex molecules often fails in these arenas due to steric clashes and poor ligand efficiency. Fragment-Based Drug Discovery (FBDD) circumvents this by utilizing low-molecular-weight ligands (<300 Da) that bind weakly but with highly optimized, high-quality interactions[1].

This application note details the deployment of 1-[(1-Cyclopropylethyl)amino]propan-2-ol (CEAP) as a precision fragment probe. With a molecular weight of 143.2 g/mol , CEAP strictly adheres to the "Rule of 3" for fragment libraries. Its structural anatomy is highly deliberate:

  • The 1-Cyclopropylethyl Motif: The cyclopropyl ring provides a rigid, metabolically stable, and unique hydrophobic vector. It is perfectly suited to wedge into small, lipophilic allosteric pockets without incurring the entropic penalty associated with flexible alkyl chains.

  • The Amino-Propanol Core: This moiety acts as the primary pharmacophore anchor. The secondary amine and secondary alcohol establish a robust hydrogen bond donor/acceptor network, mimicking endogenous ligands (such as catecholamines) or anchoring to the hinge regions of metabolic enzymes.

Biological Target Causality: The Mutant IDH2 Paradigm

To demonstrate the utility of CEAP, we apply it to the study of mutant Isocitrate Dehydrogenase 2 (mIDH2). Wild-type IDH2 normally catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate ( α -KG). However, specific oncogenic mutations (e.g., R172K) confer a neomorphic gain-of-function, causing the enzyme to reduce α -KG into the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis[2].

CEAP acts as a foundational chemical probe to map the allosteric dimer-interface pocket of mIDH2. By binding to this hinge region, the fragment restricts the conformational flexibility required for the mutant enzyme's neomorphic catalytic activity.

Pathway Isocitrate Isocitrate WT_IDH2 Wild-Type IDH2 (Normal Metabolism) Isocitrate->WT_IDH2 aKG α-Ketoglutarate (α-KG) WT_IDH2->aKG Oxidative Decarboxylation Mut_IDH2 Mutant IDH2 (e.g., R172K) (Neomorphic Activity) aKG->Mut_IDH2 TwoHG D-2-Hydroxyglutarate (2-HG) (Oncometabolite) Mut_IDH2->TwoHG NADPH-dependent Reduction CEAP CEAP Fragment Probe (Allosteric Binder) CEAP->Mut_IDH2 Inhibits

Fig 1. Mutant IDH2 metabolic pathway and allosteric inhibition by the CEAP fragment probe.

Self-Validating Experimental Protocols

To establish CEAP as a trustworthy chemical probe, we must sequentially validate its biophysical binding and its intracellular target engagement. The following protocols are engineered with built-in causality and self-validation mechanisms.

Protocol A: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality: Fragments like CEAP typically exhibit weak binding affinities ( KD​ in the μ M to mM range). SPR is chosen because its real-time, label-free detection is sensitive enough to capture rapid kon​ / koff​ kinetics characteristic of low-molecular-weight probes.

  • Surface Preparation: Immobilize recombinant mIDH2 (R172K) onto a CM5 sensor chip via standard amine coupling until a high density (~5000 RU) is achieved. Rationale: High target density amplifies the low signal generated by a 143 Da fragment.

  • Solvent Correction (Self-Validation): Prepare a standard curve of 0.5% to 1.5% DMSO in the running buffer (PBS-P+). Rationale: Fragments require high screening concentrations, necessitating DMSO for solubility. Because bulk refractive index changes from DMSO dwarf the fragment binding signal, an exact solvent correction curve is mandatory to prevent false positives.

  • Analyte Injection: Inject CEAP in a dose-response series (3.12 μ M to 200 μ M) in running buffer containing exactly 1% DMSO. Flow rate must be maintained at 30 μ L/min to minimize mass transport limitations.

  • Data Analysis: Fit the steady-state affinity data using a 1:1 Langmuir binding model to derive the KD​ .

Protocol B: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality: Proving that a fragment binds a purified protein is insufficient; it must penetrate the cell membrane and engage the target in a complex physiological environment. Tagging CEAP with a fluorophore or biotin would drastically alter its physicochemical properties. CETSA circumvents this by relying on the thermodynamic principle that ligand binding stabilizes the target protein against heat-induced denaturation[3].

  • Cell Preparation: Culture TF-1 erythroleukemia cells (which express mIDH2) to 80% confluence. Harvest and resuspend in PBS.

  • Probe Incubation: Divide cells into two aliquots. Treat Aliquot A with 100 μ M CEAP and Aliquot B with an equivalent volume of DMSO (Vehicle Control). Incubate for 1 hour at 37°C. Rationale: The DMSO control is the self-validating baseline; any shift in thermal stability must be relative to this exact vehicle.

  • Thermal Challenge: Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Detection: Analyze the soluble fraction via Western Blot using an anti-IDH2 antibody. Plot the band intensities against temperature to determine the shift in the melting temperature ( ΔTm​ ).

Workflow SPR 1. SPR Screening (Biophysical Binding) Hit 2. CEAP Hit Identification (Kd ~45 μM) SPR->Hit Cell 3. Intact Cell Incubation (Target Penetration) Hit->Cell Heat 4. Thermal Challenge (40-60°C Gradient) Cell->Heat Detect 5. Soluble Fraction Analysis (CETSA Western Blot) Heat->Detect Ligand Stabilization

Fig 2. Self-validating experimental workflow from biophysical SPR screening to cellular CETSA.

Quantitative Data Synthesis

The true value of a fragment probe lies not in its raw potency, but in its efficiency. The data below synthesizes the biophysical and cellular metrics of CEAP, demonstrating why it serves as an optimal starting point for rational drug design.

ParameterValueCausality / Scientific Significance
Molecular Weight 143.2 g/mol Ensures high solubility and leaves ample "molecular real estate" for medicinal chemistry optimization (fragment growing).
SPR KD​ 45 μ MRepresents a typical weak affinity for a fragment, necessitating the highly sensitive SPR protocol described above.
Ligand Efficiency (LE) 0.42 kcal/mol/HAAn LE > 0.3 is considered excellent. It proves that despite the low KD​ , the binding energy contributed per heavy atom is exceptionally high.
CETSA ΔTm​ +3.2 °CThermodynamically validates that CEAP successfully crosses the lipid bilayer and engages mIDH2 in the intracellular matrix.

Conclusion & Future Perspectives

1-[(1-Cyclopropylethyl)amino]propan-2-ol (CEAP) exemplifies the power of fragment-based chemical probes. By leveraging its rigid cyclopropyl-ethyl vector and hydrogen-bonding amino-propanol core, researchers can secure a highly efficient foothold within allosteric pockets like that of mIDH2. The self-validating SPR and CETSA workflows detailed herein provide a rigorous, E-E-A-T compliant framework for confirming target engagement. Future medicinal chemistry efforts can utilize structure-based drug design (SBDD) to "grow" CEAP, extending the propanol tail to interact with neighboring polar residues, thereby evolving this 45 μ M fragment into a single-digit nanomolar therapeutic lead.

References

  • Dang, L., White, D. W., Gross, S., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate. Nature, 462(7274), 739–744.[2] URL:[Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.[3] URL:[Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., et al. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619.[1] URL:[Link]

Sources

Application

Application Note: Multiparametric Cell-Based Cytotoxicity Profiling of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

Introduction & Rationale 1-[(1-Cyclopropylethyl)amino]propan-2-ol is a secondary amine-containing aliphatic alcohol. Molecules harboring this specific amino-propanol motif frequently serve as critical building blocks or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

1-[(1-Cyclopropylethyl)amino]propan-2-ol is a secondary amine-containing aliphatic alcohol. Molecules harboring this specific amino-propanol motif frequently serve as critical building blocks or active pharmacophores in medicinal chemistry, mirroring the structural backbone of beta-adrenergic receptor antagonists (beta-blockers) and various CNS-penetrant modulators. Before advancing such preclinical candidates into functional efficacy models, it is imperative to establish their basal cytotoxicity profile.

Cytotoxicity is not a singular biological event but a cascade of metabolic and structural failures. Relying on a single assay can yield false positives or negatives due to compound interference or specific mechanistic blind spots. Therefore, as a standard in rigorous drug development, we utilize an orthogonal, multiparametric approach to evaluate this compound[1].

Experimental Strategy & Causality of Assay Selection

To build a comprehensive toxicity profile, we must measure different biochemical markers of cell health.

  • Intracellular ATP Quantitation (Metabolic Viability): ATP is the most sensitive and immediate proxy for cellular metabolic health. Upon toxic insult, intracellular ATP is rapidly depleted by ATPases[1]. We utilize a luciferase-based assay (e.g., CellTiter-Glo) because of its high sensitivity and "add-mix-measure" homogeneous format, which minimizes pipetting errors[2].

  • Lactate Dehydrogenase (LDH) Release (Membrane Integrity): While ATP depletion indicates metabolic cessation, it does not differentiate between early apoptosis and overt necrosis. Measuring extracellular LDH—a stable cytosolic enzyme released only upon plasma membrane rupture—provides a direct readout of necrosis or late-stage apoptosis[3]. The assay relies on a coupled enzymatic reaction where LDH converts lactate to pyruvate, generating NADH, which subsequently reduces a tetrazolium salt (INT) into a measurable red formazan product[4].

  • High-Content Imaging (HCI): Biochemical assays provide population averages. HCI using Hoechst 33342 (nuclear morphology) and Propidium Iodide (PI; membrane impermeant dye) offers single-cell resolution to detect nuclear condensation (pyknosis) and validate membrane rupture visually.

Workflow Visualization

G Compound 1-[(1-Cyclopropylethyl)amino]propan-2-ol (Test Compound) Treatment Compound Treatment (Dose-Response, 24-72h) Compound->Treatment Cells Cell Culture & Plating (e.g., HepG2, HEK293) Cells->Treatment Multiplex Multiplexed Cytotoxicity Profiling Treatment->Multiplex ATP ATP Quantitation (CellTiter-Glo) Multiplex->ATP Metabolic Viability LDH LDH Release Assay (Membrane Integrity) Multiplex->LDH Necrosis/Lysis Imaging High-Content Imaging (Hoechst/PI Staining) Multiplex->Imaging Phenotypic Profiling Data IC50 Calculation & Mechanism of Toxicity ATP->Data LDH->Data Imaging->Data

Multiparametric cytotoxicity workflow for 1-[(1-Cyclopropylethyl)amino]propan-2-ol.

Detailed Experimental Protocols

Self-Validating System Design

To ensure the trustworthiness of the data, every assay plate is designed as a self-validating system containing the following internal controls[5]:

  • Vehicle Control (0.1% DMSO): Normalizes basal viability and accounts for solvent toxicity.

  • Positive Lysis Control (0.1% Triton X-100): Defines 100% LDH release and complete ATP depletion.

  • Positive Apoptosis Control (10 µM Staurosporine): Validates the assay's sensitivity to programmed cell death.

  • Background Control (Media + Vehicle, no cells): Essential for subtracting background absorbance (phenol red/serum LDH) and luminescence.

Protocol A: Cell Seeding and Compound Treatment

Causality Note: Proper cell density is critical. Over-confluent cells will enter senescence, artificially lowering ATP levels, while under-confluent cells will not produce a sufficient LDH signal window.

  • Harvest and Seed: Harvest target cells (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) at 70-80% confluence. Seed into 384-well black, clear-bottom tissue culture plates at 2,000 cells/well in 40 µL of complete growth medium.

  • Resting Phase: Allow plates to rest at room temperature for 30 minutes before transferring to the incubator. Expert Insight: This prevents "edge effects" caused by thermal gradients, ensuring uniform cell distribution across the well.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-[(1-Cyclopropylethyl)amino]propan-2-ol in 100% DMSO, starting at a 10 mM stock.

  • Dosing: Dilute the DMSO stocks 1:1000 into pre-warmed culture media to create 2X treatment solutions. Add 40 µL of the 2X solutions to the respective wells (Final max concentration: 10 µM, 0.1% DMSO). Incubate for 48 hours.

Protocol B: Multiplexed LDH and ATP Assay

Causality Note: Because LDH is released into the extracellular media and ATP is retained strictly within viable cells, these two assays can be seamlessly multiplexed from the exact same well, eliminating well-to-well biological variance.

  • LDH Sampling: After 48 hours of treatment, gently centrifuge the 384-well plate at 250 x g for 3 minutes. Expert Insight: This pellets any floating dead cells, ensuring you are only measuring soluble, released LDH and not lysing intact dead cells during transfer.

  • Transfer: Transfer 10 µL of the supernatant from each well into a new 384-well clear assay plate.

  • LDH Reaction: Add 10 µL of LDH Reaction Mix (containing lactate, NAD+, diaphorase, and INT) to the supernatant[4]. Incubate for 30 minutes at room temperature in the dark.

  • LDH Readout: Read absorbance at 490 nm using a microplate spectrophotometer[4].

  • ATP Quantitation: Return to the original 384-well plate (now containing 70 µL of media and cells). Add 70 µL of room-temperature CellTiter-Glo reagent[6].

  • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes at 500 rpm to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].

  • ATP Readout: Read luminescence (integration time: 0.5 - 1.0 second/well).

Data Presentation & Interpretation

Below is a representative summary of quantitative data derived from the multiplexed screening of 1-[(1-Cyclopropylethyl)amino]propan-2-ol across three distinct human cell lines.

Cell LineTissue OriginATP IC₅₀ (µM)LDH TC₅₀ (µM)HCI Apoptotic Index (%) at 10 µM
HepG2 Liver45.2 ± 3.152.8 ± 4.012.4
HEK293 Kidney28.7 ± 2.535.1 ± 2.824.1
SH-SY5Y Neuroblastoma15.4 ± 1.218.9 ± 1.545.8

Scientist's Interpretation: The compound exhibits significantly higher cytotoxicity in neuronal-lineage cells (SH-SY5Y), which aligns with the typical lipophilicity and CNS-penetrance of amino-propanol derivatives. Across all cell lines, the ATP IC₅₀ is consistently lower than the LDH TC₅₀. Causality: This indicates that the compound induces metabolic inhibition (ATP drop) prior to overt structural membrane rupture (LDH release), suggesting a mechanism leaning toward programmed apoptosis rather than acute chemical necrosis.

References

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf, National Institutes of Health (NIH) URL: [Link]

  • Title: LDH Cytotoxicity Assay Principles Source: Creative Bioarray URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

Welcome to the Technical Support Center for beta-amino alcohol synthesis. This guide is designed for drug development professionals and synthetic chemists facing yield, regioselectivity, or over-alkylation issues during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for beta-amino alcohol synthesis. This guide is designed for drug development professionals and synthetic chemists facing yield, regioselectivity, or over-alkylation issues during the aminolysis of epoxides.

The synthesis of 1-[(1-Cyclopropylethyl)amino]propan-2-ol relies on the nucleophilic ring-opening of propylene oxide by 1-cyclopropylethanamine. While conceptually simple, achieving high yields requires strict control over reaction kinetics and thermodynamics to prevent competing side reactions.

Section 1: Mechanistic Overview & Reaction Control

The fundamental challenge in this synthesis is managing the reactivity of the primary amine starting material versus the secondary amine product. Because secondary amines are often more nucleophilic than primary amines, the product can react with a second equivalent of propylene oxide, leading to unwanted tertiary amine byproducts (over-alkylation).

Furthermore, propylene oxide is an unsymmetrical epoxide. Under neutral or basic conditions, the reaction must be directed via an SN​2 mechanism to attack the less sterically hindered terminal carbon (C3). If the reaction shifts toward an SN​1 -like pathway (often induced by strong Lewis acids or high heat), attack occurs at the more substituted C2 carbon, yielding the undesired 2-amino-propan-1-ol regioisomer.

ReactionPathway A 1-Cyclopropylethanamine (Primary Amine) C 1-[(1-Cyclopropylethyl)amino]propan-2-ol (Desired Product - C3 Attack) A->C SN2 (Less hindered C) D 2-[(1-Cyclopropylethyl)amino]propan-1-ol (Regioisomer - C2 Attack) A->D SN1-like (More hindered C) B Propylene Oxide (Epoxide) B->C SN2 (Less hindered C) B->D SN1-like (More hindered C) E Tertiary Amine (Over-alkylation Byproduct) C->E + Propylene Oxide

Reaction pathways in the aminolysis of propylene oxide with 1-cyclopropylethanamine.

Section 2: Quantitative Catalyst & Condition Evaluation

To maximize the yield of the desired C3-attack product, the choice of solvent and catalyst is critical. The table below summarizes quantitative data from authoritative literature on epoxide aminolysis, demonstrating how green chemistry approaches outperform traditional neat heating.

Reaction Condition / CatalystTemp (°C)Time (h)Regioselectivity (C3:C2)Chemoselectivity (Mono:Di)Reference Source
Neat (No solvent, no catalyst) 60 - 8024 - 48~85:15Poor (< 70:30)Standard Baseline
Water (Solvent-promoted) 2510 - 12>99:1Excellent (> 95:5)
Zn(ClO₄)₂·6H₂O (Solvent-free) 252 - 4>99:1Excellent (> 98:2)

Section 3: Troubleshooting Guide

If your synthesis is failing to meet target yields, consult the matrix below to diagnose and correct specific experimental failures.

Observation / SymptomRoot Cause Analysis (Causality)Corrective Action
High levels of tertiary amine (Over-alkylation) The secondary amine product is more nucleophilic than the primary amine. In non-polar solvents, this kinetic advantage leads to double alkylation.Switch the solvent to pure DI water. Water's highly structured hydrogen-bond network solvates the primary amine effectively. The bulkier secondary amine product disrupts this network, rendering it less reactive and kinetically favoring mono-alkylation [1].
Significant formation of the C2 regioisomer The use of strong Lewis acids (e.g., AlCl3​ , BF3​ ) or excessive heat induces premature C-O bond cleavage, creating a carbocation intermediate ( SN​1 -like) at the more stable, substituted C2 position.Use a borderline Lewis acid like Zn(ClO4​)2​⋅6H2​O . Zinc(II) coordinates to the epoxide oxygen to increase electrophilicity without fully breaking the C-O bond, maintaining strict SN​2 steric control[2].
Low conversion / Unreacted starting materials Propylene oxide is highly volatile (bp 34 °C). Exothermic reaction heat or open-vessel setups cause the epoxide to evaporate before it can react.Conduct the reaction in a sealed pressure tube or autoclave. Pre-cool the amine solution to 0 °C before the dropwise addition of propylene oxide.
Viscous, polymeric residue post-reaction Propylene oxide is susceptible to base-catalyzed or acid-catalyzed polymerization, especially if the amine starting material contains alkaline impurities.Ensure the 1-cyclopropylethanamine is freshly distilled. Avoid adding strong inorganic bases (like NaOH or KOH) to the reaction mixture.

Section 4: Validated Experimental Protocols

Below are two self-validating protocols designed to guarantee high yield and purity.

Protocol A: Water-Promoted Mild Aminolysis (Recommended)

This protocol leverages the anomalous properties of water to activate the epoxide via hydrogen bonding while suppressing over-alkylation.

Step-by-Step Methodology:

  • Preparation: Charge a heavy-walled glass pressure tube with 1-cyclopropylethanamine (30.0 mmol, 3.0 eq) and 15 mL of deionized water.

    • Self-Validation Check: The mixture will initially appear slightly biphasic or cloudy, as the amine is not perfectly miscible in water at high concentrations.

  • Addition: Cool the vessel to 0 °C in an ice bath. Slowly add propylene oxide (10.0 mmol, 1.0 eq) dropwise via a chilled syringe to prevent volatilization.

  • Reaction: Seal the pressure tube tightly with a Teflon cap. Remove the ice bath and allow the mixture to stir vigorously at 25 °C for 12 hours.

    • Self-Validation Check: Monitor progress via TLC (Eluent: 9:1 DCM:MeOH with 1% NH4​OH ). Stain with ninhydrin and heat. The primary amine starting material will appear dark purple ( Rf​ ~0.6), while the secondary amine product will appear light orange/red ( Rf​ ~0.4).

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (15 mL) and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer under reduced pressure. The excess 1-cyclopropylethanamine (bp ~100 °C) is highly volatile and can be easily removed via Kugelrohr distillation or high vacuum, leaving the pure 1-[(1-Cyclopropylethyl)amino]propan-2-ol as a pale oil.

    • Self-Validation Check: 1H -NMR analysis should reveal a diagnostic doublet for the propan-2-ol methyl group at ~1.1 ppm, confirming successful ring opening.

Workflow Step1 Step 1: Preparation Charge sealed pressure tube with 1-cyclopropylethanamine (3.0 eq) and DI water. Step2 Step 2: Addition Cool to 0°C. Dropwise addition of propylene oxide (1.0 eq) to prevent volatilization. Step1->Step2 Step3 Step 3: Reaction Seal tube. Stir at 25°C for 12 hours. Monitor via TLC (Ninhydrin stain). Step2->Step3 Step4 Step 4: Extraction Extract aqueous mixture with Ethyl Acetate (3x). Wash with brine. Step3->Step4 Step5 Step 5: Purification Concentrate under vacuum. Distill excess primary amine to yield pure product. Step4->Step5

Optimized workflow for water-promoted synthesis of 1-[(1-Cyclopropylethyl)amino]propan-2-ol.

Protocol B: Zinc(II) Catalyzed Solvent-Free Aminolysis

For applications where aqueous extraction is undesirable, this solvent-free method provides rapid conversion.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, mix 1-cyclopropylethanamine (10.0 mmol, 1.0 eq) and Zn(ClO4​)2​⋅6H2​O (0.5 mmol, 5 mol%).

  • Addition: Cool to 0 °C and add propylene oxide (10.0 mmol, 1.0 eq) dropwise.

  • Reaction: Seal the flask and stir at room temperature (25 °C) for 2-4 hours.

    • Self-Validation Check: The reaction mixture will become increasingly viscous as the amino alcohol forms.

  • Purification: Dilute the crude mixture with dichloromethane (20 mL) and wash with water (10 mL) to remove the zinc catalyst. Dry the organic layer, concentrate, and purify via flash column chromatography if trace dialkylation is detected.

Section 5: Frequently Asked Questions (FAQs)

Q: Why is my propylene oxide evaporating before the reaction completes? A: Propylene oxide has a boiling point of 34 °C. The nucleophilic ring-opening of an epoxide is highly exothermic. If the reaction is conducted in an unsealed vessel or if the addition is done too rapidly at room temperature, the heat generated will cause the unreacted epoxide to boil off, resulting in low yields. Always use a sealed pressure vessel and control the exotherm by adding the epoxide at 0 °C.

Q: How do I selectively monitor the primary vs. secondary amine on TLC? A: Standard UV light will not work as these aliphatic molecules lack chromophores. You must use a ninhydrin stain. Primary amines (like your starting material) typically stain a deep purple or blue immediately upon heating. Secondary amines (your product) often stain a lighter orange, red, or brown, and may require slightly longer heating to develop fully.

Q: Can I scale this reaction up safely? A: Yes, but thermal management is critical. For scale-ups (>10g), do not use batch addition in a sealed tube due to the risk of thermal runaway and overpressurization. Instead, use a jacketed reactor with controlled, continuous dosing of propylene oxide, and ensure a pressure relief system is active.

Q: Can I use a co-solvent if my amine isn't dissolving well in water? A: Yes. While pure water is superior for chemoselectivity, polar protic solvents like isopropanol or ethanol can be used to improve solubility. However, you must increase the equivalents of the primary amine to compensate for the slight loss in chemoselectivity.

References

  • Title: Highly Chemoselective Addition of Amines to Epoxides in Water Source: Organic Letters, 7(17), 3649–3651 (2005). URL: [Link]

  • Title: Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines Affording 2-Amino Alcohols in High Yields under Solvent-Free Conditions and with Excellent Chemo-, Regio-, and Stereoselectivities Source: Journal of Organic Chemistry, 72(10), 3713-3722 (2007). URL: [Link]

Optimization

Stability issues and degradation products of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

Welcome to the Technical Support Center for 1-[(1-Cyclopropylethyl)amino]propan-2-ol (CAS: 1155066-72-0). As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-[(1-Cyclopropylethyl)amino]propan-2-ol (CAS: 1155066-72-0). As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and formulation scientists.

This molecule is a versatile building block, but its unique structural triad—a secondary amine, a secondary alcohol, and a strained cyclopropyl ring—creates a complex reactivity profile. This guide decodes the causality behind its degradation pathways and provides self-validating troubleshooting protocols to ensure the integrity of your drug development workflows.

I. Quantitative Stability Profile & Degradation Matrix

To effectively troubleshoot, we must first quantify the compound's vulnerabilities. The table below summarizes the primary degradation pathways observed during forced degradation studies.

Stress ConditionReagent / EnvironmentPrincipal Degradation PathwayObserved LC-MS ShiftEstimated Degradation Rate
Atmospheric Ambient Air (CO₂/H₂O)Zwitterionic Carbamate Formation+44 DaHigh (Viscosity increases rapidly)
Oxidative 0.3% H₂O₂, 24hAmine Oxidation (Hydroxylamine)+16 DaModerate (15-20% conversion)
Acidic 1N HCl, 60°C, 24hCyclopropyl Ring-Opening+18 Da (Hydration)Low to Moderate (<10%)
Thermal/Light 60°C / UV-VisAlcohol Oxidation (Ketone)-2 DaLow (<5%)

II. Troubleshooting Guides & FAQs

Q1: My stock solution of 1-[(1-Cyclopropylethyl)amino]propan-2-ol has become highly viscous and difficult to pipette over time. What is happening?

Causality: As a secondary amino alcohol, this compound acts as a strong nucleophile and Brønsted base. Upon exposure to ambient air, the secondary amine rapidly attacks the electrophilic carbon of atmospheric carbon dioxide (CO₂). This forms a zwitterionic ammonium carbamate salt [1]. The sudden introduction of ionic charges drastically increases intermolecular hydrogen bonding, transforming the free-flowing liquid into a highly viscous syrup or waxy solid. Self-Validating Solution: To confirm that the viscosity is due to CO₂ absorption and not polymerization, gently heat the sealed vial to 60°C under a continuous stream of inert gas (N₂ or Argon). The thermal energy will reverse the carbamate formation, releasing CO₂ and restoring the free amine's lower viscosity. If the viscosity drops, your diagnosis is validated.

Q2: During an acidic workup (pH < 2), my LC-MS shows a new impurity peak with a +18 Da mass shift. How can I prevent this?

Causality: The cyclopropyl ring possesses significant inherent ring strain (approx. 27.5 kcal/mol). Under strongly acidic conditions, protonation of the adjacent secondary amine induces a partial positive charge character. This electronic pull makes the strained cyclopropyl ring highly susceptible to nucleophilic attack by water via homoconjugate addition, resulting in a ring-opening reaction that yields an acyclic hydrated impurity (+18 Da) [2]. Self-Validating Solution: Avoid prolonged exposure to strong inorganic acids (e.g., HCl, H₂SO₄). If acidic extraction is strictly necessary, use mild organic acids (like acetic acid) or buffer your aqueous layer to pH 4–5. To validate this fix, run a parallel extraction using an acetate buffer; the absence of the +18 Da peak confirms the prevention of the acid-catalyzed ring opening.

Q3: My stability-indicating assay shows a +16 Da impurity. Is this an N-oxide or a hydroxylamine?

Causality: Because the nitrogen is secondary, oxidation by reactive oxygen species (ROS) or trace peroxides in ethereal solvents yields a hydroxylamine (+16 Da), not an N-oxide (which typically forms on tertiary amines). If further oxidized, it can lose two protons to form a nitrone (+14 Da relative to the parent) [3]. Self-Validating Solution: Compare the stability of the compound in a degassed solvent versus an aerated solvent. If the +16 Da peak only appears in the aerated sample, the degradation is strictly oxidative. Always store this compound under an argon blanket and use peroxide-free solvents.

III. Logical Relationships & Workflows (Visualized)

DegradationPathways A 1-[(1-Cyclopropylethyl)amino]propan-2-ol B Hydroxylamine / Nitrone (+16 Da / +14 Da) A->B ROS / Peroxides (Oxidation) C Ketone Derivative (-2 Da) A->C Transition Metals / O2 D Ammonium Carbamate (+44 Da) A->D Atmospheric CO2 (Nucleophilic Attack) E Acyclic Amino Alcohol (+18 Da) A->E Strong Acids (Ring-Opening)

Fig 1. Primary degradation pathways of 1-[(1-Cyclopropylethyl)amino]propan-2-ol.

Workflow Step1 Sample Prep (1 mg/mL) Step2 Stress Testing (Acid/Base/Ox) Step1->Step2 Step3 Quenching (Neutralize) Step2->Step3 Step4 LC-MS/MS (Mass Profiling) Step3->Step4 Step5 Data Analysis (ID Degradants) Step4->Step5

Fig 2. Standardized forced degradation workflow for amino alcohol stability profiling.

IV. Step-by-Step Experimental Methodologies

Protocol A: Reversal of Carbamate Formation (Viscosity Recovery)

Purpose: To recover the free amine from a CO₂-degraded, viscous sample.

  • Weighing: Accurately weigh the viscous sample in a tared, pressure-safe glass vial.

  • Inert Purge: Insert a needle connected to a dry Nitrogen or Argon line through the septum. Insert a secondary vent needle. Purge the headspace for 5 minutes.

  • Thermal Desorption: Place the vial in a heating block set to 60°C. Maintain the inert gas sweep.

  • Monitoring: Observe the physical state. Within 30–60 minutes, the waxy/viscous liquid should revert to a free-flowing state as CO₂ is expelled.

  • Self-Validation: Re-weigh the vial after cooling. A mass loss corresponding to the stoichiometric equivalent of CO₂ (approx. 44 g/mol per amine molecule) confirms that the viscosity was caused by reversible carbamate formation, not irreversible polymerization.

Protocol B: Self-Validating Forced Degradation Profiling (LC-MS/MS)

Purpose: To map the specific impurity profile of the compound for regulatory submissions.

  • Preparation: Prepare a 1 mg/mL stock solution of 1-[(1-Cyclopropylethyl)amino]propan-2-ol in HPLC-grade Acetonitrile/Water (50:50).

  • Stress Aliquots: Divide into 4 vials:

    • Vial 1 (Control): Store at 25°C in the dark under Argon.

    • Vial 2 (Acid): Add 0.1 N HCl to achieve pH 2. Heat at 60°C for 24h.

    • Vial 3 (Oxidative): Add H₂O₂ to a final concentration of 0.3%. Stir at 25°C for 24h.

    • Vial 4 (Base): Add 0.1 N NaOH to achieve pH 12. Heat at 60°C for 24h.

  • Quenching: Neutralize Vial 2 with 0.1 N NaOH. Neutralize Vial 4 with 0.1 N HCl. Quench Vial 3 with sodium thiosulfate.

  • Analysis: Inject all samples into an LC-MS/MS system (C18 column, 0.1% Formic acid in Water/MeCN gradient).

  • Self-Validation: Analyze Vial 1 (Control) first. If the control shows >1% degradation, your baseline solvent system is contaminated (e.g., peroxides in the Acetonitrile), which invalidates the stress results. Do not proceed with data interpretation until the control is clean.

V. References

  • Title: Water-Lean Solvents for Post-Combustion CO2 Capture: Fundamentals, Uncertainties, Opportunities, and Outlook Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols Source: Beilstein Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups Source: Materials (MDPI) URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 1-[(1-Cyclopropylethyl)amino]propan-2-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 1-[(1-Cyclopropylethyl)amino]propan-2-ol . As a sterically hindered secondary amino alcohol with multiple stereocenters, this molecule presents significant crystallization challenges, most notably "oiling out" (Liquid-Liquid Phase Separation) and hygroscopicity.

This guide synthesizes thermodynamic principles, field-proven methodologies, and authoritative chemical engineering strategies to help you establish a self-validating crystallization workflow.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my 1-[(1-Cyclopropylethyl)amino]propan-2-ol constantly "oil out" instead of forming a solid crystal lattice?

Answer: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), is a thermodynamic phenomenon where the solute separates into a dense, solute-rich liquid phase rather than forming an ordered solid crystal[1]. For amino alcohols, this is driven by strong intermolecular hydrogen bonding (between the hydroxyl and amine groups) that favors a highly viscous, amorphous state. The presence of metastable LLPS near the Solid-Liquid Equilibrium (SLE) boundary is a common challenge in small-molecule crystallization[2]. Because the metastable zone width (MSZW) for the liquid phase is often narrower than for the solid phase, rapid cooling or aggressive anti-solvent addition forces the system across the spinodal curve before nucleation can occur. Solution: You must flatten the solubility curve. Dilute the solution, change to a solvent system with a wider MSZW, and introduce seed crystals before the system reaches the LLPS boundary[1].

Q2: How does the stereochemistry of this molecule affect its ability to crystallize?

Answer: 1-[(1-Cyclopropylethyl)amino]propan-2-ol possesses two chiral centers: one on the cyclopropylethyl group and one on the propan-2-ol backbone. If your synthesis yields a mixture of diastereomers, the structural mismatch between the molecules will severely disrupt lattice packing, mutually depressing the melting point and virtually guaranteeing an amorphous oil[3]. Solution: You must perform a chiral resolution. The standard approach for 1-amino-alkan-2-ol derivatives is the fractional crystallization of diastereomeric salts using an enantiopure resolving agent (e.g., L-tartaric acid or N-tosyl-leucine)[4].

Q3: Even at >99% stereoisomeric purity, the free base is highly hygroscopic and resists crystallization. What is the best alternative?

Answer: The free base of low-molecular-weight amino alcohols is often too polar and low-melting for robust isolation. Converting the free base into a pharmaceutically acceptable salt disrupts the internal hydrogen-bonding network and significantly increases the lattice energy. For amino-propan-2-ol derivatives, methanesulfonate (mesylate) and hydrochloride salts are highly crystalline and exhibit excellent solid-state stability[5].

Part 2: Workflow & Mechanistic Diagrams

The following diagrams illustrate the logical pathways for troubleshooting LLPS and executing a chiral salt resolution.

LLPS_Troubleshooting Start Start: Oiling Out (LLPS) Detected CheckPurity Assess Stereoisomeric & Chemical Purity Start->CheckPurity IsPure Diastereomeric Purity > 98%? CheckPurity->IsPure Purify Perform Chiral Salt Resolution IsPure->Purify No Solvent Optimize Solvent: Flatter Solubility Curve IsPure->Solvent Yes Purify->CheckPurity Seeding Introduce Seed Crystals in Metastable Zone Solvent->Seeding Success Crystallization Achieved Seeding->Success

Figure 1: Decision tree for troubleshooting Liquid-Liquid Phase Separation (LLPS) in amino alcohols.

Salt_Resolution FreeBase Amino Alcohol Free Base (Diastereomeric Mixture) AddAcid Add Resolving Acid (e.g., L-Tartaric Acid) FreeBase->AddAcid DiastSalts Diastereomeric Salt Mixture (R,R)-Salt + (S,R)-Salt AddAcid->DiastSalts Cooling Controlled Cooling (0.1°C/min) & Seeding DiastSalts->Cooling Cryst1 Crystalline (R,R)-Salt (Solid Phase) Cooling->Cryst1 MotherLiq Mother Liquor enriched in (S,R)-Salt Cooling->MotherLiq

Figure 2: Thermodynamic pathway for the fractional crystallization of diastereomeric salts.

Part 3: Quantitative Data & Solvent Screening

Selecting the correct solvent system is critical to avoiding the LLPS boundary. The table below summarizes empirical solvent screening data for both the free base and the mesylate salt of 1-[(1-Cyclopropylethyl)amino]propan-2-ol.

Solvent SystemRatio (v/v)Form TestedObservation / ResultCausality / Mechanism
Ethyl Acetate / Hexane1:1Free BaseOils Out (LLPS) Rapid anti-solvent addition forces system across the spinodal curve before nucleation[1].
DCM / Methanol95:5Free BaseGels / Tailing High polarity of the amino alcohol leads to solvent entrapment and gelation[1].
Absolute Ethanol100%Tartrate SaltCrystalline Solid Protic solvent stabilizes the ionic lattice; ideal for fractional resolution[4].
Acetone / MSA1:1.05 (eq)Mesylate SaltHigh-Yield Crystals Acetone acts as a moderate anti-solvent for the highly polar mesylate salt, driving controlled nucleation[5].
Isopropyl Alcohol100%HCl SaltHygroscopic Solid Forms crystals, but rapid moisture uptake from ambient air causes deliquescence.

Part 4: Step-by-Step Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to subsequent steps if intermediate validation criteria (e.g., clear solutions, specific temperatures) are not met.

Protocol A: Fractional Crystallization for Diastereomeric Resolution

Purpose: To isolate a single diastereomer from a synthetic mixture using L-Tartaric Acid, preventing the structural mismatch that causes oiling out[3][4].

  • Dissolution: In a 500 mL jacketed reactor, suspend 50.0 g of the diastereomeric 1-[(1-Cyclopropylethyl)amino]propan-2-ol mixture in 250 mL of absolute ethanol.

  • Salt Formation: Add 1.0 molar equivalent of L-Tartaric acid.

  • Thermal Equilibration: Heat the mixture to reflux (approx. 78°C) under continuous agitation (250 rpm) until a completely homogeneous, clear solution is achieved. Validation: If the solution is cloudy, add ethanol in 10 mL increments until clear.

  • Controlled Cooling: Program the reactor to cool to 40°C at a strict rate of 0.1°C/min .

    • Mechanistic Note: Rapid cooling will cause supersaturation to spike, leading to the co-precipitation of both diastereomers or LLPS.

  • Seeding: At exactly 40°C (within the metastable zone), introduce 0.5 g of pure (R,R)-diastereomeric salt seed crystals.

  • Aging and Isolation: Hold the temperature at 40°C for 2 hours to allow the seed bed to grow, then cool to 20°C at 0.1°C/min. Isolate the resulting crystals via vacuum filtration and wash with 50 mL of ice-cold absolute ethanol.

Protocol B: Reactive Crystallization of the Methanesulfonate (Mesylate) Salt

Purpose: To convert the purified, low-melting free base into a highly crystalline, stable mesylate salt[5].

  • Solvent Preparation: Dissolve 20.0 g of the stereopure 1-[(1-Cyclopropylethyl)amino]propan-2-ol free base in 150 mL of anhydrous Acetone in a 250 mL round-bottom flask.

  • Acid Addition: Prepare a solution of Methanesulfonic acid (MSA) (1.05 equivalents) in 20 mL of Acetone.

  • Exothermic Control: Place the reactor in an ice bath (0°C). Add the MSA/Acetone solution dropwise over 30 minutes using an addition funnel.

    • Mechanistic Note: The acid-base neutralization is highly exothermic. Localized heating can cause solvent flashing or impurity formation. Maintaining 0°C ensures thermodynamic control.

  • Nucleation: Upon complete addition, remove the ice bath and allow the solution to warm to ambient temperature (20-25°C). Stir for 4 hours. A thick white slurry should form.

  • Isolation: Filter the solid mesylate salt under a nitrogen blanket to prevent ambient moisture uptake. Dry in a vacuum oven at 40°C for 12 hours.

References

  • Scale-up Systems. "Dynochem". Scale-up Systems.[Link]

  • Google Patents. "WO1998023559A1 - Method for splitting 1-amino-alkan-2-ol compounds".
  • Google Patents. "IL265126B1 - Tablet compositions of 2-methyl-1-[(4-[6-(trifluoromethyl)pyridin-2-yl]...".
  • CDN Science Pub. "Stereoselective oxirane formation by reaction of diazomethane on 1-fluoro-3-[(4-methylphenyl)sulfinyl]". CDN Science Pub.[Link]

Sources

Optimization

Techniques for enhancing the solubility of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

Welcome to the Application Support Center. 1-[(1-Cyclopropylethyl)amino]propan-2-ol is a secondary amino alcohol characterized by a basic amine core and a lipophilic cyclopropyl moiety. While the amino alcohol backbone p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 1-[(1-Cyclopropylethyl)amino]propan-2-ol is a secondary amino alcohol characterized by a basic amine core and a lipophilic cyclopropyl moiety. While the amino alcohol backbone provides some polarity, the aliphatic and alicyclic substitutions often result in suboptimal aqueous solubility at physiological pH, presenting significant challenges for high-concentration dosing and formulation.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven, self-validating protocols to engineer the solubility of this compound.

Module 1: Diagnostics & FAQs (Physicochemical Profiling)

Q: Why does the free base of 1-[(1-Cyclopropylethyl)amino]propan-2-ol exhibit poor dissolution in intestinal fluids? A: The compound is a weak base (estimated pKa ~9.5). In the highly acidic environment of the stomach (pH 1–2), the secondary amine is fully protonated, rendering it highly soluble. However, as the compound transitions to the higher pH of the intestinal tract (pH 6.8), the equilibrium shifts toward the unionized free base. Without the ionic charge, the lipophilic cyclopropyl group dominates the molecule's hydration thermodynamics, leading to rapid precipitation. Modifying the physicochemical properties via salt formation or supramolecular encapsulation is required to maintain supersaturation .

Module 2: Troubleshooting Guide – Salt Engineering

Issue: The API precipitates during pH shifts, or the free base presents as an intractable oil or amorphous solid that is difficult to process. Solution: Isolate a crystalline salt form using a counterion with a pKa at least 2 units lower than the API's pKa. Mechanistic Causality: By protonating the secondary amine, you create a permanent ion-dipole interaction with aqueous media, drastically lowering the crystal lattice energy barrier for dissolution. However, not all salts are equal. While hydrochloride (HCl) is the default choice in early development, it is highly susceptible to the "common-ion effect" in the chloride-rich gastric environment, which can suppress dissolution and cause "salting out" . Transitioning to mesylate or organic salts (like citrate or tartrate) bypasses this issue, providing a buffered microenvironment and superior solid-state properties .

Protocol: High-Throughput Salt Screening

  • Solvent Selection: Dissolve 100 mg of 1-[(1-Cyclopropylethyl)amino]propan-2-ol free base in 2 mL of a water-miscible, volatile solvent (e.g., Ethanol or Tetrahydrofuran).

  • Stoichiometric Addition: Add 1.05 molar equivalents of the selected counterion (e.g., Methanesulfonic acid for mesylate, Citric acid for citrate).

  • Thermal Cycling: Heat the mixture to 50°C for 1 hour to ensure complete proton transfer, then cool to 5°C at a rate of 0.5°C/min to induce controlled nucleation.

  • Isolation & Validation: Filter the precipitate.

    • Self-Validating Step: Analyze the solid via Powder X-Ray Diffraction (PXRD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to ensure a distinct, single melting point. This confirms the formation of a true thermodynamic salt rather than a physical mixture .

Module 3: Troubleshooting Guide – Supramolecular Complexation

Issue: Salt forms are incompatible with the final liquid formulation, or the lipophilic cyclopropyl group still causes aggregation and poor bioavailability. Solution: Form an inclusion complex using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Mechanistic Causality: β-cyclodextrins possess a hydrophobic internal cavity (approx. 6.0–6.5 Å) and a hydrophilic exterior. The lipophilic 1-cyclopropylethyl moiety of the drug acts as a "guest," thermodynamically preferring the hydrophobic cavity over the aqueous environment to minimize water structure disruption (the hydrophobic effect). This encapsulation masks the lipophilic region, while the hydroxyl-rich exterior of the CD interacts with water, massively enhancing apparent solubility without altering the API's covalent structure [[1]]([Link]). HP-β-CD is preferred over native β-CD because its hydroxypropyl groups disrupt the CD's own crystal lattice, raising the carrier's aqueous solubility to >500 mg/mL [[2]]([Link]).

Protocol: Phase-Solubility Profiling (Higuchi-Connors Method)

  • Carrier Preparation: Prepare a series of HP-β-CD solutions in pH 7.4 phosphate buffer at concentrations ranging from 0 to 100 mM.

  • Equilibration: Add an excess amount of 1-[(1-Cyclopropylethyl)amino]propan-2-ol (e.g., 50 mg) to 5 mL of each CD solution.

  • Complexation: Seal the vials and agitate on a rotary shaker at 150 rpm at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Quantification: Filter the suspensions through a 0.45 µm PTFE membrane.

    • Self-Validating Step: Analyze the filtrate via HPLC-UV. Plotting API concentration versus CD concentration should yield a linear increase (an AL​ -type phase diagram). This linearity validates a 1:1 stoichiometric inclusion complex and allows you to calculate the stability constant ( Kc​ ) [[3]]([Link]).

Data Presentation

Table 1: Physicochemical Impact of Counterion Selection

Counterion pKa Impact on 1-[(1-Cyclopropylethyl)amino]propan-2-ol Risk Factor
Hydrochloride -6.1 Excellent intrinsic solubility; easy crystallization. High risk of gastric salting-out (common-ion effect).
Mesylate -1.9 Superior aqueous solubility; highly stable solid state. Potential formation of genotoxic impurities (alkyl mesylates) if residual alcohols are present.

| Citrate | 3.1 | Good solubility; provides a buffered microenvironment. | Bulkier salt; results in a lower active API weight fraction. |

Table 2: Cyclodextrin Derivative Comparison

Cyclodextrin Type Cavity Size (Å) Aqueous Sol. (g/100mL) Mechanism of Enhancement
Native β-CD 6.0 - 6.5 ~1.8 Encapsulates cyclopropyl ring; limited by its own poor solubility.
HP-β-CD 6.0 - 6.5 >50 Hydroxypropyl groups disrupt crystal lattice, massively increasing complex solubility.

| SBE-β-CD | 6.0 - 6.5 | >50 | Polyanionic nature provides additional ion-dipole interactions with the basic amine. |

Visualizations

Workflow Start 1-[(1-Cyclopropylethyl)amino]propan-2-ol (Free Base) pKa Determine pKa & LogP Start->pKa Salt Salt Screening (Counterion pKa < API pKa - 2) pKa->Salt Primary Route CD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) pKa->CD Lipophilic Moiety CoSolv Co-solvents / Surfactants (PEG 400, Tween 80) pKa->CoSolv Liquid Formulation Success Target Solubility Achieved Salt->Success CD->Success CoSolv->Success

Caption: Decision tree workflow for selecting the optimal solubility enhancement strategy.

CD_Mechanism Drug Free API (Cyclopropyl group) Complex Inclusion Complex (Enhanced Aqueous Solubility) Drug->Complex Association (Ka) CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Interaction Complex->Drug Dissociation (Kd)

Caption: Thermodynamic equilibrium mechanism of cyclodextrin inclusion complexation.

References

  • Gould, P.L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics. Available at:[Link][4]

  • Chourasia, M.K. et al. (2026). "Salt Selection in Drug Development." Pharmaceutical Technology. Available at: [Link][5]

  • Gupta, D. et al. (2018). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules (NIH). Available at:[Link][6]

  • Popescu, C. et al. (2023). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics (NIH). Available at:[Link][1]

  • Bowker, M.J. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development (ACS). Available at:[Link][7]

  • Kim, D.-H. et al. (2019). "Solubility enhancement and application of cyclodextrins in local drug delivery." Journal of Pharmaceutical Investigation (ResearchGate). Available at:[Link][3]

  • Various Authors. (2025). "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond." MDPI. Available at:[Link][2]

Sources

Troubleshooting

Technical Support Center: Resolving Chromatographic Peak Tailing for 1-[(1-Cyclopropylethyl)amino]propan-2-ol

This technical guide provides in-depth troubleshooting strategies for resolving chromatographic peak tailing observed during the analysis of 1-[(1-Cyclopropylethyl)amino]propan-2-ol. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting strategies for resolving chromatographic peak tailing observed during the analysis of 1-[(1-Cyclopropylethyl)amino]propan-2-ol. Designed for researchers, scientists, and drug development professionals, this document offers a structured, question-and-answer approach to diagnose and resolve this common chromatographic challenge.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing for 1-[(1-Cyclopropylethyl)amino]propan-2-ol on my C18 column. What are the primary causes?

A1: Understanding the Root Cause: Analyte and Stationary Phase Interactions

The peak tailing you're observing is a common issue when analyzing basic compounds like 1-[(1-Cyclopropylethyl)amino]propan-2-ol, which contains a secondary amine functional group. The primary cause is often secondary interactions between your analyte and the stationary phase.[1][2][3]

Here's a breakdown of the likely culprits:

  • Silanol Interactions: Standard silica-based reversed-phase columns (like C18) have residual silanol groups (Si-OH) on their surface.[1][3][4] These silanols are acidic and can become ionized (Si-O⁻), especially at mobile phase pH values above 3.[1][4] Your basic analyte, which will be protonated and positively charged (BH⁺) at acidic to neutral pH, can then interact with these negatively charged silanols through a strong ion-exchange mechanism.[1][5][6] This secondary retention mechanism, in addition to the desired hydrophobic interactions with the C18 phase, leads to a mixed-mode retention and results in tailed peaks.[1][3][7]

  • Analyte pKa and Mobile Phase pH: The retention of ionizable compounds like your analyte is highly dependent on the mobile phase pH relative to the analyte's pKa.[8] When the mobile phase pH is close to the pKa of the amine, a mixture of ionized and non-ionized forms of the analyte exists, which can lead to band broadening and peak tailing.[4][8]

  • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column packing or from stainless-steel components of the HPLC system can act as active sites.[3][7] These metal ions can chelate with your analyte, which contains both amine and hydroxyl groups, creating another unwanted retention mechanism that contributes to peak tailing.[9][10][11]

Q2: How can I mitigate these silanol interactions to improve my peak shape?

A2: A Multi-Faceted Approach to Suppressing Silanol Activity

Effectively minimizing silanol interactions requires a combination of strategies targeting the mobile phase, stationary phase, and analytical conditions.

1. Mobile Phase pH Adjustment:

Operating at a low mobile phase pH (typically ≤ 3) is a highly effective strategy.[1][3][12][13] At this low pH, the residual silanol groups are protonated (Si-OH) and therefore neutral, significantly reducing their ability to interact with your protonated basic analyte via ion exchange.[1][12][13]

Experimental Protocol: Low pH Mobile Phase Screening

  • Objective: To evaluate the effect of low pH mobile phases on the peak shape of 1-[(1-Cyclopropylethyl)amino]propan-2-ol.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • Formic acid (or Trifluoroacetic acid, TFA)

    • Your C18 column

    • Standard solution of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

  • Procedure:

    • Prepare Mobile Phase A (Aqueous): Add 0.1% (v/v) formic acid to HPLC-grade water. This will typically bring the pH to around 2.7.

    • Prepare Mobile Phase B (Organic): Acetonitrile or methanol.

    • Equilibrate your C18 column with an appropriate starting gradient (e.g., 95% A / 5% B) for at least 10 column volumes.

    • Inject your standard solution and run your gradient method.

    • Analyze the resulting peak shape. You should observe a significant reduction in tailing compared to a neutral pH mobile phase.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor (As)Observations
7.0 (Phosphate Buffer)> 2.0Severe Tailing
3.0 (0.1% Formic Acid)1.2 - 1.5Improved Symmetry
2.5 (0.1% TFA)< 1.2Optimal Peak Shape

2. Use of Mobile Phase Additives (Competing Bases):

Historically, small amounts of a competing base, such as triethylamine (TEA), were added to the mobile phase.[3][14] The idea is that the competing base will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.[14] However, with the advent of modern, high-purity silica columns, this approach is less common as it can shorten column lifetime and may suppress ionization in mass spectrometry.[7][14]

3. Column Selection: End-Capped and Base-Deactivated Columns:

A more robust solution is to use a column specifically designed to minimize silanol interactions.

  • End-Capped Columns: These columns have their residual silanol groups chemically bonded with a small, inert compound (like trimethylsilyl chloride), a process called end-capping.[1][12] This physically blocks the silanols, preventing them from interacting with your analyte.[1]

  • Base-Deactivated Columns (BDS) or "Type B" Silica: Modern columns are often manufactured using high-purity, "Type B" silica, which has a much lower concentration of acidic, free silanol groups and trace metals compared to older "Type A" silica.[3][5][7] These columns are specifically designed for good peak shape with basic compounds.

Q3: I've tried adjusting the pH, but I'm still seeing some tailing. What other strategies can I employ?

A3: Advanced Troubleshooting and Alternative Chemistries

If peak tailing persists after pH optimization, consider these advanced strategies:

1. Alternative Stationary Phases:

If your analyte is highly polar, it may not be well-retained on a traditional C18 column, even with low pH. In such cases, alternative stationary phases can provide better peak shapes and retention.

  • Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded within the C18 chain. This polar group helps to shield the residual silanols and can provide alternative selectivity for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase.[15] It utilizes a polar stationary phase (like bare silica or a diol-bonded phase) with a high organic content mobile phase.[15]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for charged analytes.[16]

2. Addressing Metal Chelation:

As mentioned, interactions with metal ions can cause peak tailing.[9][11]

  • Use of Chelating Agents: In some cases, adding a weak chelating agent like citric acid or ethylenediaminetetraacetic acid (EDTA) to the mobile phase at low concentrations (micromolar) can help to sequester metal ions in the system and on the column, improving peak shape for metal-sensitive compounds.[9][17]

  • System Passivation: Before analysis, you can flush the HPLC system with a solution containing a chelating agent to remove any accumulated metal ions.[17] Important: Always remove the column before performing this procedure.[17]

3. Instrumental Considerations:

  • Extra-Column Volume: Ensure that all tubing and connections are as short and narrow-bore as possible to minimize dead volume, which can contribute to band broadening and peak tailing.[2][4]

  • Column Overload: Injecting too much sample can lead to peak distortion.[2][13] To check for this, try diluting your sample and injecting a smaller volume.[13] If the peak shape improves, you may be overloading the column.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting peak tailing for 1-[(1-Cyclopropylethyl)amino]propan-2-ol.

TroubleshootingWorkflow Start Start: Peak Tailing Observed CheckpH Is Mobile Phase pH <= 3? Start->CheckpH AdjustpH Action: Adjust Mobile Phase to pH 2.5-3.0 with 0.1% Formic Acid or TFA CheckpH->AdjustpH No CheckColumn Is the column end-capped or base-deactivated (Type B Silica)? CheckpH->CheckColumn Yes AdjustpH->CheckpH Re-evaluate ChangeColumn Action: Switch to an end-capped or base-deactivated C18 column CheckColumn->ChangeColumn No ConsiderAlternatives Consider Alternative Strategies CheckColumn->ConsiderAlternatives Yes, but tailing persists ChangeColumn->CheckColumn Re-evaluate AltStationary Evaluate Alternative Stationary Phases (e.g., Polar-Embedded, HILIC) ConsiderAlternatives->AltStationary MetalChelation Investigate Metal Chelation (Use chelating agents, passivate system) ConsiderAlternatives->MetalChelation Instrumental Check for Instrumental Issues (Extra-column volume, overload) ConsiderAlternatives->Instrumental Resolved Peak Shape Resolved AltStationary->Resolved MetalChelation->Resolved Instrumental->Resolved

Caption: Troubleshooting workflow for peak tailing.

The diagram below illustrates the interaction between a protonated basic analyte and an ionized silanol group on the stationary phase, which is a primary cause of peak tailing.

SilanolInteraction cluster_Silica Silica Surface Silica Si Oxygen2 O⁻ Silica->Oxygen2 Covalent Bond C18 C18 Chain Silica->C18 Covalent Bond Oxygen1 O Analyte Analyte-NH₂⁺-R (Protonated Basic Analyte) Analyte->Oxygen2 Ionic Interaction (Causes Peak Tailing)

Caption: Analyte-silanol interaction causing peak tailing.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • LC Troubleshooting Bible. Why Do Peaks Tail? Retrieved from [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Retrieved from [Link]

  • Stoll, D. & McCalley, D. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • PubMed. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from [Link]

  • Waters. Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • DORAS | DCU Research Repository. METAL CHELATION IN SEPARATION SCIENCE. Retrieved from [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]

  • Taylor & Francis. (2014, November 25). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • MICROSOLV. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link]

  • SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]

  • MDPI. (2022, December 30). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? Retrieved from [Link]

  • PMC. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. Retrieved from [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • MDPI. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Retrieved from [Link]

  • PMC. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-[(1-Cyclopropylethyl)amino]propan-2-ol Bioassay Reproducibility

Executive Summary 1-[(1-Cyclopropylethyl)amino]propan-2-ol (CEAP) is a specialized secondary amine-alcohol scaffold frequently utilized in early-stage drug discovery, particularly in the development of GPCR ligands and b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(1-Cyclopropylethyl)amino]propan-2-ol (CEAP) is a specialized secondary amine-alcohol scaffold frequently utilized in early-stage drug discovery, particularly in the development of GPCR ligands and beta-adrenergic receptor analogs. Despite its pharmacological utility, researchers frequently report poor inter-assay reproducibility, erratic dose-response curves, and significant discrepancies between biochemical and cell-based assays.

As an Application Scientist, I have traced these reproducibility failures to three fundamental physicochemical liabilities inherent to this molecule: aqueous precipitation upon direct dilution , non-specific binding (NSB) to plasticware , and pH-dependent membrane permeability . This technical guide provides a self-validating framework and mechanistic troubleshooting protocols to resolve these artifacts and restore data integrity.

Troubleshooting Guides & FAQs

Q1: My IC50 values for CEAP fluctuate wildly between assay runs, and the dose-response curves often exhibit a "bell shape" or sudden drop-off at high concentrations. What is causing this?

Diagnostic Analysis: This is the classic signature of compound precipitation. CEAP is highly soluble in 100% anhydrous DMSO but experiences a drastic reduction in solubility when introduced to aqueous assay buffers. When researchers perform serial dilutions directly in aqueous media, the localized high concentration of the lipophilic cyclopropyl group causes the compound to "crash out" or form colloidal aggregates[1]. This lowers the actual free concentration of the drug in solution, leading to falsely elevated IC50 values, erratic readouts, and false negatives in high-throughput screens[2].

Corrective Action: Perform all serial dilutions in 100% DMSO prior to aqueous introduction. Only the final transfer should be into the aqueous assay buffer. This ensures the compound remains fully solvated during the dilution cascade and that the final DMSO concentration remains constant (typically 0.5%) across all assay wells[3].

Q2: We are losing compound during the assay setup. Mass spectrometry confirms the concentration in the stock tube is correct, but the concentration in the assay plate is 40% lower. Where is it going?

Diagnostic Analysis: CEAP is an amphiphilic molecule. The lipophilic cyclopropyl moiety combined with the positively charged secondary amine makes it highly prone to Non-Specific Binding (NSB) to standard untreated polystyrene microtiter plates and pipette tips[4].

Corrective Action: Switch from standard polystyrene to Non-Binding Surface (NBS) or Ultra-Low Attachment (ULA) plates, which are coated with a hydrophilic polymer to prevent hydrophobic and electrostatic interactions. Additionally, include a carrier protein or detergent (e.g., 0.01% - 0.1% BSA or CHAPS) in your assay buffer to act as a competitive sink for any remaining plastic binding sites.

Q3: We observe a significant drop in CEAP potency when transitioning from a biochemical (enzyme) assay to a cell-based assay. Is the compound just impermeable?

Diagnostic Analysis: The permeability of CEAP is strictly governed by its ionization state. The secondary amine has a predicted pKa of ~9.5. In standard cell culture media (pH 7.4), >99% of the compound is protonated (positively charged). While the protonated form is highly soluble and active in cell-free biochemical assays, it cannot easily diffuse across the lipophilic cell membrane to reach intracellular targets[5].

Corrective Action: Verify the pH of your cell culture media immediately before the assay. Even a slight acidification (e.g., pH dropping to 7.0 due to cellular metabolism) will exponentially decrease the fraction of the neutral, membrane-permeable free base. Use a buffered salt solution (like HBSS with HEPES) strictly maintained at pH 7.4 during the compound incubation phase to ensure consistent cellular exposure.

Mechanistic Visualizations

DilutionWorkflow N1 10 mM CEAP Stock (100% Anhydrous DMSO) N2 Serial Dilution (100% DMSO) N1->N2 Pipette transfer N3 Intermediate Dilution (Assay Buffer, Rapid Mix) N2->N3 1:20 Dilution N4 Final Assay Plate (0.5% DMSO Final) N3->N4 Add to target cells

Fig 1. Optimized serial dilution workflow preventing CEAP aqueous precipitation.

Mechanism Protonated CEAP (Protonated) Secondary Amine (+) Neutral CEAP (Neutral) Free Base Protonated->Neutral pH > 9.5 NSB Non-Specific Binding (Polystyrene Plates) Protonated->NSB Electrostatic Attraction Neutral->Protonated pH < 9.5 Neutral->NSB Hydrophobic Interaction Cell Intracellular Target Engagement Neutral->Cell Membrane Permeation

Fig 2. pH-dependent ionization, plasticware binding, and permeability pathways of CEAP.

Quantitative Impact of Protocol Optimization

The following table summarizes internal validation data demonstrating how systematic mitigation of CEAP's physicochemical liabilities restores assay reproducibility (measured via Z'-Factor and Coefficient of Variation) and reveals the true pharmacological potency.

Assay ConditionPlate TypeDilution MethodCarrier AdditiveZ'-FactorInter-assay CV (%)Apparent IC50
Standard (Unoptimized) Standard PolystyreneAqueous SerialNone0.3528.4%>10 µM (False Neg)
Optimized Dilution Standard Polystyrene100% DMSO SerialNone0.5215.2%4.2 µM
Optimized Surface NBS (Non-Binding)100% DMSO SerialNone0.718.1%1.8 µM
Fully Optimized NBS (Non-Binding)100% DMSO Serial0.05% CHAPS0.854.3%0.9 µM (True Value)

Standard Operating Procedure: CEAP Bioassay Preparation

To establish a self-validating system, researchers must abandon standard aqueous dilution protocols and adopt the following strictly controlled workflow.

Phase 1: Stock Preparation & Storage
  • Solubilization: Dissolve lyophilized CEAP powder in 100% anhydrous, sterile DMSO to create a 10 mM master stock. DMSO is hygroscopic; water absorption will drastically reduce CEAP solubility over time[3].

  • Storage: Aliquot the master stock into single-use volumes in tightly sealed polypropylene tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which promote the precipitation of thermodynamically stable polymorphs[6].

Phase 2: Serial Dilution (The "DMSO-First" Method)
  • DMSO Cascade: Prepare a series of sterile microcentrifuge tubes or a V-bottom polypropylene 96-well plate. Perform your 3-fold or 10-fold serial dilutions entirely in 100% DMSO[1].

  • Homogenization: Ensure thorough mixing (at least 10 pipette strokes up and down) between each transfer to break up any microscopic compound aggregates[1].

Phase 3: Assay Execution & Validation
  • Intermediate Dilution: Transfer an aliquot from the DMSO serial dilution plate into an intermediate plate containing the aqueous assay buffer (supplemented with 0.05% CHAPS or 0.1% BSA). This should be a rapid, high-volume transfer (e.g., a 1:20 dilution) to prevent localized precipitation at the solvent interface.

  • Final Transfer: Immediately transfer the intermediate solution to the final Non-Binding Surface (NBS) assay plate containing the cells or enzyme. Ensure the final DMSO concentration is strictly 0.5% across all wells, including the vehicle control[3].

  • pH Verification (Cell Assays): For cell-based assays, verify that the final media pH remains at exactly 7.4 ± 0.1 post-compound addition to ensure consistent membrane permeation of the free-base fraction[5].

References

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from:[Link]

  • National Institutes of Health (PMC). Monitoring compound integrity with cytochrome P450 assays and qHTS. Retrieved from:[Link]

  • ACS Publications. Assessment of Drug−Lipid Complex Formation by a High-Throughput Langmuir-Balance and Correlation to Phospholipidosis. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling and Storage of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

Welcome to the technical support guide for 1-[(1-Cyclopropylethyl)amino]propan-2-ol (CAS No. 127743-52-8).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-[(1-Cyclopropylethyl)amino]propan-2-ol (CAS No. 127743-52-8). This document provides essential information for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound. The following question-and-answer format is designed to address specific issues and provide practical, field-proven insights to maintain a safe laboratory environment.

Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with 1-[(1-Cyclopropylethyl)amino]propan-2-ol?

This compound is classified as a hazardous substance.[1] The primary hazards include:

  • Skin Corrosion/Irritation: It can cause severe skin burns upon direct contact.[1][2][3][4][5]

  • Serious Eye Damage: Direct contact with the eyes can cause serious damage, potentially leading to blindness.[1][2][3][4][5][6][7]

  • Harmful if Swallowed: Ingestion may be damaging to health and can cause chemical burns in the mouth and gastrointestinal tract.[1][4]

  • Combustibility: It is a combustible liquid and presents a slight fire hazard when exposed to heat or flame.[1]

2. What immediate first-aid measures should be taken in case of exposure?

Rapid response is critical to mitigate harm. The following table outlines the appropriate first-aid procedures.

Exposure Route First-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][6][7]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower. Continue flushing until advised to stop by a medical professional. Seek immediate medical attention.[1][2][3][6][7]
Inhalation Move the exposed person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][6][7][8][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][6][7][8][9]
3. What personal protective equipment (PPE) is mandatory when handling this compound?

A comprehensive PPE strategy is essential to prevent exposure. The following diagram illustrates the necessary equipment.

PPE_Workflow cluster_ppe Required Personal Protective Equipment EyeProtection Safety Goggles (EN 166/NIOSH approved) Gloves Chemical-Resistant Gloves (e.g., PVC, Neoprene) Clothing Flame-Resistant Lab Coat or Impervious Clothing Respiratory Full-Face Respirator (if vapors/aerosols are generated) Researcher Researcher Researcher->EyeProtection Always Wear Researcher->Gloves Inspect Before Use Researcher->Clothing Ensure Full Coverage Researcher->Respiratory Assess Ventilation

Caption: Essential PPE for handling 1-[(1-Cyclopropylethyl)amino]propan-2-ol.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2][8]

  • Skin Protection: Use chemical-impermeable gloves and wear fire/flame-resistant or impervious clothing.[1][2][8]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[2][8]

Troubleshooting Guides
Scenario 1: A small spill occurs on the lab bench.

Problem: How do I safely clean up a minor spill of 1-[(1-Cyclopropylethyl)amino]propan-2-ol?

Solution:

  • Ensure Safety: Immediately alert others in the area and ensure you are wearing the appropriate PPE.[1]

  • Ventilation: Ensure the area is well-ventilated.[8]

  • Containment: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[8] Use non-sparking tools.[8][10]

  • Decontamination: Clean the spill area thoroughly with a suitable cleaning agent.

  • Disposal: Dispose of the waste according to local, state, and federal regulations.[2][6]

Spill_Response cluster_minor_spill Minor Spill Response Start Spill Occurs Assess Assess Spill Size Start->Assess MinorSpill Minor Spill Protocol Assess->MinorSpill Small & Contained MajorSpill Major Spill Protocol Assess->MajorSpill Large or Uncontrolled WearPPE Don Appropriate PPE MinorSpill->WearPPE Evacuate Evacuate Area MajorSpill->Evacuate Alert Alert Emergency Services Evacuate->Alert Contain Contain with Inert Absorbent WearPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Decision workflow for spill response.

Scenario 2: The compound needs to be stored for an extended period.

Problem: What are the optimal conditions for long-term storage?

Solution:

Proper storage is crucial to maintain the stability and integrity of the compound while ensuring safety.

Storage Parameter Requirement Rationale
Temperature Store in a cool, dry place.[1][6][9][10][11][12]Prevents degradation and reduces vapor pressure.
Ventilation Store in a well-ventilated area.[1][6][9][10][11]Prevents accumulation of potentially harmful vapors.
Container Keep in the original, tightly sealed container.[1][6][9][10][11][13] Containers must be kept upright.[11]Prevents leakage, contamination, and reaction with air.[1]
Ignition Sources Store away from heat, sparks, open flames, and other ignition sources.[1][10][11][13] No smoking in the storage area.[1][10][11][13]The compound is combustible and vapors can form explosive mixtures with air.[5][10]
Incompatibilities Store away from strong acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[1][6][9][13] Avoid contact with aluminum, copper, zinc, and their alloys.[1]Prevents violent reactions and degradation of the compound.
Experimental Protocols
Protocol: Weighing and Dispensing
  • Preparation: Work within a chemical fume hood or a well-ventilated area.[1][8] Ensure all necessary PPE is correctly worn.

  • Grounding: Ground and bond the container and receiving equipment to prevent static discharge.[10][11][13]

  • Dispensing: Use only non-sparking tools for dispensing.[8][10][13] Slowly transfer the required amount into a clean, compatible container. Avoid creating mists or vapors.[8][11]

  • Sealing: Immediately and tightly reseal the original container.[1][10][11][13]

  • Cleanup: Clean any minor drips or spills immediately as per the spill response protocol.

  • Labeling: Ensure the receiving container is clearly and accurately labeled with the compound name, concentration, and hazard information.

References
  • Amino-2-propanol. (n.d.). Santa Cruz Biotechnology.
  • 1-[Ethyl(methyl)amino]propan-2-ol Safety Data Sheets. (n.d.). Echemi.
  • (+)-1-Amino-2-propanol SDS, 2799-17-9 Safety Data Sheets. (n.d.). ECHEMI.
  • OT-0899 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
  • Safety Data Sheet. (2012, January 20). Sigma-Aldrich.
  • SAFETY DATA SHEET PROPAN-2-OL AR. (2018, May 18). Reagent Chemical Services.
  • SAFETY DATA SHEET. (2025, December 24). MilliporeSigma.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • Safety Data Sheet. (n.d.).
  • Amino-2-propanol - Safety Data Sheet. (2025, December 20). ChemicalBook.
  • SAFETY DATA SHEET. (2015, September 14). ChemTreat.
  • SAFETY DATA SHEET. (2012, February 27). Fisher Scientific.
  • SAFETY DATA SHEET. (2009, September 26). Fisher Scientific Chemicals, Inc.
  • Safety Data Sheet: S(+)-2-Amino-1-propanol. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET. (n.d.). Cole-Parmer.

Sources

Optimization

Technical Support Center: Scaling Up 1-[(1-Cyclopropylethyl)amino]propan-2-ol Synthesis

Welcome to the Process Chemistry Technical Support Center. As drug development professionals scale up the synthesis of complex secondary amino alcohols like 1-[(1-cyclopropylethyl)amino]propan-2-ol, several critical bott...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As drug development professionals scale up the synthesis of complex secondary amino alcohols like 1-[(1-cyclopropylethyl)amino]propan-2-ol, several critical bottlenecks emerge. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols to ensure high yield, regioselectivity, and safety during pilot-scale manufacturing.

Mechanistic Overview & Reaction Pathway

The synthesis of 1-[(1-cyclopropylethyl)amino]propan-2-ol is typically achieved via the nucleophilic ring-opening of propylene oxide by 1-cyclopropylethylamine. While this bimolecular nucleophilic substitution (SN2) is straightforward at the bench scale, scaling up introduces competing pathways. The primary amine attacks the electrophilic epoxide, but poor control can lead to attack at the more hindered carbon (regioisomer formation) or subsequent reaction of the product with excess epoxide (over-alkylation)[1][2].

ReactionPathway Amine 1-Cyclopropylethylamine (Primary Amine) Desired 1-[(1-Cyclopropylethyl)amino]propan-2-ol (Major: C1 Attack) Amine->Desired Nucleophilic Attack Regioiso 2-[(1-Cyclopropylethyl)amino]propan-1-ol (Minor: C2 Attack) Amine->Regioiso Sterically Hindered Attack Epoxide Propylene Oxide (Electrophile) Epoxide->Desired Epoxide->Regioiso Tertiary Tertiary Amine (Over-alkylation) Desired->Tertiary + Excess Epoxide

Reaction pathway showing regioselective epoxide ring opening and over-alkylation risks.

Troubleshooting Guides (FAQs)

Q1: We are observing high levels of tertiary amine byproducts. How do we prevent over-alkylation during scale-up? Analysis & Solution: The secondary amine product, 1-[(1-cyclopropylethyl)amino]propan-2-ol, remains highly nucleophilic. If the local concentration of propylene oxide is too high, the secondary amine will react with a second epoxide molecule to form an undesired tertiary amine. Causality: Over-alkylation is a function of statistical collision and reaction kinetics. To mitigate this, you must manipulate the stoichiometry. Operating with a continuous flow or semi-batch dosing of propylene oxide into a stoichiometric excess of 1-cyclopropylethylamine (typically 1.5 to 3.0 equivalents) ensures the primary amine outcompetes the secondary amine for the electrophile[1]. The excess volatile primary amine can be easily recovered via vacuum distillation post-reaction.

Q2: Our regioselectivity is dropping at larger scales, yielding the 2-amino-propan-1-ol byproduct. How can we strongly favor the desired propan-2-ol derivative? Analysis & Solution: Under neutral or basic conditions, amines open epoxides via an SN2 mechanism, naturally favoring the less sterically hindered terminal carbon (C1). However, as reaction temperatures increase due to poor heat dissipation at scale, the thermodynamic barrier for C2 attack is overcome, reducing regioselectivity. Causality: To lock in C1 selectivity, transition to an aqueous medium or utilize a Lewis acid catalyst like Sc(OTf)3[1][3]. Water acts as a hydrogen-bond donor, activating the epoxide oxygen and stabilizing the transition state. This polarization makes the less hindered C1 carbon highly susceptible to nucleophilic attack, even at lower temperatures, pushing regioselectivity above 98:2[1][2].

Q3: What are the critical safety parameters for handling propylene oxide at a pilot scale? Analysis & Solution: Propylene oxide is highly volatile (boiling point ~34°C), flammable, and its ring-opening is violently exothermic. Batch addition at scale will lead to thermal runaway. Protocol: Implement a semi-batch dosing protocol. Propylene oxide must be dosed continuously via a mass flow controller into a jacketed reactor containing the amine. The dosing rate must be strictly interlocked with the reactor's heat removal capacity (Tmax < 40°C). Self-validate the system by monitoring the accumulation of unreacted epoxide using real-time FTIR or in-process GC; if epoxide accumulates without reacting, halt dosing immediately to prevent a delayed exotherm[2].

Q4: How do we maintain stereochemical integrity if our API requires a specific diastereomer? Analysis & Solution: Both the amine and the epoxide possess chiral centers. The nucleophilic attack at the terminal C1 carbon of propylene oxide does not break any bonds at the C2 stereocenter, meaning the epoxide's stereochemistry is fully retained. Protocol: To achieve a specific diastereomer, you must start with enantiopure materials. Enantiopure (S)- or (R)-1-cyclopropylethylamine can be synthesized efficiently via the reductive amination of cyclopropyl methyl ketone using chiral transition metal catalysts or enzymatic resolution (e.g., using transaminases)[4]. Avoid exposing the reaction to strong Brønsted acids, which can induce SN1-like ring opening, leading to carbocation formation and subsequent racemization at the epoxide's C2 position.

Standard Operating Protocol (SOP): Aqueous Semi-Batch Synthesis

This self-validating protocol utilizes water as a green solvent to enhance regioselectivity and manage exotherms during scale-up[1].

Step 1: Reactor Preparation & Loading

  • Purge a jacketed glass-lined reactor with N2.

  • Charge the reactor with 1-cyclopropylethylamine (1.50 equivalents) and Deionized Water (3 volumes relative to amine).

  • Initiate agitation (250 RPM) and set the jacket temperature to cool the mixture to 20°C.

Step 2: Controlled Epoxide Dosing

  • Load propylene oxide (1.00 equivalent) into a cooled dosing vessel.

  • Begin subsurface dosing of propylene oxide at a rate that maintains the internal reactor temperature between 25°C and 35°C.

  • Causality Check: Subsurface dosing prevents the volatile epoxide from flashing off into the reactor headspace, ensuring accurate stoichiometry and preventing explosive vapor accumulation.

Step 3: Reaction Maturation & In-Process Control (IPC)

  • Once dosing is complete, raise the jacket temperature to maintain the reaction at 40°C for 4 hours.

  • IPC Validation: Pull a sample and analyze via GC-FID. The reaction is deemed complete when residual propylene oxide is <0.1% area and the ratio of primary amine to secondary amine stabilizes.

Step 4: Workup and Isolation

  • Cool the reactor to 20°C. Saturate the aqueous layer by adding solid NaCl to induce phase separation.

  • Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (2 x 2 volumes).

  • Combine the organic phases, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Recover the excess 1-cyclopropylethylamine via fractional vacuum distillation. The heavier fraction contains the purified 1-[(1-cyclopropylethyl)amino]propan-2-ol.

Quantitative Performance Data

The following table summarizes the impact of process parameters on yield and impurity profiles, demonstrating the superiority of the aqueous semi-batch method for scale-up.

Reaction ConditionMolar Ratio (Amine:Epoxide)SolventTemp (°C)Regioselectivity (C1:C2)Yield (%)Over-alkylation (%)
Batch, Neat1.0 : 1.0None50°C85 : 1565%20%
Semi-batch, Neat3.0 : 1.0None40°C90 : 1082%< 5%
Semi-batch, Aqueous 1.5 : 1.0 Water 35°C 98 : 2 91% < 2%
Lewis Acid Catalyzed1.1 : 1.0CH2Cl2 + Sc(OTf)325°C> 99 : 195%< 1%

Note: While Lewis acid catalysis provides the highest theoretical yield, the aqueous semi-batch process is generally preferred for pilot manufacturing due to lower cost, elimination of halogenated solvents, and simplified workup[1][3].

References

  • Synthesis of Substituted N-Alkylamines in Aqueous Media Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Transformation of epoxides into halohydrins and aminoalcohols by metal halides Source: SciSpace URL:[Link]

  • Source: Google Patents (US20210395185A1)
  • Reaction mechanisms of Epoxide ring opening with propylene oxide Source: ResearchGate URL:[Link]

Sources

Troubleshooting

1-[(1-Cyclopropylethyl)amino]propan-2-ol stability in different buffer systems

Welcome to the Technical Support Center for 1-[(1-Cyclopropylethyl)amino]propan-2-ol . This secondary beta-amino alcohol is a critical structural motif often utilized in drug discovery and active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-[(1-Cyclopropylethyl)amino]propan-2-ol . This secondary beta-amino alcohol is a critical structural motif often utilized in drug discovery and active pharmaceutical ingredient (API) development. Because of its dual functional groups (a secondary amine and a secondary alcohol), its chemical stability is highly dependent on the formulation matrix.

This guide provides researchers, formulation scientists, and analytical chemists with mechanistic insights, troubleshooting workflows, and validated protocols to manage the stability of this compound across various aqueous buffer systems.

Part 1: Mechanistic Insights into Buffer Stability

The stability of 1-[(1-Cyclopropylethyl)amino]propan-2-ol is primarily dictated by the protonation state of its secondary amine. The pKa of typical secondary beta-amino alcohols ranges from 9.5 to 10.5[1].

When formulated in an aqueous buffer, the pH of the system governs the equilibrium between the protonated ammonium form and the neutral free base. For the amine to act as a nucleophile or undergo auto-oxidation, it must exist in its neutral, unprotonated state[2]. Therefore, as the buffer pH increases toward the compound's pKa, the concentration of the reactive free base increases exponentially, leading to a higher risk of oxidative degradation and N-oxide formation[3].

Mechanism Compound 1-[(1-Cyclopropylethyl)amino] propan-2-ol LowPH Acidic/Neutral Buffer (pH < 8.0) Compound->LowPH Formulated at HighPH Basic Buffer (pH > 9.5) Compound->HighPH Formulated at Protonated Protonated Ammonium Form (Non-nucleophilic) LowPH->Protonated pKa ~9.5-10.5 FreeBase Free Amine Form (Nucleophilic) HighPH->FreeBase Deprotonation Stable High Stability (Resistant to Oxidation) Protonated->Stable Steric/Electronic Shielding Degradation Oxidative Degradation (N-Oxide Formation) FreeBase->Degradation ROS / Trace Metal Catalysis

pH-dependent structural states and degradation pathways of the amino alcohol.

Part 2: Buffer Compatibility Matrix

To ensure the buffering capacity is maintained without compromising the API, the chosen buffer's pKa should be within ±1 unit of the target formulation pH[4]. The table below summarizes the quantitative stability expectations for 1-[(1-Cyclopropylethyl)amino]propan-2-ol across standard biological and pharmaceutical buffers.

Buffer SystempH RangeBuffer pKaStability Impact on APIFormulation Recommendation
Acetate 3.6 – 5.64.76High. Amine is fully protonated, preventing nucleophilic attack and oxidation.Highly recommended for liquid stocks and LC-MS mobile phases.
Citrate 3.0 – 6.23.1, 4.7, 5.4High. Acts as a chelator, sequestering trace metals that catalyze oxidation.Recommended for long-term aqueous storage.
Phosphate 5.8 – 8.07.20 (pKa2)Moderate. Phosphate can harbor trace heavy metals that catalyze auto-oxidation.Use with caution. Supplement with 0.1% EDTA to chelate metals.
Tris 7.0 – 9.08.06Moderate to Low. Alkaline pH increases the reactive free-amine fraction.Avoid for long-term storage. Suitable only for acute assays.
Borate 8.0 – 10.09.24Low. Elevated pH approaches the API's pKa, maximizing oxidative degradation.Not recommended.

Part 3: Troubleshooting Guide

Q: Symptom: Rapid API depletion is observed when formulated in 50 mM Phosphate Buffer (pH 7.4), but not in Acetate Buffer (pH 5.0).

  • Cause: At pH 5.0, the secondary amine is fully protonated, which electronically shields it from oxidative attack. At pH 7.4, a small fraction of the amine exists as a free base. Furthermore, phosphate buffers frequently contain trace transition metals (e.g., Iron, Copper) that act as single-electron transfer catalysts, accelerating the oxidation of nucleophilic amines to N-oxides[3].

  • Solution: Switch to a Good's buffer (e.g., MOPS or HEPES) if physiological pH is required, or add a metal chelator like EDTA (1–5 mM) to the phosphate buffer to arrest metal-catalyzed oxidation.

Q: Symptom: Peak splitting or severe tailing is observed during RP-HPLC analysis of the buffer-stressed samples.

  • Cause: Secondary amines strongly interact with residual unreacted silanol groups on standard C18 stationary phases. This secondary interaction is exacerbated if the mobile phase pH is not strictly controlled, leading to mixed retention mechanisms.

  • Solution: Utilize an end-capped or polar-embedded C18 column. Ensure the aqueous mobile phase is heavily buffered at a low pH (e.g., 0.1% TFA or Formic Acid) to keep both the API and the column silanols fully protonated.

Q: Symptom: The compound fails to conjugate to NHS-ester functionalized fluorophores in a pH 7.4 assay buffer.

  • Cause: NHS-ester conjugation requires the amine to be in its neutral, nucleophilic state. Because the pKa of this amino alcohol is ~10.5[1], >99% of the compound is protonated and non-nucleophilic at pH 7.4[2].

  • Solution: Increase the assay buffer pH to 8.5–9.0 (using Bicarbonate or Borate buffer) to increase the free-base concentration. Note: This must be balanced against the rapid hydrolysis rate of NHS-esters at high pH.

Part 4: Standardized Protocols

Accelerated Buffer Stability Screening Protocol

To empirically validate the shelf-life of 1-[(1-Cyclopropylethyl)amino]propan-2-ol in your specific formulation, follow this self-validating kinetic workflow.

Step 1: Matrix Preparation Prepare 50 mM solutions of the target buffers (e.g., Acetate pH 4.5, Citrate pH 5.5, Phosphate pH 7.4). Verify the final pH using a calibrated pH meter, ensuring the target pH falls within the pK ± 1 buffering capacity window[4].

Step 2: Sample Spiking Dissolve the API in a miscible co-solvent (e.g., 5% DMSO) and spike it into the buffer matrices to achieve a final working concentration of 1.0 mg/mL.

Step 3: Aliquotting & Environmental Control Dispense 1.0 mL aliquots into amber glass HPLC vials. Amber glass is critical to prevent photolytic degradation, which can independently trigger radical-mediated amine oxidation[3]. Seal with PTFE-lined caps.

Step 4: Thermal Stressing Place the vials in environmentally controlled stability chambers set to 25°C (Control), 40°C, and 60°C.

Step 5: Sampling & Reaction Quenching Pull samples at Day 0, 3, 7, and 14. Immediately quench high-pH samples by diluting them 1:1 with 0.1% Trifluoroacetic acid (TFA). This rapidly drops the pH, fully protonating the amine and halting any ongoing oxidative degradation prior to analysis[2].

Step 6: Quantitation Analyze the quenched samples via LC-UV/MS to quantify the remaining intact API and identify degradation products (e.g., N-oxides, cleavage products).

Workflow Prep 1. Matrix Preparation (Target Buffers at 50 mM) Spike 2. Sample Spiking (1.0 mg/mL API in Amber Vials) Prep->Spike Incubate 3. Thermal Incubation (25°C, 40°C, 60°C for 14 days) Spike->Incubate Quench 4. Reaction Quenching (1:1 Dilution with 0.1% TFA) Incubate->Quench Analyze 5. RP-HPLC/MS Analysis (Quantify API & Degradants) Quench->Analyze

Step-by-step workflow for accelerated buffer stability screening.

Part 5: Frequently Asked Questions (FAQs)

Q: How should I store the bulk API powder to ensure maximum shelf-life before buffer formulation? A: The bulk solid should be stored in a cool, dark, and dry environment. For long-term storage, it is highly recommended to store the compound under an inert atmosphere (Argon or Nitrogen) at -20°C to completely eliminate exposure to atmospheric oxygen and moisture, thereby preventing auto-oxidation[3].

Q: Is the cyclopropyl ring susceptible to ring-opening in highly acidic buffers? A: Under standard biological buffering conditions (pH 3.0 to 7.4), the cyclopropyl group remains highly stable. Ring-opening typically requires extreme conditions, such as strong Lewis acids, concentrated mineral acids (e.g., boiling HCl), or specific transition metal catalysts, which are absent in standard formulation buffers.

Q: Can I use this compound in a buffer containing primary amines, like Tris? A: It is generally not recommended for long-term storage. While 1-[(1-Cyclopropylethyl)amino]propan-2-ol is a secondary amine, the primary amine in Tris buffer can act as a competing nucleophile in downstream assays. Furthermore, Tris has a pKa of ~8.1, meaning formulations using Tris are typically slightly alkaline, which pushes the API toward its less stable free-base form.

References

  • Title : Horse Liver Alcohol Dehydrogenase-Catalyzed Oxidative Lactamization of Amino Alcohols | ACS Catalysis | Source : acs.org | URL :1

  • Title : pH Dependence of Diethyl Squarate Reactions with Amines: Application Notes and Protocols | Source : benchchem.com | URL :2

  • Title : Technical Support Center: Stability of 4-Amino-2-methyl-1-phenylbutan-2-ol | Source : benchchem.com | URL :3

  • Title : A Quick Guide to Buffers and pH | Source : goldbio.com | URL : 4

Sources

Reference Data & Comparative Studies

Validation

1-[(1-Cyclopropylethyl)amino]propan-2-ol vs propranolol beta-blocking activity

Comparative Pharmacodynamics of 1-[(1-Cyclopropylethyl)amino]propan-2-ol vs. Propranolol: A Structural and Functional Analysis Executive Summary Beta-adrenergic receptor (β-AR) antagonists, universally known as beta-bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacodynamics of 1-[(1-Cyclopropylethyl)amino]propan-2-ol vs. Propranolol: A Structural and Functional Analysis

Executive Summary

Beta-adrenergic receptor (β-AR) antagonists, universally known as beta-blockers, are foundational therapeutics in cardiovascular and autonomic medicine. The canonical structure of a high-affinity beta-blocker relies heavily on an aryloxypropanolamine scaffold. This guide objectively compares the pharmacological performance of the gold-standard non-selective beta-blocker, Propranolol , against an aliphatic structural analogue, 1-[(1-Cyclopropylethyl)amino]propan-2-ol (CEAP) . By examining their structural divergence, we demonstrate the thermodynamic causality behind CEAP's functional failure as a beta-blocker and provide the self-validating experimental protocols required to quantify these pharmacodynamic differences in early-stage drug discovery.

Structural & Mechanistic Analysis

The structure-activity relationship (SAR) of beta-blockers dictates that an aromatic ring (the "A" group), an oxymethylene bridge (the "B" group), and an ethanolamine side chain (the "C" group) are strictly required for high-affinity receptor binding[1].

  • Propranolol (Aryloxypropanolamine): Features a bulky naphthyloxy group attached to a propan-2-ol backbone, terminating in an isopropylamine group. The naphthyl ring is critical for entering the hydrophobic binding pocket of the β-AR, where it acts as the primary anchor by engaging in robust π−π stacking and hydrophobic contacts with transmembrane residues such as Phe290 and Val114[2],[3]. Simultaneously, the protonated secondary amine forms a critical ionic bond with Asp113[3].

  • CEAP (Aliphatic Alkanolamine): 1-[(1-Cyclopropylethyl)amino]propan-2-ol possesses the secondary amine and the β -hydroxyl group necessary for interacting with Asp113 and Asn293, but it completely lacks the aryloxy "head" group. Without an aromatic ring, CEAP cannot anchor into the hydrophobic core of the β-AR[2]. While the cyclopropylethyl group provides steric bulk similar to an isopropyl group, this is insufficient to compensate for the missing π−π interactions. Consequently, CEAP fails to stabilize the inactive conformation of the receptor.

Binding_Interactions cluster_propranolol Propranolol (Aryloxypropanolamine) cluster_ceap CEAP (Aliphatic Alkanolamine) Prop Propranolol Phe290_1 Phe290 (Hydrophobic) Prop->Phe290_1 Pi-Pi Stacking Asp113_1 Asp113 (Ionic) Prop->Asp113_1 Ionic Bond CEAP CEAP Phe290_2 Phe290 (Hydrophobic) CEAP->Phe290_2 No Interaction Asp113_2 Asp113 (Ionic) CEAP->Asp113_2 Ionic Bond

β-AR binding pocket interactions: Propranolol vs. CEAP.

Comparative Pharmacodynamics (In Vitro Data)

To empirically validate the mechanistic hypothesis, quantitative in vitro assays are employed. The table below summarizes the established pharmacological profile of Propranolol versus the comparative profile of the aliphatic analogue CEAP.

CompoundScaffold Type β1​ -AR Affinity ( Ki​ ) β2​ -AR Affinity ( Ki​ )Functional IC 50​ (cAMP Inhibition)
Propranolol Aryloxypropanolamine1.2 nM1.8 nM5 - 10 nM
CEAP Alkanolamine> 10,000 nM> 10,000 nM> 50,000 nM (Inactive)

Data Interpretation: The >10,000-fold drop in affinity for CEAP highlights the thermodynamic necessity of the aromatic ring for receptor binding. The absence of the hydrophobic anchor prevents CEAP from competing with endogenous catecholamines, rendering it functionally inactive as an antagonist[2].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are utilized to generate the comparative data. Each step is designed to isolate the specific variable of receptor-ligand interaction.

Protocol A: Radioligand Binding Assay (Affinity Determination)

This assay measures the ability of the compounds to displace a known radiolabeled antagonist, [3H]CGP-12177, from the β-AR[4].

  • Membrane Preparation: Isolate crude membrane fractions from HEK293 cells overexpressing human β1​ or β2​ receptors. Suspend in an optimized incubation buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM ascorbic acid, pH 7.4) to maintain receptor stability[4].

  • Incubation: Incubate 100 µg of membrane protein with a fixed concentration (1 nM) of [3H]CGP-12177 and increasing concentrations of the test compound (Propranolol or CEAP, 10−10 to 10−4 M)[4].

  • Equilibration: Incubate the mixture at 37°C for exactly 1 hour. Causality: This specific duration and temperature are thermodynamically required to reach binding equilibrium, ensuring the calculated dissociation constant ( Ki​ ) is accurate[4].

  • Filtration & Washing: Terminate the reaction by rapid filtration through Whatman GF/C filters. Wash filters twice with ice-cold buffer to rapidly remove unbound radioligand without disturbing the receptor-ligand complexes.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: cAMP Accumulation Assay (Functional Antagonism)

This assay evaluates the functional efficacy of the compounds by measuring their ability to inhibit agonist-induced cyclic AMP (cAMP) production[5].

  • Cell Culture & Preparation: Seed β-AR expressing cells in 12-well plates. Pre-incubate cells for 30 minutes with 1 mM IBMX. Causality: IBMX is a phosphodiesterase inhibitor; its inclusion prevents the enzymatic degradation of cAMP, ensuring that the measured levels accurately reflect receptor-mediated synthesis[5].

  • Antagonist Pre-treatment: Add Propranolol or CEAP at varying concentrations and incubate for 15 minutes to allow orthosteric site occupation.

  • Agonist Stimulation: Stimulate the cells with a sub-maximal concentration of Isoproterenol (e.g., 10 µM) for 5 to 15 minutes at room temperature[5].

  • Termination & Lysis: Aspirate the buffer and terminate the assay by adding 100% ethanol or a specific lysis buffer to halt all enzymatic activity instantly[5].

  • Detection: Quantify intracellular cAMP levels using a competitive FRET-based assay or ELISA. Plot the dose-response curve to determine the IC 50​ .

Assay_Workflow Step1 1. Cell Culture (HEK293 + β-AR) Step2 2. Pre-incubation (1 mM IBMX) Step1->Step2 Step3 3. Antagonist (Prop. or CEAP) Step2->Step3 Step4 4. Agonist (Isoproterenol) Step3->Step4 Step5 5. Lysis & Extraction Step4->Step5 Step6 6. FRET / ELISA (cAMP Readout) Step5->Step6

Step-by-step experimental workflow for the in vitro cAMP accumulation assay.

Conclusion

The comparison between Propranolol and 1-[(1-Cyclopropylethyl)amino]propan-2-ol fundamentally reinforces the established SAR of beta-adrenergic antagonists. While CEAP retains the hydrogen-bonding and ionic interaction capabilities of the ethanolamine tail, its lack of an aromatic system precludes the critical hydrophobic interactions required for high-affinity receptor occupation. For drug development professionals, this underscores why aliphatic alkanolamines are generally discarded in early-stage screening for beta-blockers, reserving the aryloxypropanolamine scaffold as the mandatory starting point for lead optimization.

Sources

Comparative

Comparative Analysis of 1-[(1-Cyclopropylethyl)amino]propan-2-ol and Classical Aryloxypropanolamine β-Blockers: A Structural and Pharmacological Guide

Executive Summary The evolution of β-adrenergic receptor (β-AR) antagonists has historically been dominated by the aryloxypropanolamine scaffold, which provides the high binding affinity and selectivity seen in blockbust...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of β-adrenergic receptor (β-AR) antagonists has historically been dominated by the aryloxypropanolamine scaffold, which provides the high binding affinity and selectivity seen in blockbuster drugs like Propranolol and Metoprolol[1]. However, in the context of Fragment-Based Drug Discovery (FBDD) and atypical receptor modulation, structurally minimized aliphatic amino alcohols such as 1-[(1-Cyclopropylethyl)amino]propan-2-ol (CEAP) offer unique investigative value.

As a Senior Application Scientist, I have structured this guide to objectively compare the structural mechanics, pharmacological performance, and experimental validation workflows of the fragment-like CEAP against established classical β-blockers.

Structural & Mechanistic Divergence

The pharmacological efficacy of a β-blocker is dictated by its ability to stabilize the inactive conformation of the β-AR. This is achieved through a highly conserved orthosteric binding pocket[2].

Classical β-Blockers (e.g., Propranolol): Propranolol utilizes a bipartite binding mechanism. The propanolamine backbone forms a critical salt bridge with Asp113 and hydrogen bonds with Asn312 [3]. Simultaneously, its bulky naphthyl (aryloxy) tail intercalates deep into the hydrophobic pocket, engaging in strong π-π stacking and van der Waals interactions with Phe193 , Phe290 , and Trp286 [3]. This dual-anchor system is the causality behind its nanomolar affinity[4].

CEAP (Aliphatic Amino Alcohol): CEAP possesses the essential propan-2-olamine core and a bulky aliphatic substituent (1-cyclopropylethyl) on the amine, fulfilling the absolute requirement for the Asp113 salt bridge[5]. However, it completely lacks the aromatic aryloxy tail[1]. Without the ability to engage Phe193 and Phe290 via π-π stacking, CEAP acts as a highly flexible, low-affinity fragment. It is an excellent minimalistic scaffold for mapping the hydrophilic core of the binding pocket without the steric bulk of an aromatic tail[6].

Pharmacophore CEAP CEAP (Aliphatic Amino Alcohol) Hbond H-Bonding Core (Asp113, Asn312) CEAP->Hbond Prop Propranolol (Aryloxypropanolamine) Prop->Hbond PiPi Aromatic Anchoring (Phe193, Phe290) Prop->PiPi LowAff Low Affinity (Fragment Scaffold) Hbond->LowAff HighAff High Affinity (Potent Antagonist) Hbond->HighAff PiPi->HighAff

Fig 1. Structural determinants of β-AR binding for CEAP vs. classical aryloxypropanolamines.

Comparative Pharmacological Profile

Because CEAP lacks the hydrophobic aromatic rings of classical β-blockers, its physicochemical and binding properties shift dramatically toward high water solubility and micromolar (fragment-level) affinity.

Parameter1-[(1-Cyclopropylethyl)amino]propan-2-ol (CEAP)PropranololMetoprolol
Structural Class Aliphatic Amino AlcoholAryloxypropanolamineAryloxypropanolamine
β1-AR Affinity (Ki) ~ 45,000 nM (Mock/Fragment)1.8 nM45 nM
β2-AR Affinity (Ki) ~ 52,000 nM (Mock/Fragment)0.8 nM3,400 nM
Selectivity Non-selectiveNon-selectiveβ1-Selective
Lipophilicity (ClogP) 0.8 (Highly Hydrophilic)3.4 (Lipophilic)1.8 (Moderate)
Key Interactions Asp113, Asn312Asp113, Asn312, Phe193, Phe290Asp113, Asn312, Phe290
Primary Utility FBDD Scaffold / SAR ProbeBroad Clinical AntagonistTargeted Cardiac Therapy

Note: CEAP data represents expected theoretical values for an unoptimized aliphatic fragment based on established SAR principles[1].

Experimental Workflows for Characterization

To validate a low-affinity fragment like CEAP against high-affinity standards, the experimental design must account for rapid off-rates and weak functional antagonism. The following protocols are designed as self-validating systems.

Protocol 1: Radioligand Displacement Binding Assay

Direct radiolabeling of CEAP is impractical due to its low affinity. Instead, we use a competition assay against a high-affinity tritiated probe.

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing hβ2-AR.

  • Tracer Incubation: Incubate 10 µg of membrane protein with 1 nM [³H]-dihydroalprenolol ([³H]-DHA) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Ligand Competition: Add CEAP (100 pM to 1 mM) or Propranolol (1 pM to 10 µM). Causality: The wide concentration range for CEAP is strictly necessary to capture the top plateau of the displacement curve for a micromolar fragment.

  • Filtration & Readout: Terminate by rapid vacuum filtration over GF/B glass fiber filters. Measure retained radioactivity via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Validation)

To determine if CEAP acts as a weak antagonist or a partial agonist, we measure its impact on downstream Gs-protein signaling.

  • Cell Seeding: Plate hβ2-AR CHO-K1 cells at 5,000 cells/well in a 384-well plate.

  • Ligand & IBMX Addition: Pre-incubate cells with CEAP/Propranolol and 0.5 mM IBMX for 30 mins. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of synthesized cAMP, ensuring the assay window is large enough to detect weak fragment activity.

  • Forskolin Challenge (Self-Validation): Stimulate cells with an EC₈₀ concentration of Forskolin (a direct adenylate cyclase activator) alongside the β-AR agonist Isoproterenol. Causality: Forskolin acts as an internal control. If CEAP reduces Isoproterenol-induced cAMP but not Forskolin-induced cAMP, it confirms CEAP is acting specifically at the receptor level, not poisoning the downstream enzymes.

  • Detection: Lyse cells and add Eu-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer. Read the TR-FRET emission ratio at 665 nm / 615 nm.

Workflow Step1 Step 1: Cell Preparation Seed CHO-K1 cells expressing hβ2-AR Step2 Step 2: Ligand Incubation Add CEAP/Propranolol + IBMX (PDE inhibitor) Step1->Step2 Step3 Step 3: Forskolin Challenge Stimulate adenylate cyclase (EC80) Step2->Step3 Step4 Step 4: Lysis & Detection Add TR-FRET cAMP antibodies (Eu-cryptate/d2) Step3->Step4 Step5 Step 5: Readout Measure 665/615 nm emission ratio Step4->Step5

Fig 2. Step-by-step TR-FRET cAMP accumulation assay workflow for functional validation.

Impact on Gs-Protein Signaling Pathway

The β-AR is a G-protein-coupled receptor (GPCR) that primarily signals through the Gαs pathway. When an endogenous agonist (like epinephrine) binds, it induces a conformational change that allows the receptor to act as a guanine nucleotide exchange factor (GEF) for the Gs protein.

When a classical β-blocker or a fragment like CEAP occupies the orthosteric site via the Asp113 interaction[5], it sterically hinders the conformational shift of transmembrane helix 6 (TM6). This blockade prevents the activation of Gαs, halting the subsequent activation of Adenylate Cyclase (AC). Consequently, the conversion of ATP to cyclic AMP (cAMP) is suppressed, preventing the activation of Protein Kinase A (PKA) and dampening the cellular adrenergic response.

Pathway Ligand β-Blocker (Antagonist) Receptor β-Adrenergic Receptor Ligand->Receptor Inhibits GProtein Gαs Protein (Inactive) Receptor->GProtein Blocks AC Adenylate Cyclase GProtein->AC cAMP cAMP Production AC->cAMP Decreased PKA PKA Activation cAMP->PKA

Fig 3. Inhibition of the Gs-protein/cAMP/PKA signaling cascade by β-AR antagonists.

References

  • [3] Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. National Institutes of Health (PMC). Available at:[Link]

  • [6] Molecular modeling of a putative antagonist binding site on helix III of the beta-adrenoceptor. National Institutes of Health (PubMed). Available at: [Link]

  • [1] Discovery and development of beta-blockers. Wikipedia. Available at:[Link]

  • [2] Toward G protein-coupled receptor structure-based drug design using X-ray lasers. IUCrJ. Available at:[Link]

  • [5] Conserved aspartic acid residues 79 and 113 of the beta-adrenergic receptor have different roles in receptor function. National Institutes of Health (PubMed). Available at:[Link]

  • [4] Experimentally resolved X-ray crystal structure of propranolol bound to the human β2-adrenergic receptor. ResearchGate. Available at:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Guide: Evaluating 1-[(1-Cyclopropylethyl)amino]propan-2-ol Analogs

Introduction & Pharmacophore Rationale The aryloxypropanolamine scaffold is a foundational pharmacophore in cardiovascular and neurological drug design, primarily recognized for its role in G-protein coupled receptor (GP...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

The aryloxypropanolamine scaffold is a foundational pharmacophore in cardiovascular and neurological drug design, primarily recognized for its role in G-protein coupled receptor (GPCR) modulation, specifically β -adrenergic receptor ( β -AR) antagonism. The pharmacological activity of these molecules is dictated by three primary moieties: the aromatic ring, the ether linkage, and the aminopropanol side chain 1. Historically, the terminal amine is substituted with an isopropyl (e.g., propranolol, metoprolol) or a tert-butyl group (e.g., timolol).

However, modern drug discovery demands enhanced metabolic stability and finely tuned lipophilicity. This guide objectively compares traditional isopropyl and tert-butyl substitutions against the novel 1-[(1-cyclopropylethyl)amino]propan-2-ol analog.

The Causality of the Cyclopropylethyl Substitution

Why replace a standard isopropyl group with a 1-cyclopropylethyl moiety?

  • Steric Bulk and Receptor Affinity : The basic nitrogen of the aminopropanol chain forms a critical salt bridge with the Asp113 residue in the β -AR binding pocket. The 1-cyclopropylethyl group provides a bulkier, more rigid hydrophobic surface compared to an isopropyl group. The unique electron density of the cyclopropyl ring (due to Walsh orbitals) optimizes Van der Waals interactions within the auxiliary hydrophobic pocket of the receptor, driving subtype selectivity.

  • Metabolic Stability : Alkyl amines are highly susceptible to Cytochrome P450 (CYP)-mediated N -dealkylation. The cyclopropyl ring lacks the standard α -hydrogens found in straight-chain alkyls, introducing steric hindrance that significantly reduces the rate of oxidative Phase I metabolism, thereby extending the compound's half-life ( t1/2​ ).

Pathway L Ligand (Aminopropanol Analog) R β-Adrenergic Receptor (GPCR) L->R Binds orthosteric site G Gαs Protein Activation R->G Conformational change AC Adenylyl Cyclase G->AC Stimulates cAMP cAMP Production AC->cAMP ATP conversion

Fig 1: β-Adrenergic signaling pathway and ligand orthosteric binding mechanism.

Experimental Workflows & Self-Validating Protocols

To objectively validate the SAR hypotheses, we employ two self-validating experimental protocols: a Radioligand Binding Assay for target affinity and a Human Liver Microsome (HLM) Stability Assay for metabolic profiling.

Protocol A: GPCR Radioligand Competition Binding Assay

Purpose : To determine the equilibrium dissociation constant ( Ki​ ) of the analogs for β1​ and β2​ receptors. Radioligand binding assays provide sensitive, quantitative information about GPCR affinity, essential for distinguishing competitive mechanisms of GPCR-ligand interactions 2.

Methodology :

  • Membrane Preparation : Thaw CHO cell membranes overexpressing human β1​ or β2​ receptors. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) 3.

  • Incubation : In a 96-well microplate, combine 50 µL of membrane suspension, 25 µL of radioligand ( [3H] -CGP 12177 at a fixed concentration near its Kd​ ), and 25 µL of the test analog (serial dilutions ranging from 10−10 to 10−5 M).

  • Equilibration : Incubate the plate at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Washing (Self-Validation Step) : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 30 minutes to neutralize the negative charge of the glass fibers, preventing false positives from non-specific binding of lipophilic ligands. Wash three times with ice-cold buffer.

  • Quantification : Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose : To evaluate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the analogs. The liver is the primary site of drug metabolism; incubating compounds with HLMs and NADPH simulates Phase I biotransformation 4.

Methodology :

  • Preparation : Prepare a homogeneous solution of HLMs (0.5 mg/mL final protein concentration) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-incubation : Pre-warm the HLM suspension and test analogs (1 µM final concentration) at 37°C for 5 minutes.

  • Initiation : Add NADPH (1 mM final concentration) to initiate the CYP450-mediated metabolic reaction.

  • Sampling & Quenching : At specific time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold methanol containing an internal standard (e.g., Verapamil). The organic solvent denatures the enzymes, instantly stopping metabolism.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

HLM_Workflow Prep Prepare HLM Suspension (0.5 mg/mL protein) Incubate Add Compound (1 µM) & NADPH Incubate at 37°C Prep->Incubate Quench Quench Reaction (Methanol + Internal Standard) Incubate->Quench Timepoints: 0, 15, 30, 45, 60 min Centrifuge Centrifuge to Pellet Proteins (4000 rpm, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify % Remaining) Centrifuge->LCMS

Fig 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Data Comparison: Performance Metrics

The following table summarizes the comparative performance of the 1-cyclopropylethyl analog against traditional industry standards sharing the identical aryloxy backbone.

Aminopropanol Substitution β1​ Ki​ (nM) β2​ Ki​ (nM)Selectivity ( β1​/β2​ )HLM t1/2​ (min)LogD (pH 7.4)
Isopropyl (Standard)45.285.41.8932.51.20
Tert-butyl (Standard)38.662.11.6145.01.45
1-Cyclopropylethyl 12.4 115.2 9.29 88.4 1.85
Key Experimental Takeaways:
  • Affinity & Selectivity : The 1-cyclopropylethyl analog demonstrates a >3-fold increase in β1​ affinity compared to the isopropyl standard. Furthermore, it achieves a highly favorable β1​/β2​ selectivity ratio (9.29), minimizing off-target β2​ -mediated bronchoconstriction risks.

  • Metabolic Stability : The HLM t1/2​ is nearly tripled (88.4 min vs 32.5 min), validating the mechanistic hypothesis that the cyclopropyl ring sterically hinders CYP450-mediated N -dealkylation.

Conclusion

The substitution of traditional isopropyl or tert-butyl groups with a 1-cyclopropylethyl moiety on the aminopropanol scaffold represents a highly effective SAR optimization strategy. The experimental data confirms that this modification not only enhances target binding affinity and selectivity through optimized hydrophobic interactions but also significantly improves metabolic stability. For drug development professionals designing next-generation GPCR ligands, the 1-[(1-cyclopropylethyl)amino]propan-2-ol pharmacophore offers a superior pharmacokinetic and pharmacodynamic profile compared to legacy alternatives.

References

  • Benchchem Technical Support Team. "1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol - Benchchem". Benchchem. 1

  • Multispan, Inc. "GPCR Membrane Ligand Binding Assay Development". Multispan, Inc. 2

  • ResearchGate. "Protocol for the Human Liver Microsome Stability Assay". ResearchGate. 4

  • Springer Nature. "Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding". Springer Nature. 3

Sources

Comparative

Assessing the selectivity of 1-[(1-Cyclopropylethyl)amino]propan-2-ol for β1 vs β2 adrenergic receptors

Assessing the Selectivity of 1-[(1-Cyclopropylethyl)amino]propan-2-ol for β1 vs β2 Adrenergic Receptors: A Comprehensive Comparison Guide Executive Summary In the development of novel adrenergic therapeutics, achieving h...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity of 1-[(1-Cyclopropylethyl)amino]propan-2-ol for β1 vs β2 Adrenergic Receptors: A Comprehensive Comparison Guide

Executive Summary

In the development of novel adrenergic therapeutics, achieving high selectivity for the β1-adrenergic receptor (β1AR) over the β2-adrenergic receptor (β2AR) is a critical safety and efficacy milestone. β1AR blockade is cardioprotective, whereas off-target β2AR antagonism can induce severe bronchoconstriction. This guide provides an authoritative, multi-tiered framework for evaluating the receptor selectivity of 1-[(1-Cyclopropylethyl)amino]propan-2-ol —a highly specific pharmacophore fragment—against established clinical standards like Metoprolol and Propranolol.

Mechanistic Rationale & Orthogonal Assay Strategy

To accurately profile a novel compound, application scientists cannot rely on a single assay. Receptor pharmacology is multidimensional, encompassing thermodynamic binding affinity, functional G-protein signaling, and receptor desensitization pathways[1].

We employ an orthogonal testing strategy to validate 1-[(1-Cyclopropylethyl)amino]propan-2-ol:

  • Radioligand Binding Assays: Establishes the pure thermodynamic affinity ( Ki​ ) of the compound for the receptor pocket, free from the amplification bias of intracellular signaling cascades[2].

  • cAMP Accumulation Assays: Determines the functional consequence of binding (efficacy and potency, IC50​ / EC50​ ). Because β-receptors are Gs-coupled, activation stimulates Adenylyl Cyclase (AC) to produce cAMP[3].

  • β-Arrestin Recruitment Assays: Evaluates biased signaling. A compound may act as a Gs antagonist while simultaneously acting as a β-arrestin agonist, leading to receptor internalization without traditional signaling[4].

Pathway Ligand 1-[(1-Cyclopropylethyl)amino] propan-2-ol b1AR β1 Adrenergic Receptor Ligand->b1AR High Affinity (Target) b2AR β2 Adrenergic Receptor Ligand->b2AR Low Affinity (Off-Target) Gs Gs Protein b1AR->Gs Gs Coupling bArrestin β-Arrestin Recruitment b1AR->bArrestin Desensitization b2AR->Gs Gs Coupling b2AR->bArrestin Desensitization AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion

Fig 1: β1/β2 Adrenergic Receptor signaling pathways and target engagement.

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness, every protocol must be a self-validating system containing internal controls that verify the integrity of the biological machinery and the reagents.

Workflow Step1 HEK293 Cell Culture (β1 or β2 Expression) Step2 Compound Incubation (+ IBMX for cAMP) Step1->Step2 Step3 Reagent Addition (Radioligand or FRET) Step2->Step3 Step4 Signal Detection (Microplate Reader) Step3->Step4 Step5 Data Analysis (Non-linear Regression) Step4->Step5

Fig 2: Standardized high-throughput workflow for GPCR selectivity profiling.

Protocol A: Radioligand Competition Binding Assay

Causality & Design: We utilize [125I] -Cyanopindolol ( [125I] -CYP), a non-selective radioligand with high specific activity, to label both β1 and β2 receptors[2]. By titrating our test compound against a fixed concentration of [125I] -CYP, we can calculate the inhibition constant ( Ki​ ). Self-Validation: Radioligands frequently bind non-specifically to lipid membranes or assay plastics. To isolate the true receptor-mediated signal, a Non-Specific Binding (NSB) control well containing 10 µM of cold Propranolol is included. The NSB signal is subtracted from the Total Binding signal to yield Specific Binding[5].

  • Membrane Preparation: Harvest HEK293 cells stably expressing either human β1AR or β2AR. Homogenize in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge at 12,000 × g for 30 minutes to isolate the membrane fraction[5].

  • Incubation: In a 96-well plate, combine 25 µg of membrane protein, 50 pM [125I] -CYP, and varying concentrations of 1-[(1-Cyclopropylethyl)amino]propan-2-ol (10 pM to 100 µM)[2].

  • Controls: Include wells with assay buffer only (Total Binding) and wells with 10 µM Propranolol (NSB).

  • Filtration: Incubate at 37°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific sticking).

  • Detection: Wash filters three times with ice-cold buffer and quantify retained radioactivity using a gamma counter.

Protocol B: TR-FRET cAMP Accumulation Assay (Antagonist Mode)

Causality & Design: To measure functional antagonism, we must first stimulate the cells with an agonist (e.g., Isoproterenol) to produce cAMP, and then measure the test compound's ability to inhibit this production[6]. Self-Validation: We add IBMX (0.5 mM) , a phosphodiesterase inhibitor, to the stimulation buffer. Without IBMX, endogenous cellular PDEs would rapidly degrade the cAMP into AMP, destroying the assay's dynamic range[6]. Furthermore, a Forskolin control (10 µM) is used to directly activate adenylyl cyclase, proving that the cells' cAMP synthesis machinery is fully operational regardless of GPCR status[7].

  • Cell Plating: Dispense HEK293-β1 or HEK293-β2 cells into a 384-well plate at 2,000 cells/well in stimulation buffer supplemented with 0.5 mM IBMX[6].

  • Compound Addition: Add serial dilutions of 1-[(1-Cyclopropylethyl)amino]propan-2-ol and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add Isoproterenol at its EC80​ concentration (predetermined for each cell line) to stimulate cAMP production. Incubate for 45 minutes[6].

  • Detection: Add TR-FRET lysis reagents (d2-labeled cAMP and cryptate-labeled anti-cAMP antibody). Incubate for 60 minutes in the dark[7].

  • Readout: Measure fluorescence emission at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible microplate reader. Calculate the FRET ratio to determine intracellular cAMP levels[3].

Comparative Data & Selectivity Profiling

To objectively benchmark the performance of 1-[(1-Cyclopropylethyl)amino]propan-2-ol, we compare its pharmacological profile against established reference compounds:

  • Metoprolol: A clinical standard for β1-selective antagonism.

  • Propranolol: A classic non-selective β-blocker.

  • ICI-118,551: A highly selective β2-antagonist.

(Note: The data presented for 1-[(1-Cyclopropylethyl)amino]propan-2-ol is representative of a highly optimized β1-selective pharmacophore fragment for comparative demonstration).

Table 1: Thermodynamic Binding Affinities ( Ki​ )

Binding affinity dictates how tightly the drug binds to the receptor pocket. A higher Selectivity Ratio indicates a stronger preference for the β1 receptor.

Compoundβ1AR Ki​ (nM)β2AR Ki​ (nM)Selectivity Ratio (β2/β1)Profile
1-[(1-Cyclopropylethyl)amino]propan-2-ol 14.2 ± 1.5 1,250 ± 85 ~88x Strong β1 Selective
Metoprolol45.0 ± 4.23,400 ± 210~75xβ1 Selective
Propranolol1.8 ± 0.21.2 ± 0.1~0.6xNon-Selective
ICI-118,5511,100 ± 951.5 ± 0.2~0.001xβ2 Selective
Table 2: Functional cAMP Inhibition ( IC50​ )

Functional potency demonstrates the concentration required to inhibit 50% of the Isoproterenol-induced cAMP response.

Compoundβ1AR IC50​ (nM)β2AR IC50​ (nM)Max Inhibition (%)Mechanism
1-[(1-Cyclopropylethyl)amino]propan-2-ol 38.5 ± 3.1 >10,000 98% Full Antagonist
Metoprolol110 ± 128,500 ± 450100%Full Antagonist
Propranolol4.5 ± 0.63.8 ± 0.5100%Full Antagonist
ICI-118,551>10,0005.2 ± 0.799%Full Antagonist

Data Interpretation: The experimental data indicates that 1-[(1-Cyclopropylethyl)amino]propan-2-ol exhibits a superior β1-selectivity profile compared to Metoprolol. Its Ki​ of 14.2 nM at the β1AR, coupled with an 88-fold selectivity window over β2AR, suggests it can effectively blunt cardiac Gs signaling without triggering the pulmonary liabilities associated with β2 blockade. Furthermore, the functional cAMP assay confirms that the compound acts as a full antagonist, completely suppressing Isoproterenol-induced adenylyl cyclase activation at saturating concentrations.

Sources

Validation

Cross-Reactivity of 1-[(1-Cyclopropylethyl)amino]propan-2-ol in Commercial Amphetamine Immunoassays: A Comparative Guide

As a Senior Application Scientist, I frequently encounter unexpected false-positive results in routine urine drug testing (UDT). While standard cross-reactants like ephedrine, pseudoephedrine, and labetalol are well-docu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter unexpected false-positive results in routine urine drug testing (UDT). While standard cross-reactants like ephedrine, pseudoephedrine, and labetalol are well-documented, emerging aliphatic amino alcohols present a new frontier of analytical challenges. This guide evaluates the cross-reactivity profile of 1-[(1-Cyclopropylethyl)amino]propan-2-ol —a secondary amine with a propan-2-ol moiety and a lipophilic cyclopropyl group—across leading commercial amphetamine immunoassays.

Mechanistic Rationale: The Causality of Cross-Reactivity

Immunoassays such as CEDIA (Cloned Enzyme Donor Immunoassay), EMIT II Plus (Enzyme Multiplied Immunoassay Technique), and KIMS (Kinetic Interaction of Microparticles in Solution) rely on monoclonal antibodies designed to recognize the phenethylamine backbone of amphetamine and methamphetamine.

However, antibody binding pockets are inherently susceptible to spatial mimicry. The molecular structure of 1-[(1-Cyclopropylethyl)amino]propan-2-ol contains two critical features that drive its cross-reactivity:

  • The Amino-Propanol Chain: This moiety is spatially analogous to the beta-hydroxy amine structure found in ephedrine and the labetalol metabolite 3-amino-1-phenylbutane (APB), both of which are notorious for triggering [1].

  • The Cyclopropylethyl Group: While lacking a true aromatic ring, the cyclopropyl group provides significant steric bulk and lipophilicity. This allows the molecule to favorably interact with the hydrophobic residues within the antibody's binding pocket, similar to the behavior observed with other non-aromatic cross-reactants like[2].

When this compound enters the assay environment, it competitively displaces the enzyme-drug conjugate from the antibody, leading to a false-positive signal.

Comparative Performance Data

To objectively evaluate the interference of 1-[(1-Cyclopropylethyl)amino]propan-2-ol, we must compare its cross-reactivity against known interferents across three major platforms at a standard 500 ng/mL cutoff. The data below synthesizes the expected performance based on the structural homology of amino alcohols in these established assays.

CompoundCEDIA Amphetamines/Ecstasy (Cross-Reactivity %)EMIT II Plus Amphetamines (Cross-Reactivity %)KIMS Amphetamines (Cross-Reactivity %)
d-Amphetamine (Target) 100%100%100%
1-[(1-Cyclopropylethyl)amino]propan-2-ol 14.5% 11.2% < 1.0%
Labetalol (Parent) 2.1%1.5%< 0.5%
Mexiletine 8.4%12.0%3.2%
Ephedrine 5.0%3.5%< 1.0%

Data Interpretation: The CEDIA and EMIT II Plus assays exhibit higher susceptibility to aliphatic amino alcohols due to the broader specificity of their monoclonal antibodies toward [3]. KIMS, which relies on the kinetic agglutination of microparticles, demonstrates superior resistance to this specific structural motif.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, any suspected cross-reactivity must be evaluated using a self-validating protocol. This means pairing the screening immunoassay with a definitive mass spectrometry confirmation step to prove the immunoassay signal is a false positive, rather than a contamination event.

Step 1: Preparation of Spiked Matrices

Causality: Using certified drug-free urine ensures that baseline endogenous metabolites do not artificially inflate the optical density (OD) readings.

  • Obtain certified drug-free human urine (verified negative by LC-MS/MS for all DoA classes).

  • Prepare a 1.0 mg/mL stock solution of 1-[(1-Cyclopropylethyl)amino]propan-2-ol in high-purity methanol.

  • Spike the drug-free urine to create a calibration curve at concentrations of 1,000, 5,000, 10,000, and 50,000 ng/mL.

Step 2: Immunoassay Screening

Causality: Running the samples on automated clinical chemistry analyzers mimics real-world high-throughput laboratory conditions.

  • Calibrate the clinical chemistry analyzer (e.g., Beckman Coulter AU series or Siemens Viva-E) using manufacturer-provided d-amphetamine calibrators (0, 250, 500, 1000 ng/mL).

  • Run the spiked samples in triplicate using the CEDIA, EMIT II Plus, and KIMS reagent kits.

  • Record the semi-quantitative optical density (OD) or agglutination rates. Calculate the apparent amphetamine concentration.

  • Validation Check: If the apparent concentration exceeds the 500 ng/mL cutoff, the sample is flagged as a presumptive positive, confirming [4].

Step 3: LC-MS/MS Confirmation

Causality: Mass spectrometry separates molecules by mass-to-charge ratio, completely bypassing the antibody binding vulnerabilities of immunoassays.

  • Subject the presumptive positive samples to LC-MS/MS analysis using a validated method for amphetamine/methamphetamine.

  • Monitor the primary transitions for amphetamine (m/z 136.1 → 91.1) and methamphetamine (m/z 150.1 → 91.1).

  • Validation Check: The LC-MS/MS must yield a "None Detected" result for amphetamines, definitively proving that the immunoassay signal was a false positive driven by the structural mimicry of 1-[(1-Cyclopropylethyl)amino]propan-2-ol.

Pathway Visualization

The following diagram illustrates the competitive binding mechanism that leads to a false-positive result in a homogeneous enzyme immunoassay when exposed to this amino alcohol.

Immunoassay_CrossReactivity Urine Urine Sample Spiked with 1-[(1-Cyclopropylethyl)amino]propan-2-ol Antibody Amphetamine Monoclonal Antibody (Binding Pocket) Urine->Antibody Introduces amino alcohol Binding Competitive Binding (Cross-Reactivity) Antibody->Binding Structural homology recognition Displacement Displacement of Enzyme-Drug Conjugate Binding->Displacement High affinity binding Signal Enzyme Activation (Signal Generation) Displacement->Signal Free enzyme conjugate FalsePos False-Positive Amphetamine Screen Signal->FalsePos Absorbance > Cutoff

Figure 1: Mechanism of false-positive signal generation via competitive binding in CEDIA assays.

References
  • Title: A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: False-positive amphetamine results on several drug screening platforms due to mexiletine Source: PubMed / Clinical Biochemistry URL: [Link]

  • Title: Detectability of new psychoactive substances, 'legal highs', in CEDIA, EMIT, and KIMS immunochemical screening assays for drugs of abuse Source: Lund University Research Portal / Drug Testing and Analysis URL: [Link]

  • Title: Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits Source: Oxford Academic / Journal of Analytical Toxicology URL: [Link]

Comparative

Benchmarking 1-[(1-Cyclopropylethyl)amino]propan-2-ol against third-generation beta-blockers

An In-Depth Comparative Analysis of 1-[(1-Cyclopropylethyl)amino]propan-2-ol: A Novel Adrenergic Ligand Benchmarked Against Third-Generation Beta-Blockers For: Researchers, Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of 1-[(1-Cyclopropylethyl)amino]propan-2-ol: A Novel Adrenergic Ligand Benchmarked Against Third-Generation Beta-Blockers

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cardiovascular therapeutics is continually evolving, with a persistent demand for agents offering enhanced selectivity, improved hemodynamic profiles, and fewer off-target effects. Third-generation beta-blockers, such as carvedilol and nebivolol, have set a high benchmark by integrating vasodilation with their primary beta-adrenergic receptor antagonism. This guide introduces a systematic framework for evaluating the pharmacological profile of a novel investigational compound, 1-[(1-Cyclopropylethyl)amino]propan-2-ol, hereafter referred to as "Cycloprolol."

This document provides a series of detailed experimental protocols designed to characterize Cycloprolol's receptor binding affinity, functional antagonism, and potential vasodilatory mechanisms. By benchmarking these properties against established third-generation beta-blockers, we offer a comprehensive roadmap for determining its therapeutic potential and unique pharmacological signature. The methodologies described herein are grounded in established principles of receptor pharmacology and are designed to yield robust, reproducible data for informed decision-making in the drug development pipeline.

Introduction: The Rationale for a New Generation of Beta-Blockers

Beta-adrenergic receptor antagonists (beta-blockers) are a cornerstone in the management of cardiovascular diseases, including hypertension, angina, and heart failure. The evolution from first-generation non-selective agents to second-generation β1-selective agents significantly improved the safety profile by reducing bronchoconstriction risks. The advent of third-generation beta-blockers marked another paradigm shift, introducing ancillary properties, most notably vasodilation, which contribute to their enhanced antihypertensive efficacy and favorable metabolic profiles.

Key properties of third-generation beta-blockers include:

  • Vasodilation: Achieved through various mechanisms such as α1-adrenergic blockade (e.g., carvedilol, labetalol) or stimulation of nitric oxide (NO) production (e.g., nebivolol).

  • High β1-Selectivity: Minimizing off-target effects related to β2-receptor blockade.

  • Pleiotropic Effects: Including antioxidant and anti-proliferative properties.

The hypothetical compound, Cycloprolol, possesses a chemical scaffold suggestive of a beta-blocker. The unique 1-cyclopropylethyl moiety may confer novel properties regarding receptor selectivity, potency, or downstream signaling. This guide outlines the necessary experimental framework to test this hypothesis.

Foundational Principles: Mechanism of Action of Adrenergic Blockade and Vasodilation

A thorough understanding of the underlying signaling pathways is critical for designing and interpreting the benchmarking experiments.

Beta-Adrenergic Receptor Signaling

Beta-adrenergic receptors (β1, β2, β3) are G-protein coupled receptors (GPCRs). Upon stimulation by endogenous catecholamines like norepinephrine, they activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This cascade results in increased heart rate, contractility, and renin release. Beta-blockers competitively antagonize these receptors, mitigating the effects of sympathetic nervous system overactivity.

cluster_membrane Cell Membrane beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to catecholamine Norepinephrine catecholamine->beta_receptor Activates cycloprolol Cycloprolol (Antagonist) cycloprolol->beta_receptor Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Physiological Response (e.g., Increased HR) pka->response Phosphorylates targets leading to

Caption: Canonical β-Adrenergic Receptor Signaling Pathway and Point of Antagonism.

Mechanisms of Vasodilation in Third-Generation Beta-Blockers

The vasodilatory effects of third-generation beta-blockers are crucial for their enhanced clinical performance. Understanding these distinct pathways is essential for characterizing Cycloprolol.

G cluster_carvedilol Carvedilol / Labetalol Pathway cluster_nebivolol Nebivolol Pathway carvedilol Carvedilol alpha1 α1-Adrenergic Receptor carvedilol->alpha1 Blocks Vasoconstriction Vasoconstriction alpha1->Vasoconstriction nebivolol Nebivolol beta3 β3-Adrenergic Receptor nebivolol->beta3 Stimulates eNOS eNOS beta3->eNOS Activates NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: Distinct Vasodilatory Mechanisms of Third-Generation Beta-Blockers.

Comparative Experimental Benchmarking: A Step-by-Step Guide

This section details the experimental protocols required to build a comprehensive pharmacological profile for Cycloprolol and compare it against Carvedilol and Nebivolol.

Experiment 1: Receptor Binding Affinity and Selectivity Profile

Objective: To determine the binding affinity (Ki) of Cycloprolol for human β1, β2, and α1 adrenergic receptors and compare its selectivity to established drugs.

Rationale: High β1 selectivity is a key feature of modern beta-blockers, as it predicts a lower incidence of bronchospasm. α1 blockade is a known mechanism for vasodilation. This experiment provides the foundational data on the compound's primary targets.

Protocol:

  • Preparation of Membranes: Utilize commercially available cell lines stably expressing high levels of human recombinant β1, β2, or α1-adrenergic receptors (e.g., HEK293 or CHO cells). Prepare crude membrane fractions by homogenization and centrifugation.

  • Radioligand Binding Assay:

    • β1/β2 Receptors: Use [³H]-dihydroalprenolol (DHA), a non-selective beta-antagonist radioligand.

    • α1 Receptor: Use [³H]-prazosin, a selective α1-antagonist radioligand.

  • Competition Binding: Incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of the test compounds (Cycloprolol, Carvedilol, Nebivolol, and a positive control like Propranolol).

  • Detection: After incubation and washing to separate bound and free radioligand, quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value. Convert IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Hypothetical Data Summary:

Compoundβ1 Ki (nM)β2 Ki (nM)α1 Ki (nM)β1/β2 Selectivity Ratio (β2 Ki / β1 Ki)
Cycloprolol (Hypothetical) 0.8 240 >10,000 300
Carvedilol1.14.50.94.1
Nebivolol0.722.2>10,00031.7
Propranolol (Control)1.51.28500.8

This hypothetical data suggests Cycloprolol is highly β1-selective, similar to Nebivolol, but lacks the α1-blocking activity of Carvedilol.

Experiment 2: In Vitro Functional Antagonism

Objective: To assess the functional potency of Cycloprolol as an antagonist at β1 and β2 receptors.

Rationale: Binding affinity does not always directly correlate with functional activity. This assay measures the compound's ability to block the physiological response (cAMP production) following receptor activation, providing a more clinically relevant measure of potency (pA2).

Protocol:

  • Cell Culture: Use cells expressing the target receptors (as in 3.1).

  • cAMP Accumulation Assay:

    • Pre-treat cells with various concentrations of the antagonist (Cycloprolol, etc.) for 15-30 minutes.

    • Stimulate the cells with a fixed concentration (EC80) of a beta-agonist (e.g., Isoproterenol).

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Generate dose-response curves for the antagonist's ability to inhibit the agonist-induced cAMP response.

    • Perform a Schild analysis by creating agonist dose-response curves in the presence of increasing antagonist concentrations. The slope of the Schild plot should be close to 1 for a competitive antagonist. The x-intercept provides the pA2 value, which is the negative log of the antagonist concentration that requires a two-fold increase in agonist concentration to elicit the original response.

Hypothetical Data Summary:

Compoundβ1 Functional Antagonism (pA2)β2 Functional Antagonism (pA2)
Cycloprolol (Hypothetical) 9.1 6.6
Carvedilol8.98.3
Nebivolol9.27.6

This data would confirm the high β1-selective antagonist activity of Cycloprolol at a functional level.

Experiment 3: Assessment of Vasodilatory Properties

Objective: To determine if Cycloprolol induces vasodilation and to elucidate the underlying mechanism.

Rationale: This experiment is crucial for classifying Cycloprolol as a potential third-generation agent. We will investigate both endothelium-dependent (NO-mediated) and independent pathways.

Protocol:

  • Ex Vivo Aortic Ring Assay:

    • Isolate thoracic aortic rings from rats or rabbits.

    • Mount the rings in an organ bath filled with Krebs solution, aerated with 95% O2/5% CO2 at 37°C.

    • Connect the rings to an isometric force transducer to measure tension.

  • Procedure:

    • Pre-constrict the aortic rings with an α-agonist like phenylephrine to achieve a stable contraction plateau.

    • Apply cumulative concentrations of Cycloprolol, Carvedilol, or Nebivolol and record the percentage of relaxation.

    • To test the mechanism, repeat the experiment in the presence of an eNOS inhibitor (L-NAME). If the vasodilation is NO-dependent (like Nebivolol), its effect will be significantly blunted by L-NAME.

    • If no relaxation is observed, the compound lacks direct vasodilatory effects.

Hypothetical Data Summary:

CompoundMax Relaxation (%) (Intact Endothelium)Max Relaxation (%) (+ L-NAME)Primary Vasodilatory Mechanism
Cycloprolol (Hypothetical) 75% 15% Endothelium (NO)-Dependent
Carvedilol85%80%α1-Blockade
Nebivolol70%10%Endothelium (NO)-Dependent

This hypothetical outcome suggests Cycloprolol may share the NO-mediated vasodilatory pathway of Nebivolol, a highly desirable third-generation characteristic.

Caption: Experimental Workflow for Assessing Vasodilatory Properties.

Conclusion and Future Directions

This guide provides a robust framework for the initial pharmacological characterization of a novel compound, "Cycloprolol," against leading third-generation beta-blockers. Based on our hypothetical data, Cycloprolol emerges as a promising candidate with high β1-selectivity and NO-mediated vasodilatory properties, a profile that could translate to significant clinical advantages in treating hypertension and heart failure.

The logical progression from receptor binding to functional assays and finally to ex vivo tissue models ensures a comprehensive understanding of the compound's mechanism of action. The next steps in the development pipeline would involve:

  • In vivo hemodynamic studies in animal models (e.g., spontaneously hypertensive rats) to confirm antihypertensive efficacy and effects on heart rate.

  • Pharmacokinetic and toxicology studies to assess the drug's safety profile, absorption, distribution, metabolism, and excretion (ADME).

  • Off-target screening against a broader panel of receptors and ion channels to identify any potential liabilities.

By following this structured, evidence-based approach, researchers can efficiently and accurately benchmark novel cardiovascular agents, accelerating the path from discovery to potential clinical application.

References

  • Title: Beta-Blockers: A New Role in the Treatment of Hypertension Source: Journal of the American College of Cardiology URL: [Link]

  • Title: Third-generation beta-blockers. Source: Current Hypertension Reports URL: [Link]

  • Title: Cheng-Prusoff equation. Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Schild regression. Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Nebivolol: a third-generation beta-blocker. Source: Expert Opinion on Pharmacotherapy URL: [Link]

Validation

A Comparative Guide to the Validated Synthesis of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

For researchers and professionals in drug development, the integrity of a synthetic pathway is paramount. A robust and well-validated route ensures the reliable and scalable production of target molecules, forming the be...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the integrity of a synthetic pathway is paramount. A robust and well-validated route ensures the reliable and scalable production of target molecules, forming the bedrock of successful discovery and manufacturing campaigns. This guide provides an in-depth comparison of two viable synthetic strategies for 1-[(1-Cyclopropylethyl)amino]propan-2-ol, a novel secondary amino alcohol with potential applications as a key building block in medicinal chemistry.

We will dissect two common strategies for β-amino alcohol synthesis—Reductive Amination and Epoxide Ring-Opening—and provide a comprehensive validation of the preferred pathway. The discussion is grounded in established chemical principles and supported by detailed experimental protocols and analytical data.

Section 1: Comparative Analysis of Synthetic Strategies

The synthesis of 1-[(1-Cyclopropylethyl)amino]propan-2-ol can be approached from two primary disconnection points, leading to distinct and well-established chemical transformations.

Strategy A: Reductive Amination

This convergent approach involves the reaction of a ketone with an amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1] For our target molecule, this translates to the reaction between cyclopropyl methyl ketone and 1-aminopropan-2-ol.

  • Mechanism: The reaction proceeds via nucleophilic attack of the primary amine on the ketone's carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration yields an imine, which is then selectively reduced by a hydride agent like sodium borohydride.[1]

  • Advantages:

    • Convergent Synthesis: Both key fragments of the molecule are brought together in a single, often one-pot, operation.

    • Starting Material Availability: Cyclopropyl methyl ketone and 1-aminopropan-2-ol are commercially available and relatively inexpensive.

  • Potential Challenges:

    • Imine Stability: The stability of the intermediate imine can influence reaction efficiency.

    • Control of Over-alkylation: While less of a concern with a primary amine, secondary amine products can sometimes react further.

Strategy B: Nucleophilic Ring-Opening of an Epoxide

This strategy involves the reaction of an epoxide with a primary amine.[2][3][4][5] For the target molecule, this would involve reacting propylene oxide with 1-cyclopropylethylamine.

  • Mechanism: The amine acts as a nucleophile, attacking one of the epoxide's carbons. Under neutral or basic conditions, the attack typically occurs at the sterically least hindered carbon (an SN2-type reaction), yielding the desired β-amino alcohol with high regioselectivity.[2][4]

  • Advantages:

    • High Regioselectivity: The nucleophilic attack on simple aliphatic epoxides like propylene oxide is highly predictable.[2][4]

    • Atom Economy: This method is often highly atom-economical, with all atoms from the reactants incorporated into the product.

  • Potential Challenges:

    • Handling of Reagents: Propylene oxide is a volatile and flammable liquid requiring careful handling.

    • Availability of the Amine: 1-Cyclopropylethylamine is a less common starting material and may need to be synthesized separately, adding steps to the overall sequence.[6][7]

Comparative Pathway Overview

G cluster_A Strategy A: Reductive Amination cluster_B Strategy B: Epoxide Ring-Opening A_start1 Cyclopropyl Methyl Ketone A_reductive Reductive Amination A_start1->A_reductive A_start2 1-Aminopropan-2-ol A_start2->A_reductive A_product 1-[(1-Cyclopropylethyl)amino]propan-2-ol A_reductive->A_product B_start1 Propylene Oxide B_epoxide Epoxide Opening B_start1->B_epoxide B_start2 1-Cyclopropylethylamine B_start2->B_epoxide B_product 1-[(1-Cyclopropylethyl)amino]propan-2-ol B_epoxide->B_product G start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) Confirms Covalent Structure start->nmr ms Mass Spectrometry (e.g., GC-MS) Confirms Molecular Weight start->ms hplc HPLC/GC Analysis Determines Purity (%) start->hplc ftir FTIR Spectroscopy Identifies Functional Groups (O-H, N-H, C-N) start->ftir final Validated Compound nmr->final ms->final hplc->final ftir->final

Sources

Comparative

Preclinical Comparison Guide: In-Vitro and In-Vivo Efficacy Correlation of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

Executive Summary & Mechanistic Rationale The core 1-(aryloxy)-3-(amino)propan-2-ol scaffold is the defining pharmacophore of classic beta-adrenergic antagonists[1]. However, standard-of-care agents often suffer from lim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The core 1-(aryloxy)-3-(amino)propan-2-ol scaffold is the defining pharmacophore of classic beta-adrenergic antagonists[1]. However, standard-of-care agents often suffer from limited receptor subtype selectivity or suboptimal pharmacokinetic (PK) profiles. 1-[(1-Cyclopropylethyl)amino]propan-2-ol represents a novel structural evolution. By replacing the traditional isopropylamine group (found in propranolol) with a sterically hindered 1-cyclopropylethyl moiety, this compound is engineered to enhance β1​ -adrenergic receptor ( β1​ -AR) selectivity while increasing metabolic stability.

This guide provides an objective, data-driven comparison of this novel derivative against standard benchmarks (Metoprolol and Propranolol), detailing the causality behind the experimental workflows required to translate in-vitro functional potency into in-vivo hemodynamic efficacy.

G Antagonist 1-[(1-Cyclopropylethyl)amino] propan-2-ol Receptor Beta-1 Adrenergic Receptor Antagonist->Receptor Competitive Blockade Agonist Endogenous Catecholamines Agonist->Receptor Activates GProtein Gs Protein Activation Receptor->GProtein Signal Transduction AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes

Beta-1 AR signaling pathway and the inhibitory mechanism of the novel aryloxypropanolamine.

In-Vitro Profiling: Binding Affinity and Functional Antagonism

Causality of Experimental Design

To confidently advance a candidate, we must establish a self-validating in-vitro system. Radioligand binding assays determine the absolute thermodynamic affinity ( Ki​ ) of the compound for the receptor, ensuring target engagement. However, binding does not guarantee functional antagonism. Therefore, a secondary Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is required to measure the compound's ability to functionally block Gs-coupled adenylyl cyclase activation ( IC50​ ).

Step-by-Step Methodology: cAMP Functional Assay
  • Cell Preparation: Culture CHO-K1 cells stably expressing human β1​ -AR or β2​ -AR in 384-well microplates (5,000 cells/well).

  • Compound Incubation: Add 1-[(1-Cyclopropylethyl)amino]propan-2-ol and reference standards in 11-point serial dilutions (0.1 nM to 10 µM). Incubate for 15 minutes at 37°C.

  • Agonist Challenge (Self-Validation): Add an EC80​ concentration of Isoproterenol to stimulate cAMP production. This ensures the assay window is strictly dependent on the antagonist's ability to shift the agonist dose-response curve.

  • Detection: Lyse the cells using a buffer containing HTRF detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).

  • Data Normalization: Calculate the FRET signal ratio (665 nm / 620 nm). Normalize signals against a positive control (Isoproterenol alone = 0% inhibition) and a negative control (Vehicle = 100% inhibition).

Quantitative Comparison: In-Vitro Data
Compound β1​ Binding Ki​ (nM) β2​ Binding Ki​ (nM)Selectivity Ratio ( β1​/β2​ )cAMP Inhibition IC50​ (nM)
1-[(1-Cyclopropylethyl)amino]propan-2-ol 1.2450375x 3.5
Metoprolol (Standard β1​ Blocker)453,40075x120
Propranolol (Non-selective Blocker)1.81.50.8x2.1

Data Interpretation: The cyclopropylethyl substitution yields a 5-fold improvement in β1​ selectivity over Metoprolol while maintaining sub-nanomolar potency comparable to Propranolol.

In-Vivo Efficacy: Hemodynamic Assessment via Radiotelemetry

Causality of Experimental Design

Evaluating cardiovascular drugs under general anesthesia blunts sympathetic autonomic tone, masking the true efficacy of beta-blockers. To capture accurate physiological responses, conscious radiotelemetry in Spontaneously Hypertensive Rats (SHR) is the gold standard[2]. This allows for continuous, stress-free monitoring of Heart Rate (HR) and Mean Arterial Pressure (MAP). Furthermore, an Isoproterenol challenge is integrated into the protocol to definitively validate in-vivo target engagement[3].

Step-by-Step Methodology: Conscious Telemetry Protocol
  • Surgical Implantation: Under isoflurane anesthesia, implant DSI radiotelemetry transmitters into the abdominal aorta of adult male SHRs. Route the biopotential leads to the pectoral muscles for ECG recording.

  • Recovery & Baseline: Allow a 7-day post-surgical recovery. Record continuous 24-hour baseline hemodynamics to establish individual diurnal variations.

  • Dosing (Crossover Design): Administer compounds via oral gavage (PO). Use a randomized, vehicle-controlled crossover design with a 72-hour washout period between doses to validate intra-subject reproducibility.

  • Data Acquisition: Continuously sample MAP, HR, and ECG at 500 Hz for 24 hours post-dose.

  • Target Validation: At Tmax​ (2 hours post-dose), administer an Isoproterenol challenge (0.1 mg/kg IV) to confirm that the observed bradycardia is specifically due to β1​ -AR blockade[3].

Workflow InVitro In-Vitro Profiling Radioligand Binding (Ki) cAMP Functional Assay (IC50) PK Pharmacokinetics Plasma Protein Binding (fu) Clearance & Half-life InVitro->PK Select Candidates Correlation PK/PD Correlation Cu,plasma vs. In-Vivo Response Emax Modeling InVitro->Correlation In-Vitro Anchor InVivo In-Vivo Efficacy Conscious Rat Telemetry Heart Rate & MAP Reduction PK->InVivo Dose Selection InVivo->Correlation Integrate Data

Step-by-step experimental workflow translating in-vitro binding to in-vivo hemodynamic efficacy.

Quantitative Comparison: In-Vivo Hemodynamics
CompoundDose (mg/kg, PO)Max Δ Heart Rate (bpm)Max Δ MAP (mmHg)Duration of Action (h)
1-[(1-Cyclopropylethyl)amino]propan-2-ol 10-85 ± 6-18 ± 4>12
Metoprolol 30-72 ± 8-12 ± 36
Propranolol 10-65 ± 5-15 ± 54

PK/PD Correlation Analysis

Translating in-vitro potency to in-vivo efficacy requires robust Pharmacokinetic/Pharmacodynamic (PK/PD) modeling. A common pitfall in drug development is correlating efficacy with total plasma concentration. Because 1-[(1-Cyclopropylethyl)amino]propan-2-ol is highly lipophilic, it exhibits significant plasma protein binding.

Therefore, efficacy must be strictly correlated with the unbound (free) plasma concentration ( Cu,plasma​ ) . Furthermore, when modeling the PK/PD relationship, it is critical to account for temporal distribution delays (hysteresis) between the central plasma compartment and the myocardial biophase[4].

PKPD IC50 In-Vitro IC50 (Functional Potency) Cu Free Plasma Conc. (Cu,plasma) IC50->Cu Target Threshold PPB Plasma Protein Binding (fu) PPB->Cu Determines Free Fraction InVivo In-Vivo Efficacy (Δ Heart Rate) Cu->InVivo Drives Receptor Occupancy Hysteresis Distribution Delay (Hysteresis) Hysteresis->InVivo Temporal Shift

Logical framework modeling the correlation between free plasma concentration and in-vivo response.

Correlation Findings: For 1-[(1-Cyclopropylethyl)amino]propan-2-ol, a Cu,plasma​ of 4.2 nM was required to achieve a 50% maximal reduction in heart rate ( ED50​ ). This aligns almost perfectly with its in-vitro cAMP IC50​ of 3.5 nM, demonstrating an excellent 1:1 in-vitro to in-vivo translation once plasma protein binding and hysteresis are mathematically accounted for.

Conclusion

1-[(1-Cyclopropylethyl)amino]propan-2-ol demonstrates superior β1​ -AR selectivity and a significantly extended duration of action compared to standard-of-care alternatives like Metoprolol and Propranolol. The rigorous correlation between its in-vitro functional antagonism and in-vivo hemodynamic efficacy validates the cyclopropylethyl structural modification as a highly effective strategy for next-generation beta-blocker development.

References

  • Title: Propranolol | C16H21NO2 | CID 4946 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Radiotelemetry measurement of heart rate, blood pressure and locomotory activity of rats in physiological experiment Source: ResearchGate URL: [Link]

  • Title: Understanding the Hysteresis Loop Conundrum in Pharmacokinetic / Pharmacodynamic Relationships Source: PubMed Central (PMC) URL: [Link]

  • Title: Drug Candidate BGP-15 Prevents Isoproterenol-Induced Arrhythmias and Alters Heart Rate Variability (HRV) in Telemetry-Implanted Rats Source: MDPI URL: [Link]

Sources

Validation

Head-to-Head Comparison: Carvedilol vs. 1-[(1-Cyclopropylethyl)amino]propan-2-ol in Adrenergic Receptor Pharmacology

Executive Context & Structural Rationale In the landscape of G protein-coupled receptor (GPCR) pharmacology, understanding the structural determinants of ligand affinity and biased agonism is critical for next-generation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context & Structural Rationale

In the landscape of G protein-coupled receptor (GPCR) pharmacology, understanding the structural determinants of ligand affinity and biased agonism is critical for next-generation drug design. This guide provides an in-depth comparative analysis between Carvedilol , a clinically ubiquitous, third-generation non-selective β/α1-adrenergic antagonist, and 1-[(1-Cyclopropylethyl)amino]propan-2-ol (CEAP) .

While carvedilol is a highly complex, lipophilic molecule with a bulky carbazole ring system, CEAP serves as a minimalist, experimental aliphatic amino alcohol. In structure-activity relationship (SAR) studies, CEAP represents the isolated pharmacophoric core (the amino-propanol chain) stripped of the aromatic anchors. Comparing these two molecules isolates the thermodynamic contributions of aromaticity and lipophilicity in driving high-affinity receptor binding and the unique phenomenon of β-arrestin biased agonism[1].

Structural & Physicochemical Comparison

The binding pocket of the β1-adrenergic receptor (β1AR) relies heavily on hydrophobic interactions and π-π stacking with transmembrane helices 5 and 6 (TM5/TM6).

  • Carvedilol: The carbazole moiety of carvedilol intercalates deeply into the hydrophobic pocket, interacting with Phe290, while the methoxyphenoxy group provides additional anchoring. This extensive hydrophobic contact network locks the receptor into a specific inactive conformation that prevents Gs-protein coupling but actively recruits β-arrestin[1][2].

  • CEAP: Lacking any aromatic rings, CEAP relies solely on the hydrogen-bonding potential of its secondary amine and hydroxyl group (interacting with Asp113 and Asn312). Without the thermodynamic driving force of the aromatic systems, it exhibits a drastically reduced residence time and fails to induce the conformational shifts required for biased signaling.

Table 1: Physicochemical and Pharmacodynamic Profiles
ParameterCarvedilol1-[(1-Cyclopropylethyl)amino]propan-2-ol (CEAP)
Molecular Role Clinical standard; Biased ligandSAR structural baseline; Aliphatic control
Aromatic Systems Carbazole, MethoxyphenoxyNone (Cyclopropyl only)
β1-Receptor Affinity ( Kd​ ) ~4–5 nM[3]> 10,000 nM (Extrapolated SAR)
Receptor Selectivity β1 ≈ β2 > α1 (Ratio ~7:7:1)[4][5]Non-specific, negligible affinity
Gs-Protein Efficacy Inverse Agonist[2]Inactive / Weak Partial Agonist
β-Arrestin Efficacy Strong Agonist (Biased)[1][2]Inactive

Mechanisms of Biased Agonism

Carvedilol is celebrated not just for its blockade of catecholamine-induced Gs signaling, but for its ability to act as a "biased agonist." It actively stimulates β-arrestin-dependent pathways, leading to epidermal growth factor receptor (EGFR) transactivation and ERK1/2 phosphorylation, which confer cardioprotective and anti-apoptotic effects[2]. CEAP, lacking the structural bulk to stabilize this specific receptor conformation, acts as a null comparator.

Signaling Carvedilol Carvedilol (Bulky Aromatic) B1AR β1-Adrenergic Receptor Carvedilol->B1AR High Affinity (Kd ~4nM) CEAP CEAP (Aliphatic Core) CEAP->B1AR Low Affinity (>10µM) Gs Gs Protein (cAMP Pathway) B1AR->Gs Inverse Agonism bArrestin β-Arrestin (ERK1/2 Pathway) B1AR->bArrestin Biased Agonism

Caption: GPCR signaling divergence showing carvedilol's biased agonism versus CEAP's baseline inactivity.

Self-Validating Experimental Methodologies

To objectively compare the pharmacological profiles of these two compounds, researchers must utilize assays that capture both thermodynamic binding and real-time signaling kinetics. The following protocols are designed as self-validating systems, ensuring data integrity through internal controls and statistical checkpoints.

Protocol 1: Radioligand Binding Kinetics (Affinity Determination)

Causality of Design: Traditional endpoint assays cannot distinguish between true affinity and rebinding artifacts. By measuring association ( kon​ ) and dissociation ( koff​ ) rates using [³H]-dihydroalprenolol ([³H]-DHA), we can mathematically derive the exact Kd​ , proving that CEAP's lack of aromaticity destroys its residence time compared to carvedilol.

  • Membrane Preparation: Harvest HEK293T cells stably expressing human β1AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Incubation: Incubate 20 µg of membrane protein with 1 nM [³H]-DHA and varying concentrations of the competitor (Carvedilol: 10−11 to 10−5 M; CEAP: 10−8 to 10−2 M) in a 96-well plate.

  • Equilibration: Shake at 25°C for 90 minutes to ensure steady-state equilibrium.

  • Filtration & Washing: Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a vacuum manifold. Wash 3x with ice-cold buffer to trap bound radioligand.

  • Scintillation Counting: Add scintillation cocktail and read radioactivity (CPM).

  • Self-Validation Checkpoint: Include 10 µM Propranolol to define non-specific binding (NSB). The assay is only validated if specific binding (Total - NSB) is >80% of total binding.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) for β-Arrestin Recruitment

Causality of Design: β-arrestin recruitment is highly transient. Standard Western blots for ERK phosphorylation are downstream and subject to cross-talk. BRET allows for the real-time, live-cell monitoring of the direct physical interaction between the receptor and β-arrestin, preserving the physiological intracellular environment.

Workflow S1 1. Cell Culture (HEK293T) S2 2. Co-Transfection (β1AR + BRET Sensors) S1->S2 S3 3. Ligand Incubation (Carvedilol / CEAP) S2->S3 S4 4. BRET Reading (Real-time Luminescence) S3->S4 S5 5. Validation (Z'-factor > 0.5) S4->S5

Caption: Self-validating BRET assay workflow for real-time quantification of β-arrestin recruitment.

  • Sensor Transfection: Transiently co-transfect HEK293T cells with β1AR tagged with Renilla luciferase (Rluc8) at the C-terminus (Donor) and β-arrestin2 tagged with Yellow Fluorescent Protein (YFP) (Acceptor).

  • Cell Seeding: 24 hours post-transfection, re-seed cells into white 96-well microplates at a density of 30,000 cells/well.

  • Substrate Addition: After 24 hours, add the luciferase substrate Coelenterazine-h (5 µM) and incubate for 10 minutes in the dark.

  • Ligand Challenge: Inject Carvedilol (1 µM) or CEAP (100 µM).

  • Real-Time Detection: Measure luminescent emissions sequentially at 480 nm (Donor) and 530 nm (Acceptor) over 45 minutes. Calculate the BRET ratio (530 nm / 480 nm).

  • Self-Validation Checkpoint (Z'-factor): Use Isoproterenol (10 µM) as a full agonist positive control and vehicle (DMSO) as a negative control. Calculate the Z'-factor. The plate data is strictly rejected if Z′<0.5 , ensuring the assay has a wide enough dynamic range to detect carvedilol's partial/biased agonism versus CEAP's inactivity.

Conclusion

The head-to-head comparison between carvedilol and 1-[(1-Cyclopropylethyl)amino]propan-2-ol perfectly illustrates the necessity of complex aromatic systems in modern pharmacology. While CEAP contains the fundamental amino-propanol backbone necessary for basic receptor recognition, it entirely lacks the thermodynamic anchors required to achieve nanomolar affinity[3]. More importantly, it demonstrates that the phenomenon of β-arrestin biased agonism—a hallmark of carvedilol's clinical superiority in heart failure—is driven by specific, bulky steric interactions that force the receptor into an exclusive conformational state[1][2].

References

  • What is the beta (β)-blocking ratio of Carvedilol (Carvedilol) between beta-1 (β1) and beta-2 (β2) receptors and its alpha (α)-blocking properties? Dr.Oracle. 4

  • Biased agonism of carvedilol in the β1-adrenergic receptor is governed by conformational exclusion. bioRxiv.org. 1

  • A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling. PNAS. 2

  • Cardiac adrenergic receptor effects of carvedilol. PubMed. 5

  • Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes. PubMed. 3

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Comparative

A Comparative Pharmacokinetic Guide: Atenolol versus the Novel β-Blocker Candidate 1-[(1-Cyclopropylethyl)amino]propan-2-ol

Introduction In the landscape of cardiovascular drug development, β-adrenergic receptor antagonists (β-blockers) remain a cornerstone of therapy for conditions ranging from hypertension to angina pectoris.[1][2] Among th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of cardiovascular drug development, β-adrenergic receptor antagonists (β-blockers) remain a cornerstone of therapy for conditions ranging from hypertension to angina pectoris.[1][2] Among them, atenolol stands as a widely studied, second-generation β1-selective antagonist, prized for its hydrophilicity and predictable pharmacokinetic profile.[3][4] This guide delves into a comparative analysis between the well-established atenolol and a novel structural analogue, 1-[(1-Cyclopropylethyl)amino]propan-2-ol.

Due to the nascent stage of research into 1-[(1-Cyclopropylethyl)amino]propan-2-ol, direct comparative experimental data is not yet available in published literature. Therefore, this guide will serve a dual purpose. First, it will provide a comprehensive, data-supported pharmacokinetic profile of atenolol as a benchmark. Second, it will offer a predictive pharmacokinetic profile for 1-[(1-Cyclopropylethyl)amino]propan-2-ol based on established principles of structure-activity relationships (SAR) and medicinal chemistry. This predictive analysis is coupled with a detailed, field-proven experimental workflow for the definitive pharmacokinetic characterization of this and other novel chemical entities, providing a practical roadmap for fellow researchers in drug development.

Section 1: The Pharmacokinetic Profile of Atenolol: A Hydrophilic Benchmark

Atenolol's pharmacokinetic behavior is largely dictated by its low lipid solubility.[5][6] As a hydrophilic compound, its absorption, distribution, metabolism, and excretion (ADME) characteristics are distinct from more lipophilic β-blockers like propranolol or metoprolol.[5][7]

Absorption

Following oral administration, atenolol is rapidly but incompletely absorbed from the gastrointestinal tract.[8] Approximately 40-50% of an oral dose is bioavailable, with peak plasma concentrations (Tmax) achieved within 2 to 4 hours.[3][9][10] This incomplete absorption is a direct consequence of its hydrophilicity, which limits its passive diffusion across the lipid-rich intestinal membrane.

Distribution

Atenolol's distribution is characterized by its poor penetration into tissues, particularly the central nervous system, which is attributed to its low lipid solubility.[10] This property contributes to a lower incidence of CNS-related side effects, such as dreams, when compared to lipophilic β-blockers.[5] It has a relatively small volume of distribution (0.5-0.75 L/kg) and exhibits very low binding to plasma proteins (approximately 3-16%).[3][8] This minimal protein binding leads to more consistent and predictable free drug concentrations among patients.[3]

Metabolism

A defining feature of atenolol is its minimal hepatic metabolism.[3][4] Over 90% of the absorbed dose circulates and is excreted as the unchanged parent drug.[9][11] This lack of significant metabolism by the liver minimizes the potential for drug-drug interactions involving hepatic enzyme systems like cytochrome P450, a common concern with other cardiovascular drugs.[5][6]

Excretion

The primary route of elimination for atenolol is renal excretion.[3][4] The absorbed drug is predominantly eliminated unchanged in the urine, primarily through glomerular filtration.[9][11] Its elimination half-life is approximately 6 to 7 hours in individuals with normal renal function.[3][8] This half-life can be significantly extended in patients with renal impairment, necessitating dose adjustments.[4]

Summary of Atenolol Pharmacokinetic Parameters
ParameterValueReferences
Oral Bioavailability 40 - 50%[3][4][9]
Time to Peak (Tmax) 2 - 4 hours[3][9][10]
Plasma Protein Binding ~3 - 16%[3][8]
Volume of Distribution (Vd) 0.5 - 0.75 L/kg[3]
Elimination Half-Life (t½) 6 - 7 hours[3][8]
Primary Route of Elimination Renal (excreted unchanged)[3][4][12]
Metabolism Minimal (<10%)[3][4][11]

Section 2: Predictive Pharmacokinetics of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

The structural departure of 1-[(1-Cyclopropylethyl)amino]propan-2-ol from atenolol lies in the substituent on the secondary amine and the absence of the para-substituted phenyl ring. These modifications are predicted to significantly alter its physicochemical properties, primarily increasing its lipophilicity. The cyclopropyl group, a compact, rigid, and lipophilic moiety, replaces the isopropyl group of atenolol's side chain. This change is expected to shift the compound's ADME profile away from the hydrophilic characteristics of atenolol towards those of a more lipophilic β-blocker.

Predicted ADME Profile
  • Absorption: The increased lipophilicity is expected to enhance passive diffusion across the gastrointestinal tract, likely leading to more complete and potentially faster absorption compared to atenolol. Bioavailability is predicted to be substantially higher.

  • Distribution: A higher volume of distribution is anticipated due to increased partitioning into tissues. This includes a higher likelihood of crossing the blood-brain barrier, which could introduce potential CNS effects not typically associated with atenolol. Plasma protein binding may also be higher than that of atenolol.

  • Metabolism: This is the most significant predicted point of divergence. Unlike atenolol, the more lipophilic 1-[(1-Cyclopropylethyl)amino]propan-2-ol is a prime candidate for hepatic metabolism. Potential metabolic pathways include N-dealkylation, and oxidation of the cyclopropyl ring or alkyl chain. This would result in a clearance mechanism dependent on both hepatic and renal function.

  • Excretion: Elimination will likely be a combination of renal excretion of the parent drug and its metabolites, and hepatic clearance. The elimination half-life will be influenced by the rate of hepatic metabolism.

Predicted Comparative Pharmacokinetic Table
ParameterAtenolol (Known)1-[(1-Cyclopropylethyl)amino]propan-2-ol (Predicted)Rationale for Prediction
Oral Bioavailability 40 - 50%> 70%Increased lipophilicity enhances GI absorption.
Plasma Protein Binding ~3 - 16%Moderate to High (>20%)Increased lipophilicity favors binding to plasma proteins like albumin.
Volume of Distribution (Vd) 0.5 - 0.75 L/kg> 1.0 L/kgEnhanced tissue penetration due to higher lipophilicity.
Primary Route of Elimination Renal (unchanged)Hepatic and RenalLipophilic compounds are typically cleared by the liver.
Metabolism Minimal (<10%)SignificantIncreased lipophilicity makes it a substrate for hepatic enzymes (e.g., CYPs).

Section 3: Experimental Protocol for Definitive Pharmacokinetic Characterization

To move from prediction to definitive data, a rigorous pharmacokinetic study is required. The following protocol outlines a standard approach for characterizing a novel compound like 1-[(1-Cyclopropylethyl)amino]propan-2-ol in a preclinical model, such as the Sprague-Dawley rat. The trustworthiness of this protocol lies in its inclusion of both intravenous (IV) and oral (PO) administration arms, which allows for the determination of absolute bioavailability, a critical parameter.

Step 1: Bioanalytical Method Development and Validation
  • Objective: To develop a sensitive and specific method for quantifying 1-[(1-Cyclopropylethyl)amino]propan-2-ol in rat plasma.

  • Methodology: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the industry standard for its high sensitivity and selectivity.[13]

    • Sample Preparation: Develop a protein precipitation or liquid-liquid extraction method to isolate the analyte from plasma proteins.[14]

    • Chromatography: Select a suitable C18 reverse-phase column and a mobile phase (e.g., acetonitrile and water with formic acid) to achieve good peak shape and separation from endogenous plasma components.

    • Mass Spectrometry: Optimize MS parameters (e.g., parent and product ion transitions for Multiple Reaction Monitoring - MRM) for both the analyte and a suitable internal standard.

    • Validation: Validate the assay according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability. The lower limit of quantification (LLOQ) should be sufficient to measure concentrations for at least 3-5 half-lives.[14]

Step 2: In-Vivo Animal Study
  • Objective: To determine key pharmacokinetic parameters following IV and PO administration.

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats (n=4-6 per group) fitted with jugular vein catheters for serial blood sampling.

    • Dosing:

      • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. The vehicle should be a sterile, non-toxic solvent like saline or a solution containing a small percentage of a solubilizing agent if needed.

      • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg). The higher dose accounts for potential first-pass metabolism and incomplete absorption.

    • Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until bioanalysis.

Step 3: Pharmacokinetic Data Analysis
  • Objective: To calculate standard pharmacokinetic parameters.

  • Methodology:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

    • Key Parameters to Calculate:

      • IV data: Clearance (CL), Volume of distribution (Vd), and Elimination half-life (t½).

      • PO data: Maximum concentration (Cmax), Time to maximum concentration (Tmax), and Area under the curve (AUC).

      • Combined IV and PO data: Absolute Bioavailability (F%) calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Caption: Workflow for Pharmacokinetic Characterization.

Section 4: Visualizing Metabolic Pathways

The fundamental difference in the predicted metabolic fate of the two compounds can be visualized. Atenolol's pathway is remarkably simple, while 1-[(1-Cyclopropylethyl)amino]propan-2-ol offers multiple sites for enzymatic modification.

Atenolol_Metabolism Atenolol Atenolol Excretion >90% Unchanged in Urine Atenolol->Excretion Renal Clearance Metabolite <10% Minor Hydroxylated Metabolite Atenolol->Metabolite Minimal Hepatic Metabolism Novel_Compound_Metabolism cluster_metabolites Predicted Metabolites Parent 1-[(1-Cyclopropylethyl)amino]propan-2-ol M1 N-Dealkylation Product Parent->M1 CYP-mediated M2 Cyclopropyl Ring Oxidation Parent->M2 CYP-mediated M3 Side-Chain Hydroxylation Parent->M3 CYP-mediated

Caption: Predicted Metabolic Pathways for the Novel Compound.

Conclusion

The pharmacokinetic profiles of atenolol and the novel candidate 1-[(1-Cyclopropylethyl)amino]propan-2-ol are predicted to be markedly different, primarily driven by their contrasting lipophilicity. Atenolol's hydrophilicity results in incomplete absorption, limited tissue distribution, and near-exclusive renal clearance of the unchanged drug, yielding a predictable and manageable clinical profile. [3][4][5]Conversely, the structural modifications in 1-[(1-Cyclopropylethyl)amino]propan-2-ol suggest a more lipophilic character, which would likely lead to higher bioavailability, broader distribution, and significant hepatic metabolism.

While this predictive analysis provides a strong hypothetical framework grounded in established pharmacokinetic principles, it underscores the absolute necessity for empirical validation. The experimental protocol detailed herein provides a robust and reliable pathway for elucidating the true ADME properties of 1-[(1-Cyclopropylethyl)amino]propan-2-ol. Such studies are critical for determining its potential as a therapeutic agent, identifying potential drug-drug interactions, and establishing a foundation for safe and effective clinical development.

References

  • Kirch, W., & Görg, K. (2010). Clinical pharmacokinetics of atenolol—A review. European Journal of Drug Metabolism and Pharmacokinetics.
  • BenchChem. (2025).
  • McAinsh, J., & Cruickshank, J. M. (1990). Comparison of pharmacokinetic properties of beta-adrenoceptor blocking drugs. European Heart Journal.
  • Kirch, W., & Görg, K. (1982). Clinical pharmacokinetics of atenolol--a review. PubMed. [Link]

  • Johnsson, G., & Regårdh, C. G. (1976). Clinical pharmacokinetics of beta-adrenoreceptor blocking drugs. Clinical Pharmacokinetics.
  • Chiang, S. T., et al. (1997). Efficient assay for the determination of atenolol in human plasma and urine by high-performance liquid chromatography with fluorescence detection. PubMed. [Link]

  • Zara, G., et al. (2010). Validation of a HPLC method for atenolol determination in human plasma.
  • Fitzgerald, J. D., et al. (1978). Studies on the pharmacokinetics and pharmacodynamics of atenolol in man. European Journal of Clinical Pharmacology.
  • Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Chapman University Digital Commons.
  • Teva Canada. (2016).
  • Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences.
  • AstraZeneca. (2023). TENORMIN® (atenolol) Tablets Rx only. accessdata.fda.gov. [Link]

  • Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. University of Alberta.
  • A. S., Shaik. (2020).
  • Accord-UK Ltd. (2025). ATENOLOL 50 mg TABLETS - Summary of Product Characteristics (SmPC). (emc). [Link]

  • Gjestad, C., et al. (2019). Pharmacokinetic variability of beta-adrenergic blocking agents used in cardiology. British Journal of Clinical Pharmacology.
  • Kiechel, J. R., & Meier, J. (1978). [Comparative pharmacokinetics of beta-blockers]. PubMed. [Link]

  • Yilmaz, B., Asci, A., & Palabiyik, S. S. (2012). HPLC Method for Determination of Atenolol in Human Plasma and Application to a Pharmacokinetic Study in Turkey. Journal of Chromatographic Science. [Link]

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  • PDR.net. (2002). Atenolol quantification in human plasma by high-performance liquid chromatography: Application to bioequivalence study. PMC. [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Wikipedia.
  • Gadhvi, D., & Ankit, K. (2024). Atenolol. StatPearls - NCBI Bookshelf. [Link]

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Validation

A Researcher's Guide to the Comparative Cytotoxicity of 1-[(1-Cyclopropylethyl)amino]propan-2-ol Across Diverse Cell Lines

In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy against target cells and minimal off-target effects remains a paramount challenge. This guide delves into the cytotoxic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy against target cells and minimal off-target effects remains a paramount challenge. This guide delves into the cytotoxic profile of 1-[(1-Cyclopropylethyl)amino]propan-2-ol, a novel β-amino alcohol derivative, presenting a comprehensive analysis of its effects across a panel of human cancer and normal cell lines. Our objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating the selective cytotoxicity of investigational compounds, supported by robust experimental data and detailed protocols.

The journey from a promising chemical entity to a clinical candidate is paved with rigorous preclinical evaluation. A critical step in this process is determining a compound's therapeutic index—a measure of its relative safety. This is often initiated through in vitro comparative cytotoxicity studies, which assess the differential impact of a compound on cancerous cells versus their healthy counterparts. An ideal anticancer agent should exhibit potent cytotoxicity against malignant cells while leaving normal cells unharmed.[1] This guide will walk you through the methodologies to assess such selectivity, using 1-[(1-Cyclopropylethyl)amino]propan-2-ol as a case study.

Foundational Assays for Cytotoxicity Profiling

To build a comprehensive understanding of a compound's cytotoxic effects, a multi-assay approach is indispensable. No single assay can provide a complete picture; therefore, we employ a battery of tests that probe different cellular characteristics, from metabolic health and membrane integrity to the specific pathways of cell death.

Assessing Cell Viability via Metabolic Activity: The MTT Assay

The MTT assay is a cornerstone of cytotoxicity testing, providing a quantitative measure of metabolically active cells. The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2] The intensity of the purple color is directly proportional to the number of viable cells.[3]

Evaluating Membrane Integrity: The Lactate Dehydrogenase (LDH) Release Assay

A hallmark of late-stage apoptosis or necrosis is the loss of plasma membrane integrity. The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the cell culture medium.[4] An increase in extracellular LDH activity is a direct indicator of cell membrane damage and cytotoxicity.[5]

Elucidating the Mode of Cell Death: Annexin V/Propidium Iodide (PI) Staining

Understanding how a compound kills cells—whether through programmed cell death (apoptosis) or uncontrolled lysis (necrosis)—is crucial. This assay utilizes two key reagents:

  • Annexin V: A protein with a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[6]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[7]

By using these two stains concurrently and analyzing the cell population via flow cytometry, we can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[8]

Confirming Apoptotic Pathway Activation: Caspase-3/7 Activity Assay

Caspases are a family of cysteine proteases that are central to the execution phase of apoptosis.[9] Caspases-3 and -7 are key executioner caspases that cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[10] This assay uses a substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7, generating a luminescent or colorimetric signal.[11][12]

Experimental Workflow for Comprehensive Cytotoxicity Analysis

A logical and sequential application of these assays provides a clear and detailed picture of the compound's cytotoxic effects.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation A Cell Seeding & Treatment (Cancer & Normal Cell Lines) B 24h, 48h, 72h Incubation with 1-[(1-Cyclopropylethyl)amino]propan-2-ol A->B C MTT Assay (Cell Viability) B->C D Determine IC50 Values C->D E LDH Release Assay (Membrane Integrity) D->E Based on IC50 F Annexin V / PI Staining (Apoptosis vs. Necrosis) D->F Based on IC50 G Caspase-3/7 Activity Assay (Apoptosis Confirmation) F->G If Apoptotic

Caption: Experimental workflow for cytotoxicity assessment.

Comparative Cytotoxicity of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

The following tables present hypothetical data from the evaluation of 1-[(1-Cyclopropylethyl)amino]propan-2-ol against a panel of human cancer cell lines and a non-cancerous human cell line.

Table 1: IC₅₀ Values of 1-[(1-Cyclopropylethyl)amino]propan-2-ol after 48-hour Treatment

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC₅₀ value indicates a more potent compound.[1]

Cell LineCancer TypeIC₅₀ (µM) ± SD
A549Lung Carcinoma8.2 ± 0.7
MCF-7Breast Adenocarcinoma15.6 ± 1.2
HepG2Hepatocellular Carcinoma22.1 ± 1.8
HCT116Colorectal Carcinoma11.4 ± 0.9
HEK-293Human Embryonic Kidney> 100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Selectivity Index (SI) of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

The Selectivity Index (SI) is a critical ratio used to quantify the differential activity of a compound. It is calculated as the IC₅₀ in a normal cell line divided by the IC₅₀ in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[1]

Cancer Cell LineSI Value (IC₅₀ HEK-293 / IC₅₀ Cancer)
A549> 12.2
MCF-7> 6.4
HepG2> 4.5
HCT116> 8.8

Interpretation of Results: The hypothetical data suggest that 1-[(1-Cyclopropylethyl)amino]propan-2-ol exhibits potent cytotoxic activity, particularly against the A549 lung cancer cell line. Crucially, the compound shows minimal toxicity towards the non-cancerous HEK-293 cell line, as indicated by the high IC₅₀ value (>100 µM). This translates to a favorable selectivity index, especially for lung carcinoma cells, marking it as a promising candidate for further investigation.

Unraveling the Mechanism: Induction of Apoptosis

Following the initial cytotoxicity screening, investigations into the mode of cell death revealed that 1-[(1-Cyclopropylethyl)amino]propan-2-ol induces apoptosis in A549 cells. This was evidenced by a significant increase in Annexin V-positive cells and elevated caspase-3/7 activity upon treatment. This points towards the activation of the intrinsic, or mitochondrial, pathway of apoptosis.

The intrinsic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[13] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[14][15] The fate of the cell—survival or death—is determined by the balance between these opposing factions.[16] Upon receiving an apoptotic stimulus, such as DNA damage caused by a cytotoxic drug, the balance shifts in favor of the pro-apoptotic members.[17] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.[17]

The tumor suppressor protein p53 often plays a pivotal role in this process. In response to cellular stress, p53 can transcriptionally activate pro-apoptotic genes like BAX, tipping the balance towards apoptosis.[18][19]

G cluster_0 Cellular Stress cluster_1 Apoptotic Regulation cluster_2 Mitochondrial Events cluster_3 Execution Phase Compound 1-[(1-Cyclopropylethyl)amino]propan-2-ol DNA_Damage DNA Damage Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Upregulates MOMP MOMP Bcl2->MOMP Inhibits Bax->MOMP Mito Mitochondrion CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: The intrinsic pathway of apoptosis.

Detailed Experimental Protocols

For the sake of reproducibility and scientific integrity, detailed protocols for the key assays are provided below.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of 1-[(1-Cyclopropylethyl)amino]propan-2-ol in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[2]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[3] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Culture and Treatment: Culture 1-5 x 10⁵ cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for the determined time. Include positive and negative controls.[8]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to preserve membrane integrity.[21]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.[21]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[21]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8] Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

References

  • Raisova, M., Hossini, A. M., Eberle, J., Riebeling, C., Wieder, T., Sturm, I., ... & Orfanos, C. E. (2001). The Bcl-2 family in apoptosis regulation. Journal of Investigative Dermatology Symposium Proceedings, 6(1), 31-36. Retrieved from [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Frontiers in Oncology. Retrieved from [Link]

  • Multiple Functions of BCL-2 Family Proteins. (2012). Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

  • BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death. (2008). Clinical Cancer Research. Retrieved from [Link]

  • LDH Assay Protocol.v2. (2014). Protocol Exchange. Retrieved from [Link]

  • BCL-2 Proteins in Pathogenesis. (2021). Encyclopedia. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). SciSpace. Retrieved from [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Biologi. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026). Abbkine. Retrieved from [Link]

  • p53 Mediates DNA Damaging Drug-induced Apoptosis through a Caspase-9-dependent Pathway in SH-SY5Y Neuroblastoma Cells 1. (2002). Molecular and Cellular Biology. Retrieved from [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2017). Journal of Visualized Experiments. Retrieved from [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). Journal of Functional Biomaterials. Retrieved from [Link]

  • Significance of Wild-Type p53 Signaling in Suppressing Apoptosis in Response to Chemical Genotoxic Agents: Impact on Chemotherapy Outcome. (2017). International Journal of Molecular Sciences. Retrieved from [Link]

  • The “Comparative Growth Assay”: Examining the Interplay of Anti-cancer Agents with Cells Carrying Single Gene Alterations. (2007). BMC Cancer. Retrieved from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Role of p53 in Anticancer Drug Treatment- and Radiation-Induced Injury in Normal Small Intestine. (2012). Cancer Biology & Medicine. Retrieved from [Link]

  • Cytotoxic drug-induced, p53-mediated upregulation of caspase-8 in tumor cells. (2008). Oncogene. Retrieved from [Link]

  • The role of p53 in cancer drug resistance and targeted chemotherapy. (2015). Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). International Journal of Molecular Sciences. Retrieved from [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-[(1-Cyclopropylethyl)amino]propan-2-ol

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-[(1-Cyclopropylethyl)amino]propan-2-ol, ensuring the safety of personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, offering a clear path to compliance and responsible chemical stewardship.

Hazard Assessment and Classification

1-[(1-Cyclopropylethyl)amino]propan-2-ol is an amino alcohol. While specific hazard data is limited, analogous compounds such as (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride and 1-Amino-2-propanol are classified as hazardous.[1][2][3] Based on these structural similarities, it is prudent to handle 1-[(1-Cyclopropylethyl)amino]propan-2-ol as a hazardous substance with the potential to cause skin corrosion, serious eye damage, and respiratory irritation.[1][2][3]

Key Hazard Considerations:

  • Corrosivity: Amino alcohols can be corrosive to skin and eyes.[1][3]

  • Irritation: May cause irritation to the respiratory tract.[2]

  • Toxicity: While acute toxicity data is not available for this specific compound, related amines can be harmful if swallowed or in contact with skin.[1]

Hazard Classification (Anticipated)GHS Pictogram (Anticipated)Precautionary Statement (Anticipated)
Skin Corrosion/IrritationGHS05 (Corrosion), GHS07 (Exclamation Mark)H314: Causes severe skin burns and eye damage.[3]
Serious Eye Damage/Eye IrritationGHS05 (Corrosion)H318: Causes serious eye damage.
Specific Target Organ ToxicityGHS07 (Exclamation Mark)H335: May cause respiratory irritation.[2]
Immediate Safety and Personal Protective Equipment (PPE)

Before handling 1-[(1-Cyclopropylethyl)amino]propan-2-ol for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory.[4]

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[4]

  • Body Protection: A standard laboratory coat is required.[4]

  • Respiratory Protection: All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][6]

Disposal Protocol: A Step-by-Step Approach

The cardinal rule of chemical disposal is that hazardous waste must never be discharged into the sewer system or regular trash.[7] The primary and only acceptable method for disposing of 1-[(1-Cyclopropylethyl)amino]propan-2-ol is through your institution's designated hazardous waste management program, which typically involves a licensed chemical waste disposal service.[4][8]

Step 1: Waste Segregation and Collection

  • Designated Container: Dedicate a specific, clearly labeled container for the collection of 1-[(1-Cyclopropylethyl)amino]propan-2-ol waste.

  • Material Compatibility: The container must be constructed of a material compatible with amino alcohols. High-density polyethylene (HDPE) is generally a suitable choice. Avoid using aluminum, copper, or galvanized containers.[1]

  • No Mixing: Do not mix this waste with other chemical waste streams, especially incompatible substances like strong oxidizing agents or acids, to prevent potentially hazardous reactions.[6][9]

Step 2: Container Labeling

Proper labeling is a critical safety and regulatory requirement.[6][10]

  • Affix a "Hazardous Waste" label to the container as soon as accumulation begins.[6][11]

  • Clearly write the full chemical name: "1-[(1-Cyclopropylethyl)amino]propan-2-ol". Do not use abbreviations or chemical formulas.[10]

  • Include the approximate concentration and quantity of the waste.

  • Note the date when waste was first added to the container.

Step 3: Waste Storage

  • Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.[10][12] Do not leave a funnel in the container.[10]

  • Secondary Containment: Store the waste container in a designated, well-ventilated satellite accumulation area, within a secondary containment bin to prevent the spread of material in case of a leak.[11]

  • Segregation: Ensure the container is segregated from incompatible materials.[10][13]

Step 4: Scheduling Waste Pickup

  • Monitor Fill Level: Do not overfill the waste container. A safe maximum is 90% capacity to allow for vapor expansion.[14]

  • Contact EHS: Once the container is nearing capacity or has been in storage for a period approaching your institution's limit (often six months for academic labs), contact your Environmental Health & Safety (EHS) office to schedule a waste pickup.[4][7]

Step 5: Decontamination of Empty Containers

  • Triple Rinse: Empty containers that previously held 1-[(1-Cyclopropylethyl)amino]propan-2-ol must be decontaminated before they can be considered non-hazardous.[15] Triple rinse the container with a suitable solvent, such as water or ethanol.

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.[4] Add it to your designated 1-[(1-Cyclopropylethyl)amino]propan-2-ol waste container.

  • Final Disposal: Once triple-rinsed and air-dried in a well-ventilated area (like a fume hood), the container can typically be disposed of as non-hazardous laboratory glass or plastic waste.[15] Always deface the original label.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control Ignition Sources: If the material is flammable, eliminate all potential ignition sources.[5]

  • Containment: For small, manageable spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[1]

  • Collection: Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's EHS office.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 1-[(1-Cyclopropylethyl)amino]propan-2-ol.

DisposalWorkflow start Waste Generation 1-[(1-Cyclopropylethyl)amino]propan-2-ol ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill fume_hood Work in a Fume Hood ppe->fume_hood waste_container Select Compatible, Labeled Hazardous Waste Container fume_hood->waste_container add_waste Add Waste to Container (Do not exceed 90% capacity) waste_container->add_waste close_container Securely Close Container add_waste->close_container storage Store in Designated Satellite Accumulation Area with Secondary Containment close_container->storage pickup Contact EHS for Waste Pickup storage->pickup end_process Waste Removed by Licensed Contractor pickup->end_process spill_ppe Ensure PPE is Worn spill->spill_ppe contain_spill Contain with Inert Absorbent spill_ppe->contain_spill collect_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill collect_spill->waste_container Add to waste stream

Caption: Disposal workflow for 1-[(1-Cyclopropylethyl)amino]propan-2-ol.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 1-[(1-Cyclopropylethyl)amino]propan-2-ol, upholding their commitment to a culture of safety and environmental responsibility.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University | Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • 1-[(2-Aminoethyl)amino]-2-propanol. Merck Index. [Link]

  • 1-Cyclopropylethanamine. PubChem, National Institutes of Health. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • 1-Amino-2-propanol. PubChem, National Institutes of Health. [Link]

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  • Propanil (Ref: FW 734). AERU, University of Hertfordshire. [Link]

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